Enterotoxin STp (E. coli)
Descripción
BenchChem offers high-quality Enterotoxin STp (E. coli) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enterotoxin STp (E. coli) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-21-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4,44-dimethyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H110N20O26S6/c1-37(2)24-48-69(114)96-57-35-130-128-31-53(73(118)94-52(81(126)127)27-43-15-19-45(104)20-16-43)88-62(107)30-85-65(110)38(3)86-72(117)54-32-129-131-33-55(74(119)89-47(68(113)90-48)21-22-63(108)109)98-77(122)58(36-133-132-34-56(99-76(57)121)75(120)93-51(29-61(84)106)80(125)101-23-9-12-59(101)78(123)87-39(4)66(111)95-54)97-71(116)49(26-42-13-17-44(103)18-14-42)91-70(115)50(25-41-10-7-6-8-11-41)92-79(124)64(40(5)102)100-67(112)46(82)28-60(83)105/h6-8,10-11,13-20,37-40,46-59,64,102-104H,9,12,21-36,82H2,1-5H3,(H2,83,105)(H2,84,106)(H,85,110)(H,86,117)(H,87,123)(H,88,107)(H,89,119)(H,90,113)(H,91,115)(H,92,124)(H,93,120)(H,94,118)(H,95,111)(H,96,114)(H,97,116)(H,98,122)(H,99,121)(H,100,112)(H,108,109)(H,126,127)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIKRCUENCODK-MSQIXQTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)N7CCCC7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H110N20O26S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1972.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Enterotoxin STp
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of Escherichia coli heat-stable enterotoxin STp. It details the mechanism of action, including its interaction with the guanylate cyclase C receptor and the subsequent signaling cascade. This document also includes detailed experimental protocols for key assays and quantitative data to support researchers and professionals in the fields of microbiology, toxicology, and drug development.
Introduction: The Emergence of a Diarrheal Toxin
Enterotoxigenic Escherichia coli (ETEC) is a major cause of secretory diarrhea, particularly in developing countries and among travelers.[1][2] These bacteria produce two main classes of enterotoxins: heat-labile enterotoxins (LT) and heat-stable enterotoxins (ST). The heat-stable enterotoxins are small peptides that, unlike their heat-labile counterparts, are resistant to heat treatment at 100°C for 15 minutes.[3] STs are further classified into two types: STa (or ST-I) and STb (or ST-II). STa is methanol-soluble and its activity is mediated by the activation of guanylate cyclase, while STb is methanol-insoluble and acts through a different mechanism.[2]
Enterotoxin STp is a subtype of STa, originally isolated from a porcine ETEC strain.[3] Together with the human-derived subtype STh, STp is a major contributor to the diarrheal disease caused by ETEC infections.[1] This guide will focus on the discovery, historical context, and detailed molecular and cellular mechanisms of STp.
Discovery and Initial Characterization
The initial discovery of heat-stable enterotoxins dates back to the 1970s.[1] Early research focused on crude bacterial culture filtrates that could cause fluid accumulation in the intestines of experimental animals. A key breakthrough was the development of the suckling mouse assay, which provided a reliable and quantifiable method for detecting ST activity.[4]
Purification and Biochemical Properties
The purification of STp from ETEC culture supernatants was a critical step in its characterization. Early methods involved a series of precipitation and chromatography steps to isolate the toxin.
Purification Protocol Outline:
-
Bacterial Culture: ETEC strains are grown in a suitable medium, such as Casamino Acids-yeast extract medium, to promote toxin production.[3]
-
Precipitation: The culture supernatant is subjected to precipitation, often using ammonium (B1175870) sulfate, to concentrate the proteins.[3]
-
Chromatography: The crude toxin preparation is then purified using a combination of chromatographic techniques, such as gel filtration (e.g., Bio-Gel P-4) and ion-exchange chromatography.[3][5]
Biochemical analysis of the purified STp revealed it to be a small, cysteine-rich peptide.
| Property | Value | Reference |
| Molecular Weight | ~2.0 kDa | [3] |
| Amino Acid Composition | High in Cysteine | [3] |
| Heat Stability | Stable at 100°C for 15 min | [3] |
| pH Stability | Stable between pH 2 to 10 | [3] |
Mechanism of Action: Activation of Guanylate Cyclase C
The primary mechanism of action of STp is the activation of a specific receptor on the surface of intestinal epithelial cells, which was later identified as guanylate cyclase C (GC-C).[1]
The Guanylate Cyclase C Receptor
GC-C is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain that contains both a kinase-homology domain and a guanylate cyclase catalytic domain.[1] The binding of STp to the extracellular domain of GC-C induces a conformational change that activates the intracellular catalytic domain.
Quantitative Analysis of STp-Receptor Interaction
The binding affinity of STa toxins to GC-C has been quantified using radioligand binding assays. These studies have provided key insights into the toxin-receptor interaction.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) of ¹²⁵I-STa | 1.1 x 10⁻⁷ M | [6] |
| EC₅₀ for GC-C Activation | 1.2 x 10⁻⁶ M | [6] |
Downstream Signaling Pathway
The activation of GC-C by STp initiates a signaling cascade that ultimately leads to the secretion of fluid and electrolytes into the intestinal lumen.
Cyclic GMP (cGMP) as a Second Messenger
The catalytic activity of GC-C converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] This increase in intracellular cGMP concentration is the central event in the signaling pathway.
Activation of cGMP-Dependent Protein Kinase II (PKGII)
The primary downstream effector of cGMP in intestinal epithelial cells is cGMP-dependent protein kinase II (PKGII).[7][8] PKGII is a serine/threonine kinase that is activated upon binding of cGMP.
Phosphorylation of CFTR and Inhibition of NHE3
Activated PKGII phosphorylates several target proteins, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Sodium-Hydrogen Exchanger 3 (NHE3).
-
CFTR Phosphorylation: Phosphorylation of the CFTR chloride channel leads to its opening and the subsequent efflux of chloride ions into the intestinal lumen.[7]
-
NHE3 Inhibition: PKGII-mediated phosphorylation is also thought to inhibit the activity of NHE3, a key transporter responsible for sodium absorption.
The combined effect of increased chloride secretion and decreased sodium absorption results in a net movement of water into the intestinal lumen, leading to secretory diarrhea.
Role of Phosphodiesterases
The magnitude and duration of the cGMP signal are regulated by phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides.[9][10] In the context of STp signaling, cGMP-specific PDEs, such as PDE5 and PDE9, play a crucial role in terminating the signal by hydrolyzing cGMP to GMP.
Signaling Pathway of Enterotoxin STp
Caption: Signaling pathway of Enterotoxin STp in intestinal epithelial cells.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used in the study of Enterotoxin STp.
Guanylate Cyclase C Activation Assay
This assay measures the ability of STp to stimulate the production of cGMP by GC-C.
Materials:
-
Purified intestinal brush border membranes or cells expressing GC-C
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM GTP, 5 mM MgCl₂, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX, a phosphodiesterase inhibitor)
-
Purified STp
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Prepare intestinal brush border membranes or harvest cells expressing GC-C.
-
Incubate the membranes or cells with varying concentrations of STp in the assay buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) and boiling for 5 minutes.
-
Centrifuge the samples to pellet the cellular debris.
-
Measure the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.
Experimental Workflow for GC-C Activation Assay
Caption: Workflow for the Guanylate Cyclase C activation assay.
Suckling Mouse Assay for Fluid Accumulation
This in vivo assay is the classical method for quantifying the biological activity of STa enterotoxins.
Materials:
-
Suckling mice (2-4 days old)
-
Purified STp or ETEC culture supernatant
-
0.01% Evans blue dye (optional, for visualization)
Procedure:
-
Separate suckling mice from their mothers for 2 hours prior to the assay.
-
Inject a defined volume (e.g., 0.1 mL) of the STp solution or culture supernatant, optionally containing Evans blue dye, directly into the stomach of each mouse using a fine needle.
-
Return the mice to a holding cage and maintain them at room temperature for 3 hours.[4]
-
Euthanize the mice and carefully dissect out the entire intestinal tract from the stomach to the cecum.
-
Weigh the intestines (gut weight) and the remaining carcass (body weight) separately.
-
Calculate the gut weight to body weight ratio. A ratio of >0.083 is typically considered a positive result.
Workflow for Suckling Mouse Assay
Caption: Workflow for the suckling mouse assay.
Radioligand Binding Assay
This assay is used to determine the binding characteristics of STp to its receptor, GC-C.
Materials:
-
Purified intestinal brush border membranes
-
¹²⁵I-labeled STa (radioligand)
-
Unlabeled STp (competitor)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: Ice-cold Binding Buffer
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Incubate a fixed amount of intestinal brush border membranes with a constant concentration of ¹²⁵I-STa and varying concentrations of unlabeled STp in the binding buffer.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data to determine the IC₅₀ of the unlabeled STp, from which the dissociation constant (Kd) can be calculated.[11][12]
Workflow for Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay.
Conclusion
The discovery and characterization of Enterotoxin STp have been pivotal in understanding the pathogenesis of ETEC-induced diarrhea. From its initial identification as a heat-stable toxic activity to the detailed elucidation of its molecular mechanism of action, research on STp has provided valuable insights into host-pathogen interactions and intestinal physiology. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to combat diarrheal diseases and develop novel therapeutics targeting this important toxin and its signaling pathway.
References
- 1. Development of an enterotoxigenic Escherichia coli vaccine based on the heat-stable toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C [mdpi.com]
- 3. Escherichia coli heat-stable enterotoxin: rapid method of purification and some characteristics of the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suckling mouse model for detection of heat-stable Escherichia coli enterotoxin: characteristics of the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative purification of Escherichia coli heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of particulate guanylate cyclase by Escherichia coli heat-stable enterotoxin: receptor binding and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type-2 cGMP-dependent protein kinase suppresses proliferation and carcinogenesis in the colon epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of phosphodiesterases in the regulation of the cardiac cyclic nucleotide cross-talk signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide on the Molecular Structure of Enterotoxin STp (E. coli)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterotoxigenic Escherichia coli (ETEC) is a major cause of diarrheal disease, particularly in developing countries and among travelers. Its pathogenicity is largely attributed to the production of enterotoxins, including the heat-stable enterotoxin STp. This small, 18-amino acid peptide triggers a signaling cascade in intestinal epithelial cells, leading to fluid and electrolyte imbalance. A thorough understanding of the molecular structure of STp is paramount for the development of effective therapeutics and vaccines. This technical guide provides a comprehensive overview of the molecular architecture of STp, the signaling pathways it activates, and the key experimental protocols used to elucidate its structure and function.
Molecular Characteristics of Enterotoxin STp
Enterotoxin STp is a small, monomeric peptide with a molecular weight of approximately 1972.25 Da.[1][2][3] It is synthesized as a 72-amino acid precursor protein, which includes a signal peptide and a pro-region that are cleaved to release the mature, biologically active 18-amino acid toxin.[4][5]
Primary Structure
The primary amino acid sequence of the mature STp toxin is crucial for its function and has been determined to be:
N-Asn-Thr-Phe-Tyr-Cys-Cys-Glu-Leu-Cys-Cys-Asn-Pro-Ala-Cys-Ala-Gly-Cys-Tyr-C [6]
This sequence contains a notable six cysteine residues, which are essential for the formation of its compact tertiary structure.
Disulfide Bonds and Tertiary Structure
The three-dimensional conformation of STp is stabilized by three intramolecular disulfide bonds. These linkages are critical for the toxin's biological activity; their disruption leads to a loss of function.[7][8] The disulfide bond connectivity has been identified as follows:
-
Cys5 - Cys10
-
Cys6 - Cys14
-
Cys9 - Cys17[9]
These disulfide bridges fold the peptide into a compact, right-handed spiral structure characterized by three beta-turns.[10] This rigid conformation is essential for its recognition by and binding to its cellular receptor.
Quantitative Data Summary
The following table summarizes the key quantitative data for the mature E. coli Enterotoxin STp.
| Parameter | Value | Reference(s) |
| Amino Acid Residues | 18 | [4][11] |
| Molecular Formula | C81H110N20O26S6 | [1][3] |
| Average Molecular Weight | 1972.25 Da | [1][2][3] |
| Monoisotopic Molecular Weight | 1970.6224407 Da | [1] |
| Precursor Protein Size | 72 amino acids | [4][5] |
| Number of Disulfide Bonds | 3 | [8][9][11] |
Signaling Pathway of Enterotoxin STp
Enterotoxin STp exerts its pathogenic effects by hijacking a key signaling pathway in the intestinal epithelium, leading to secretory diarrhea.
// Nodes STp [label="Enterotoxin STp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCC [label="Guanylate Cyclase C (GC-C)\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cGMP [label="Cyclic GMP (cGMP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKGII [label="Protein Kinase G II (PKGII)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CFTR [label="Cystic Fibrosis Transmembrane\nConductance Regulator (CFTR)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ion_Efflux [label="Cl- and HCO3- Efflux\n(Water Follows)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges STp -> GCC [label="Binds to Extracellular Domain"]; GCC -> cGMP [label="Catalyzes Conversion"]; GTP -> GCC [style=dashed]; cGMP -> PKGII [label="Activates"]; PKGII -> CFTR [label="Phosphorylates and Activates"]; CFTR -> Ion_Efflux [label="Opens Channel"]; } .STp Signaling Pathway in Intestinal Epithelial Cells
The binding of STp to the extracellular domain of the Guanylate Cyclase C (GC-C) receptor on the apical membrane of intestinal enterocytes is the initiating step.[12][13][14] This binding event allosterically activates the intracellular catalytic domain of GC-C, which then converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15][16] The subsequent accumulation of intracellular cGMP leads to the activation of cGMP-dependent protein kinase II (PKGII).[17][18] Activated PKGII, in turn, phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical ion channel.[19][20][21] The opening of CFTR results in the efflux of chloride and bicarbonate ions into the intestinal lumen, with water following the osmotic gradient, leading to secretory diarrhea.[22][23]
Key Experimental Protocols
The elucidation of the structure and function of Enterotoxin STp has been made possible through a variety of experimental techniques. Detailed methodologies for key experiments are provided below.
X-Ray Crystallography for Tertiary Structure Determination
X-ray crystallography was instrumental in revealing the three-dimensional structure of STp. The following is a generalized protocol based on published studies.[10][22]
// Nodes Synthesis [label="1. Synthesis of STp Analog\n(e.g., Mpr5-STp(5-17))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystallization [label="2. Crystallization\n(Vapor Diffusion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Collection [label="3. X-ray Diffraction\nData Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Structure_Solution [label="4. Structure Solution\n(Direct Methods)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Refinement [label="5. Structure Refinement\n(Least Squares)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Synthesis -> Crystallization; Crystallization -> Data_Collection; Data_Collection -> Structure_Solution; Structure_Solution -> Refinement; } .X-ray Crystallography Workflow for STp Structure Determination
Methodology:
-
Peptide Synthesis and Purification: A synthetic, fully toxic analog of the enterotoxin, such as Mpr5-STp(5-17), is synthesized. This analog consists of the core 13 amino acid residues from Cys5 to Cys17 of STp. The synthesized peptide is purified to homogeneity using high-performance liquid chromatography (HPLC).
-
Crystallization: Crystals of the STp analog are grown from an aqueous solution using the vapor diffusion method. A typical setup involves equilibrating a drop containing the purified peptide and a precipitant solution against a larger reservoir of the precipitant solution.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. Diffraction data are collected using an appropriate detector. Key parameters recorded include the unit cell dimensions and the space group. For an analog of STp, orthorhombic crystals in the P2(1)2(1)2(1) space group with unit cell constants of approximately a = 21.010 Å, b = 27.621 Å, and c = 12.781 Å have been reported.[10]
-
Structure Solution and Refinement: The phase problem is solved using direct methods. The initial electron density map is used to build a model of the peptide. This model is then refined using least-squares procedures to achieve a low R-factor, indicating a good fit between the model and the experimental data.[10][22]
NMR Spectroscopy for Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the solution structure of STp, providing insights into its conformation and dynamics in a more native-like environment.[11][24][25]
Methodology:
-
Sample Preparation: A concentrated solution of purified STp is prepared in a suitable buffer, typically containing a small percentage of D2O for the lock signal. The pH of the sample is adjusted to be close to physiological conditions.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. These experiments include:
-
1D ¹H NMR: To assess the overall folding and purity of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints, which are crucial for determining the tertiary structure.
-
2D COSY (Correlated Spectroscopy): To identify scalar-coupled protons.
-
-
Data Processing and Analysis: The acquired NMR data are processed using specialized software. Resonance assignments are made by connecting the spin systems identified in the TOCSY spectra with the sequential NOEs observed in the NOESY spectra.
-
Structure Calculation: The distance restraints derived from the NOESY data, along with dihedral angle restraints obtained from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). A family of structures consistent with the experimental data is generated, and the final structure represents the average of the lowest-energy conformers.
Site-Directed Mutagenesis for Structure-Function Analysis
Site-directed mutagenesis is a powerful technique to probe the contribution of individual amino acid residues to the structure and function of STp.[8][26][27]
// Nodes Plasmid_Prep [label="1. Prepare Plasmid DNA\n(containing STp gene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primer_Design [label="2. Design Mutagenic Primers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PCR [label="3. PCR Amplification", fillcolor="#FBBC05", fontcolor="#202124"]; Digestion [label="4. DpnI Digestion of\nParental Plasmid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transformation [label="5. Transformation into\nE. coli", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Screening [label="6. Screen for Mutants\n(Sequencing)", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="7. Express and Purify\nMutant Toxin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activity_Assay [label="8. Biological Activity Assay\n(Suckling Mouse Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Plasmid_Prep -> Primer_Design; Primer_Design -> PCR; PCR -> Digestion; Digestion -> Transformation; Transformation -> Screening; Screening -> Expression; Expression -> Activity_Assay; } .Site-Directed Mutagenesis Workflow for STp Functional Analysis
Methodology:
-
Template Preparation: A plasmid containing the gene for STp is isolated and purified.
-
Primer Design: A pair of complementary oligonucleotide primers containing the desired mutation are designed.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.
-
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.
-
Screening and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.
-
Expression and Functional Analysis: The mutant STp protein is expressed, purified, and its biological activity is assessed using the suckling mouse assay to determine the effect of the mutation.
Suckling Mouse Assay for Biological Activity
The suckling mouse assay is the standard bioassay to determine the enterotoxigenic activity of STp.[28][29][30]
Methodology:
-
Toxin Preparation: The culture supernatant of an ETEC strain expressing STp is harvested and sterilized by filtration. Alternatively, purified STp is diluted in a suitable buffer.
-
Animal Model: Litters of 2-4 day old suckling mice are used.
-
Intragastric Inoculation: A small volume (typically 0.1 ml) of the toxin preparation, mixed with a dye such as Evans blue to track the injection, is administered intragastrically to each mouse using a fine catheter.
-
Incubation: The mice are incubated at a constant temperature (e.g., 25°C) for a set period, typically 3 hours.[28][29]
-
Assessment of Fluid Accumulation: After incubation, the mice are euthanized, and the entire intestine is dissected. The ratio of the intestinal weight to the remaining body weight is calculated. A ratio greater than a predetermined threshold (e.g., 0.083) is considered a positive result, indicating fluid accumulation in the intestine due to the enterotoxin's activity.[31]
Conclusion
The molecular structure of E. coli enterotoxin STp, characterized by its specific amino acid sequence and compact, disulfide-stabilized tertiary structure, is intrinsically linked to its pathogenic function. The detailed understanding of its interaction with the guanylate cyclase C receptor and the subsequent activation of the cGMP signaling pathway provides a clear roadmap for the development of targeted interventions. The experimental protocols outlined in this guide have been fundamental in acquiring this knowledge and continue to be valuable tools for researchers in the fields of microbiology, toxicology, and drug development. Future research focused on high-resolution structural studies of the STp-receptor complex and the development of potent inhibitors based on this structural information holds great promise for combating the global health burden of ETEC-induced diarrhea.
References
- 1. Enterotoxin STp (E. coli) | C81H110N20O26S6 | CID 92043190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ENTEROTOXIN STP (E COLI) | 115474-04-9 [chemicalbook.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Enterotoxin STp (E. coli) -HongTide Biotechnology [hongtide.com]
- 7. Development of a radioimmunoassay for Escherichia coli heat-stable enterotoxin: comparison with the suckling mouse bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maturation pathway of Escherichia coli heat-stable enterotoxin I: requirement of DsbA for disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enterotoxin STp | 115474-04-9 | ENT-3744-PI | Biosynth [biosynth.com]
- 10. Molecular structure of the toxin domain of heat-stable enterotoxin produced by a pathogenic strain of Escherichia coli. A putative binding site for a binding protein on rat intestinal epithelial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Receptors and cGMP signalling mechanism for E. coli enterotoxin in opossum kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elevated Extracellular cGMP Produced after Exposure to Enterotoxigenic Escherichia coli Heat-Stable Toxin Induces Epithelial IL-33 Release and Alters Intestinal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of cyclic GMP in the action of heat-stable enterotoxin of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of intestinal CFTR Cl- channel by heat-stable enterotoxin and guanylin via cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of intestinal CFTR Cl- channel by heat-stable enterotoxin and guanylin via cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NMR protein structure determination in living E. coli cells using nonlinear sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NMR protein structure determination in living E. coli cells using nonlinear sampling | Semantic Scholar [semanticscholar.org]
- 26. Site-directed mutagenic alteration of potential active-site residues of the A subunit of Escherichia coli heat-labile enterotoxin. Evidence for a catalytic role for glutamic acid 112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 28. Suckling mouse model for detection of heat-stable Escherichia coli enterotoxin: characteristics of the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Intestinal kinetics and dynamics of Escherichia coli heat-stabile enterotoxin in suckling mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Detection of Yersinia enterocolitica heat-stable enterotoxin by suckling mouse bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of E. coli STp Enterotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterotoxigenic Escherichia coli (ETEC) is a major cause of diarrheal disease, particularly in developing countries and among travelers. A key virulence factor produced by ETEC is the heat-stable enterotoxin (ST), of which the porcine variant (STp) is also active in humans. STp exerts its pathogenic effect by hijacking the guanylate cyclase C (GC-C) receptor on intestinal epithelial cells, leading to a cascade of events that culminates in severe fluid and electrolyte secretion. This technical guide provides a comprehensive overview of the molecular mechanism of action of E. coli STp enterotoxin, including detailed signaling pathways, quantitative data on toxin-receptor interactions, and step-by-step experimental protocols for studying this mechanism. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the study of enteric pathogens and the development of novel therapeutics.
Introduction
Escherichia coli heat-stable enterotoxin STp is a small, 18-amino acid peptide characterized by three intramolecular disulfide bonds that are crucial for its biological activity and stability at high temperatures.[1][2] STp belongs to the STa family of enterotoxins, which share a common mechanism of action centered on the activation of guanylate cyclase C (GC-C), a transmembrane receptor primarily expressed on the apical surface of intestinal epithelial cells.[2][3] The binding of STp to GC-C mimics the action of the endogenous hormones guanylin (B122020) and uroguanylin, but with a more potent and sustained effect, leading to the pathophysiology of secretory diarrhea.[3] Understanding the precise molecular interactions and the subsequent signaling cascade is critical for the development of effective vaccines and therapeutic interventions against ETEC infections.
The STp Signaling Pathway
The mechanism of action of STp can be dissected into a series of well-defined molecular events:
-
Receptor Binding: STp binds to the extracellular domain of the GC-C receptor on the luminal side of intestinal enterocytes.[3] This binding is specific and of high affinity.
-
Guanylate Cyclase Activation: The binding of STp to GC-C induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase catalytic domain.[4]
-
Increased Intracellular cGMP: The activated GC-C catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] This results in a rapid and significant increase in the intracellular concentration of cGMP.
-
Activation of Protein Kinase G II (PKGII): The elevated levels of cGMP act as a second messenger, binding to and activating cGMP-dependent protein kinase II (PKGII).[6]
-
Phosphorylation and Opening of the CFTR Channel: PKGII, in turn, phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel located on the apical membrane of intestinal epithelial cells.[6] This phosphorylation event leads to the opening of the CFTR channel.
-
Inhibition of Sodium Absorption: Concurrently, the increased cGMP levels also lead to the inhibition of the sodium/hydrogen exchanger 3 (NHE3), which is responsible for sodium absorption.
-
Ion and Water Secretion: The opening of the CFTR channel results in a massive efflux of chloride ions into the intestinal lumen. This is followed by the paracellular movement of sodium ions and, consequently, a large osmotic gradient that drives the secretion of water into the lumen, leading to watery diarrhea.[4]
Signaling Pathway Diagram
Caption: The signaling pathway of E. coli STp enterotoxin.
Quantitative Data
The interaction between STp and GC-C, and the subsequent cellular responses, have been quantified in various studies. The following tables summarize key quantitative parameters.
Table 1: Binding Affinity of STa/STp to Guanylate Cyclase C
| Ligand | Cell Line/Tissue | Method | Binding Constant (Kd) | Reference |
| 125I-STa | T84 human colon carcinoma cells | Radioligand binding | 0.15 nM | [7] |
| ST | Rat guanylyl cyclase C in COS-7 cells | Equilibrium binding | 0.15 nM and 5.85 nM (low affinity) | [3] |
| 125I-ST | Rat intestinal brush border membranes | Radioligand displacement (IC50) | 1.1 x 10-7 M | [8] |
Table 2: Functional Activity of STa/STp
| Toxin | Cell Line/Tissue | Assay | EC50 | Reference |
| ST | Rat guanylyl cyclase C in COS-7 cells | Guanylate cyclase activity | 110 nM | [3] |
| ST | Rat intestinal brush border membranes | Guanylate cyclase stimulation | 1.2 x 10-6 M | [8] |
| ST (50 ng) | T84 human colon carcinoma cells | cGMP accumulation | - | [5][9] |
Experimental Protocols
Purification of E. coli STp Enterotoxin
This protocol describes a general method for the purification of heat-stable enterotoxin from ETEC cultures.
Materials:
-
ETEC strain expressing STp
-
Casamino Acids-yeast extract medium
-
Amicon ultrafiltration membranes (e.g., PM10)
-
Bio-Gel P-4 column
-
Spectrophotometer
-
Lyophilizer
Procedure:
-
Bacterial Culture: Grow the ETEC strain in a fermentor with Casamino Acids-yeast extract medium at 37°C with agitation and aeration. Monitor growth and toxin production over time; maximum ST production is typically observed in the late logarithmic to early stationary phase.[10]
-
Cell Removal: Centrifuge the culture at high speed (e.g., 10,000 x g) to pellet the bacterial cells. The supernatant contains the secreted STp.[10]
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 80-90%. Stir at 4°C for several hours to precipitate the proteins, including STp.
-
Collection of Precipitate: Centrifuge the solution to collect the precipitate.
-
Resuspension and Dialysis: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and dialyze extensively against the same buffer to remove excess ammonium sulfate.
-
Ultrafiltration: Concentrate the dialyzed sample and further purify it by ultrafiltration using Amicon membranes with a molecular weight cutoff that retains STp (e.g., PM10).[10]
-
Gel Filtration Chromatography: Apply the concentrated sample to a Bio-Gel P-4 column equilibrated with a suitable buffer. Elute the toxin and collect fractions.[10]
-
Purity Assessment: Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm) and STp activity (e.g., using the suckling mouse assay). Pool the active fractions.
-
Lyophilization: Lyophilize the purified STp for long-term storage.
Experimental Workflow: STp Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E. coli heat-stable enterotoxin and guanylyl cyclase C: new functions and unsuspected actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative purification of Escherichia coli heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated Extracellular cGMP Produced after Exposure to Enterotoxigenic Escherichia coli Heat-Stable Toxin Induces Epithelial IL-33 Release and Alters Intestinal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotechrep.ir [biotechrep.ir]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Escherichia coli heat-stable enterotoxin: rapid method of purification and some characteristics of the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enterotoxin STp Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterotoxigenic Escherichia coli (ETEC) is a leading cause of secretory diarrhea, primarily through the action of its heat-stable enterotoxins. This technical guide provides a comprehensive overview of the signaling pathway initiated by the porcine variant of heat-stable enterotoxin a (STp). We delve into the molecular interactions, downstream signaling cascades, and the resulting physiological effects on intestinal epithelial cells. This document summarizes key quantitative data, details common experimental methodologies for studying this pathway, and provides visual representations of the core mechanisms and workflows to support researchers and professionals in drug development.
Introduction to Enterotoxin STp
Heat-stable enterotoxins (STs) are small peptides produced by some strains of bacteria, like enterotoxigenic Escherichia coli (ETEC), that are toxic to animals.[1] The porcine variant, STp, is an 18-amino acid peptide that, along with the human variant (STh), is classified as STa.[2] These toxins are characterized by three intramolecular disulfide bonds that are crucial for their tertiary structure and toxic activity.[1] STa enterotoxins are a major cause of secretory diarrhea in both humans and domestic animals.[2] They exert their pathogenic effect by binding to and activating a specific receptor on the surface of intestinal epithelial cells, leading to a cascade of events that results in the net secretion of electrolytes and water into the intestinal lumen.[2][3]
The STp Signaling Pathway: A Step-by-Step Breakdown
The signaling cascade initiated by STp is a well-defined pathway that directly leads to the hypersecretion of fluid and electrolytes from intestinal epithelial cells.
Ligand-Receptor Binding
The primary receptor for STp is Guanylate Cyclase C (GC-C) , a transmembrane protein almost exclusively expressed on the brush border membrane of intestinal epithelial cells.[2][3] The binding of STp to the extracellular domain of GC-C is a specific, reversible, and saturable event.[4] This interaction triggers a conformational change in the GC-C receptor.[3]
Activation of Guanylate Cyclase C
The binding of STp to GC-C leads to the activation of the intracellular catalytic domain of the receptor.[2][3] This activation results in the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP) .[2]
Downstream Signaling Cascade
The accumulation of intracellular cGMP initiates a signaling cascade that ultimately alters the activity of ion transporters in the apical membrane of enterocytes.
-
Activation of Protein Kinase G II (PKGII): Increased levels of cGMP activate cGMP-dependent protein kinase II (PKGII).
-
Cross-activation of Protein Kinase A (PKA): cGMP can also inhibit phosphodiesterase 3 (PDE3), leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of cAMP-dependent protein kinase A (PKA).
-
Phosphorylation of CFTR: Both activated PKGII and PKA phosphorylate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) , an apical membrane chloride channel. This phosphorylation leads to the opening of the CFTR channel and the secretion of chloride ions (Cl⁻) into the intestinal lumen.
-
Inhibition of NHE3: The elevated cGMP levels also lead to the inhibition of the Na+/H+ Exchanger 3 (NHE3) . NHE3 is a key transporter responsible for the absorption of sodium (Na⁺) from the intestinal lumen. Its inhibition further contributes to the net loss of electrolytes.
Physiological Consequence: Secretory Diarrhea
The combined effect of increased Cl⁻ secretion through CFTR and decreased Na⁺ absorption due to NHE3 inhibition creates an electrochemical gradient that drives the paracellular movement of sodium and water into the intestinal lumen. This massive efflux of fluid and electrolytes manifests as watery, secretory diarrhea.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the STp signaling pathway, compiled from various studies. Note that values can vary depending on the experimental system (e.g., cell line, animal model) and conditions.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 0.5 x 10⁻¹⁰ M | COLO 205 | [4] |
| 0.15 nM | T84 | [5] | |
| cGMP Production | ~6-fold increase | COLO 205 | [2] |
| Time to Peak cGMP | 60 minutes | COLO 205 | [2] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the STp signaling pathway.
Guanylate Cyclase C Activity Assay
This assay measures the production of cGMP in response to STp stimulation.
Materials:
-
Cultured intestinal epithelial cells (e.g., T84, Caco-2) or isolated intestinal membranes.
-
STp enterotoxin.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM GTP, 1 mM IBMX to inhibit phosphodiesterases).
-
Reaction termination solution (e.g., 0.1 M HCl).
-
cGMP enzyme immunoassay (EIA) kit.
Protocol:
-
Culture intestinal epithelial cells to confluence in appropriate multi-well plates.
-
Wash the cells with a pre-warmed buffer (e.g., PBS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.
-
Add STp at various concentrations to the cells and incubate for a defined period (e.g., 10-60 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold 0.1 M HCl and incubating on ice for 10 minutes.
-
Collect the cell lysates.
-
Measure the cGMP concentration in the lysates using a commercial cGMP EIA kit, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of each sample.
Ussing Chamber Assay for Ion Transport
This technique measures the net ion transport across an epithelial monolayer, providing a functional readout of CFTR and NHE3 activity.
Materials:
-
Ussing chamber system with electrodes and a voltage-clamp amplifier.
-
Permeable supports (e.g., Transwell inserts).
-
Cultured intestinal epithelial cells grown to a confluent monolayer on permeable supports.
-
Ringer's solution (a balanced salt solution).
-
STp enterotoxin.
-
Pharmacological inhibitors (e.g., bumetanide (B1668049) to inhibit the Na-K-2Cl cotransporter, amiloride (B1667095) for ENaC).
Protocol:
-
Mount the permeable support with the confluent cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed and oxygenated Ringer's solution.
-
Equilibrate the system for 20-30 minutes.
-
Measure the baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc).
-
Add STp to the apical chamber.
-
Record the change in Isc over time. An increase in Isc reflects a net secretion of anions (primarily Cl⁻ through CFTR).
-
Pharmacological inhibitors can be used to confirm the identity of the ion channels and transporters involved.
In Vivo Intestinal Loop Assay
This animal model directly measures fluid accumulation in the intestine in response to STp.
Materials:
-
Mice or rats.
-
Anesthetics.
-
Surgical instruments.
-
STp enterotoxin solution.
-
Saline solution (control).
Protocol:
-
Anesthetize the animal.
-
Make a midline abdominal incision to expose the small intestine.
-
Create a series of ligated loops (typically 1-2 cm in length) in the jejunum or ileum, taking care not to obstruct major blood vessels.
-
Inject a known volume of STp solution into the test loops and saline into the control loops.
-
Return the intestine to the abdominal cavity and suture the incision.
-
After a set period (e.g., 2-4 hours), euthanize the animal and carefully excise the intestinal loops.
-
Measure the length of each loop and the volume of fluid accumulated within it.
-
Calculate the fluid accumulation as the ratio of fluid volume to loop length (ml/cm).
Visualizing the Pathway and Workflows
STp Signaling Pathway Diagram
Caption: The Enterotoxin STp signaling cascade.
Experimental Workflow: cGMP Measurement
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Binding of Escherichia coli heat-stable enterotoxin and rise of cyclic GMP in COLO 205 human colonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of intestinal guanylate cyclase by the heat-stable enterotoxin of Escherichia coli (STa) and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Activation of Guanylate Cyclase C by Heat-Stable Enterotoxin (STp)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the activation of Guanylate Cyclase C (GC-C) by the E. coli heat-stable enterotoxin (STp), a critical interaction in both diarrheal diseases and the development of novel therapeutics for gastrointestinal disorders. This document details the quantitative aspects of this interaction, provides in-depth experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Core Concepts: Guanylate Cyclase C and the STp Ligand
Guanylate Cyclase C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells. It plays a pivotal role in regulating intestinal fluid and electrolyte homeostasis. The binding of specific ligands to the extracellular domain of GC-C activates its intracellular guanylate cyclase domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in intracellular cGMP triggers a downstream signaling cascade.
The heat-stable enterotoxin (STp), a peptide secreted by enterotoxigenic Escherichia coli (ETEC), is a potent agonist of GC-C. The dysregulation of GC-C signaling by STp is the primary cause of secretory diarrhea. However, the targeted activation of this pathway by synthetic analogs of STp, such as linaclotide, has been successfully harnessed for the treatment of chronic constipation and irritable bowel syndrome with constipation (IBS-C).
Quantitative Data Summary
The binding affinity and activation potential of STp and its analogs for GC-C have been quantified through various in vitro and cell-based assays. The following table summarizes key quantitative data from the literature.
| Ligand | Receptor | Assay Type | Cell Line/System | Parameter | Value | Citation(s) |
| STa (STp) | Murine GC-C | Competitive Radioligand Binding ([125I]STa) | Mouse intestinal mucosal cell membranes | Ki | 1.5 ± 0.6 nM | [1] |
| STa (STp) | Human GC-C | cGMP accumulation | HEK293E cells expressing hGC-C | EC50 | ~50 nM | [2] |
| STa (STp) | Murine GC-C | cGMP accumulation | HEK293E cells expressing mGC-C | EC50 | ~200 nM | [2] |
| Linaclotide | Human GC-C | cGMP synthesis | T84 cells | EC50 | 772 nM | [3] |
| Linaclotide | Human GC-C | cGMP synthesis | C2BBe cells | EC50 | 523 nM | [3] |
Signaling Pathway of GC-C Activation by STp
The binding of STp to the extracellular domain of GC-C initiates a cascade of intracellular events, primarily mediated by the second messenger cGMP.
Caption: Signaling cascade initiated by STp binding to GC-C, leading to increased cGMP and downstream effects.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of STp or its analogs to GC-C by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
[125I]-labeled STa (PerkinElmer or custom synthesis)
-
Unlabeled STp (or analog) of varying concentrations
-
Membrane preparations from cells expressing GC-C (e.g., T84 cells, mouse intestinal mucosal cells)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1 mM EDTA
-
Wash Buffer: Ice-cold Binding Buffer
-
96-well filter plates (e.g., Millipore MAHVB) pre-treated with 0.3% polyethylenimine
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well filter plate, add in the following order:
-
50 µL of unlabeled STp at various concentrations (for competition curve) or buffer (for total binding).
-
50 µL of [125I]-STa at a fixed concentration (typically near its Kd).
-
100 µL of the membrane preparation (e.g., 50-100 µg of protein).
-
-
For non-specific binding, add a high concentration of unlabeled STp (e.g., 1 µM).
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][4]
-
Guanylate Cyclase Activity Assay
This assay directly measures the enzymatic activity of GC-C by quantifying the amount of cGMP produced from GTP.
Materials:
-
Membrane preparations from cells expressing GC-C
-
STp peptide
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 (or MnCl2), 1 mM GTP, 1 mM isobutylmethylxanthine (IBMX, a phosphodiesterase inhibitor), and a GTP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
Stop Solution: 50 mM Sodium Acetate (pH 4.0)
-
cGMP quantification kit (e.g., Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA/ELISA) kit)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, pre-incubate the membrane preparation (e.g., 20-50 µg protein) with the desired concentration of STp in assay buffer for 10-15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding GTP to the pre-incubated mixture.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution and boiling the samples for 3-5 minutes to denature the enzyme.
-
-
Sample Preparation for cGMP Quantification:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Collect the supernatant for cGMP measurement.
-
-
cGMP Quantification:
-
Measure the cGMP concentration in the supernatant using a commercial RIA or EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the specific activity of guanylate cyclase, typically expressed as pmol of cGMP produced per minute per milligram of protein.
-
Plot the specific activity against the concentration of STp to generate a dose-response curve and determine the EC50 value.
-
cGMP Accumulation Assay in Whole Cells
This cell-based assay measures the intracellular accumulation of cGMP in response to STp stimulation, providing a functional readout of GC-C activation.
Materials:
-
T84 human colon carcinoma cells (or other cells endogenously or recombinantly expressing GC-C)
-
Cell culture medium (e.g., DMEM/F-12)
-
STp peptide
-
IBMX (phosphodiesterase inhibitor)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP quantification kit (e.g., RIA or EIA/ELISA kit)
Procedure:
-
Cell Culture:
-
Culture T84 cells in appropriate flasks or multi-well plates until they reach confluency.
-
-
Cell Treatment:
-
Wash the confluent cell monolayers with a serum-free medium or buffer.
-
Pre-incubate the cells with IBMX (e.g., 0.5-1 mM) for 15-30 minutes at 37°C to inhibit cGMP degradation.
-
Add STp at various concentrations to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding ice-cold lysis buffer (e.g., 0.1 M HCl).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant for cGMP measurement. Neutralize the acidic supernatant if required by the cGMP assay kit.
-
-
cGMP Quantification:
-
Determine the cGMP concentration in the supernatant using a commercial RIA or EIA kit.
-
-
Data Analysis:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: A generalized workflow for determining the binding affinity of STp to GC-C using a competitive radioligand binding assay.
References
- 1. A sensitive method for the assay of guanylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 4. phoenixbiotech.net [phoenixbiotech.net]
- 5. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of cGMP in Heat-Stable Enterotoxin (STp) Enterotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterotoxigenic Escherichia coli (ETEC) is a primary cause of diarrheal disease, largely attributable to the secretion of enterotoxins, including the heat-stable enterotoxin (STp or STa). This toxin initiates a signaling cascade that profoundly disrupts intestinal fluid and electrolyte homeostasis. The central mediator of STp's enterotoxicity is the intracellular second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). This technical guide provides a comprehensive overview of the molecular mechanisms underlying STp-induced, cGMP-mediated enterotoxicity, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
Heat-stable enterotoxins (STa) produced by ETEC are small peptides that cause secretory diarrhea by targeting the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1] The binding of STa to GC-C triggers a rapid and sustained increase in intracellular cGMP concentrations.[2][3] This elevation in cGMP is the pivotal event that leads to the activation of downstream signaling pathways, culminating in the hypersecretion of electrolytes and water into the intestinal lumen, the clinical hallmark of ETEC-induced diarrhea.[4] Understanding the intricacies of this cGMP-dependent pathway is crucial for the development of effective therapeutics against this common and often debilitating infectious disease.
The STp-cGMP Signaling Pathway
The enterotoxic effects of STp are mediated by a well-defined signaling cascade within the intestinal enterocyte:
-
STp Binding to Guanylate Cyclase C (GC-C): The process begins with the binding of STp to the extracellular domain of the transmembrane receptor, guanylate cyclase C (GC-C), located on the brush border of intestinal epithelial cells.[5] This binding event is specific and of high affinity.[3]
-
Activation of GC-C and cGMP Synthesis: Ligand binding induces a conformational change in GC-C, activating its intracellular guanylate cyclase catalytic domain. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][6] This leads to a rapid and significant increase in intracellular cGMP levels.[2]
-
Activation of cGMP-Dependent Protein Kinase (PKGII): The elevated intracellular cGMP acts as a second messenger, primarily by binding to and activating cGMP-dependent protein kinase II (PKGII).[5][7] Some evidence also suggests a role for the cross-activation of cAMP-dependent protein kinase (PKA) by high concentrations of cGMP.[8][9]
-
Phosphorylation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Activated PKGII (and potentially PKA) phosphorylates the regulatory domain (R-domain) of the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane chloride channel.[7][10] This phosphorylation is a critical step for channel activation.[11]
-
Ion Secretion and Water Efflux: Phosphorylation of CFTR, in conjunction with ATP binding, leads to the opening of the channel and the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[4][5] This creates an osmotic gradient that drives the paracellular movement of sodium ions and the subsequent efflux of water, resulting in secretory diarrhea.[12]
-
Extracellular cGMP Signaling: Recent studies have shown that STp intoxication also leads to the secretion of cGMP from intestinal epithelial cells into both the apical (luminal) and basolateral compartments.[4][13] This extracellular cGMP may have paracrine signaling functions, potentially modulating the epithelial-immune axis and contributing to the broader host response to infection.[14]
Quantitative Data on STp-Induced cGMP Signaling
The following tables summarize key quantitative findings from studies on STp enterotoxicity.
| Parameter Measured | Organism/Cell Line | STp Concentration | Fold Increase/Change | Reference |
| Guanylate Cyclase Activity | Rabbit Intestinal Epithelial Cells | Not specified | 7-fold stimulation | [2] |
| Surface CFTR | Rat Jejunum Enterocytes | Not specified | > 4-fold increase | [7] |
| Intracellular cGMP | T84 Cells | 50 ng | Maximum levels achieved | [15] |
| PDE9 Upregulation | T84 Cells | Not specified | 1.66-fold | [13] |
| PDE5 Downregulation | T84 Cells | Not specified | 2.1-fold | [13] |
Table 1: Quantitative Effects of STp on Cellular Components and Signaling Molecules.
| Time Point | Location of cGMP | Relative Amount | Reference |
| 2 hours | T84 Lysates > Secretions | ~10-fold higher in lysates | [13] |
| 6 hours | T84 Lysates > Secretions | Levels decreasing in lysates, increasing in secretions | [13] |
| 24 hours | T84 Secretions > Lysates | ~10-fold higher in secretions | [13] |
| 48 hours | T84 Secretions > Lysates | ~10-fold higher in secretions | [13] |
| 30-180 min | Mouse Small Intestinal Lumen | Concentration increases with time | [13] |
Table 2: Time-Dependent Localization of cGMP in T84 Cells and in vivo Following STp Intoxication.
Detailed Experimental Protocols
T84 Cell Culture for Enterotoxin Studies
The human colon carcinoma cell line T84 is a widely used model for studying intestinal epithelial physiology and the effects of enterotoxins as they form polarized monolayers with tight junctions.[16][17]
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5-10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids.[5][16]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂ in air.[17]
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Briefly rinse the cell layer with a Ca²⁺ and Mg²⁺-free phosphate-buffered saline (PBS).[16]
-
Add a 0.25% (w/v) Trypsin-0.53 mM EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[16]
-
Neutralize the trypsin with complete growth medium (2-3 times the volume of trypsin solution used).
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Aliquot the cell suspension into new culture vessels at a seeding density of 1-3 x 10⁴ cells/cm².[5]
-
Measurement of STp-Induced Intracellular cGMP by ELISA
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in T84 cell lysates.
-
Cell Seeding and Treatment:
-
Seed T84 cells in 24-well plates and grow to confluency (approximately 5-7 days).[12]
-
On the day of the assay, wash the confluent monolayers once with sterile PBS.[12]
-
Pre-incubate the cells with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX or a combination of 20 µM zardaverine (B1683624) and 30 µM vardenafil) for 10-60 minutes at 37°C.[12][13] This step is crucial to prevent the degradation of cGMP.
-
Remove the pre-incubation medium and add the desired concentrations of STp (e.g., 2 to 100 ng) in serum-free medium containing the PDE inhibitor.[12][13] Include a vehicle control.
-
Incubate for the desired time (e.g., 30 minutes to 48 hours) at 37°C.[12][13]
-
-
Cell Lysis and Sample Preparation:
-
Terminate the reaction by aspirating the medium and adding 1 ml of 0.1 M HCl per 35 cm² of surface area.[18]
-
Incubate at room temperature for 20 minutes.[18]
-
Scrape the cells and homogenize the suspension by pipetting.[18]
-
Centrifuge the lysate at ≥1,000 x g for 10 minutes to pellet cellular debris.[18]
-
Collect the supernatant for cGMP analysis. The supernatant can be assayed directly or stored at -80°C.
-
-
cGMP ELISA Protocol (General): This is a generalized protocol based on commercially available competitive ELISA kits. Always refer to the manufacturer's specific instructions.[14][18][19]
-
Prepare cGMP standards by serial dilution in the same buffer as the samples (e.g., 0.1 M HCl).[19]
-
Add standards and samples in duplicate to the wells of a microtiter plate pre-coated with an anti-rabbit IgG antibody.[14]
-
Add a cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase or cGMP-peroxidase) to each well.[14][19]
-
Add a rabbit anti-cGMP polyclonal antibody to each well (except for total activity and blank wells).[18]
-
Incubate for 1-2 hours at room temperature with shaking.[8][14] During this incubation, free cGMP in the sample competes with the cGMP-enzyme conjugate for binding to the primary antibody.
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.[14]
-
Add a substrate solution and incubate to allow for color development. The amount of color developed is inversely proportional to the amount of cGMP in the sample.[14]
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).[8]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.[8]
-
Mandatory Visualizations
Signaling Pathway of STp-Induced Enterotoxicity
Caption: The STp-cGMP signaling cascade in intestinal epithelial cells.
Experimental Workflow for Measuring STp-Induced cGMP
Caption: Workflow for quantifying intracellular cGMP levels in T84 cells post-STp exposure.
Conclusion
The activation of the cGMP signaling pathway by heat-stable enterotoxin is the fundamental mechanism driving the pathophysiology of ETEC-associated secretory diarrhea. A thorough understanding of this pathway, from receptor binding to the downstream consequences of ion channel phosphorylation, is paramount for the development of novel therapeutic interventions. This guide provides a detailed, evidence-based resource for researchers in academia and industry, offering a foundation for further investigation into the modulation of this critical signaling cascade for the treatment of diarrheal diseases. The provided protocols and quantitative data serve as a practical starting point for designing and interpreting experiments aimed at dissecting the role of cGMP in STp enterotoxicity.
References
- 1. Mice lacking the guanylyl cyclase C receptor are resistant to STa-induced intestinal secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation [frontiersin.org]
- 3. Binding of Escherichia coli heat-stable enterotoxin and rise of cyclic GMP in COLO 205 human colonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T84. Culture Collections [culturecollections.org.uk]
- 6. The structures of protein kinase A in complex with CFTR: Mechanisms of phosphorylation and noncatalytic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Stimulation of intestinal Cl- transport by heat-stable enterotoxin: activation of cAMP-dependent protein kinase by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational studies reveal phosphorylation dependent changes in the unstructured R domain of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Elevated Extracellular cGMP Produced after Exposure to Enterotoxigenic Escherichia coli Heat-Stable Toxin Induces Epithelial IL-33 Release and Alters Intestinal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. bcrj.org.br [bcrj.org.br]
- 17. atcc.org [atcc.org]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. s3.amazonaws.com [s3.amazonaws.com]
Enterotoxin STp Receptor Binding Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the binding domain of the heat-stable enterotoxin STp and its interaction with its receptor, guanylate cyclase C (GC-C). This interaction is a critical initiating event in the pathogenesis of enterotoxigenic Escherichia coli (ETEC), leading to secretory diarrhea.[1][2] Understanding the molecular details of this binding is paramount for the development of novel therapeutics and vaccines.
The Ligand: Heat-Stable Enterotoxin STp
Heat-stable enterotoxins (STs) are small peptides produced by ETEC.[3] They are classified into two major types: STa and STb. STa, which includes STp (porcine variant) and STh (human variant), is a methanol-soluble, protease-resistant peptide that directly activates guanylate cyclase C.[1][4] STp is an 18-amino acid peptide characterized by a high number of cysteine residues that form three intramolecular disulfide bonds, creating a compact and stable structure.[4][5] The C-terminal 14 amino acids are considered the toxic domain essential for receptor binding and biological activity.[4]
The Receptor: Guanylate Cyclase C (GC-C)
The receptor for STp is guanylate cyclase C (GC-C), a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells.[1][6] GC-C is a member of the membrane-bound guanylate cyclase family and consists of an extracellular ligand-binding domain, a single transmembrane region, a kinase-homology domain, and an intracellular catalytic domain that synthesizes cyclic guanosine (B1672433) monophosphate (cGMP).[4][7] The binding site for STp has been identified on the extracellular domain of GC-C, specifically within a region close to the transmembrane portion (residues 387-393).[8]
The Signaling Pathway
The binding of STp to the extracellular domain of GC-C induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain.[1] This results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent accumulation of intracellular cGMP activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[7] This leads to an efflux of chloride ions into the intestinal lumen, followed by water, resulting in secretory diarrhea.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. E. coli heat-stable enterotoxin and guanylyl cyclase C: new functions and unsuspected actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of intestinal guanylate cyclase by the heat-stable enterotoxin of Escherichia coli (STa) and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the binding site on the extracellular domain of guanylyl cyclase C to heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E. coli heat-stable enterotoxin and guanylyl cyclase C: new functions and unsuspected actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. benchchem.com [benchchem.com]
Transcriptional Regulation of the estA Gene: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The estA gene, encoding the heat-stable enterotoxin (STa), is a critical virulence factor in enterotoxigenic Escherichia coli (ETEC). Its expression is intricately controlled at the transcriptional level by a network of regulatory proteins and environmental signals. This guide provides a comprehensive overview of the transcriptional regulation of the estA gene, focusing on the key players and their mechanisms of action. Understanding these regulatory pathways is crucial for the development of novel anti-virulence strategies to combat ETEC infections.
Core Regulatory Network of estA Transcription
The transcriptional regulation of the estA gene, particularly the estA2 allele, is governed by a complex interplay between global and specific transcription factors. The primary regulators identified are the cAMP Receptor Protein (CRP), the histone-like nucleoid-structuring protein (H-NS), and the AraC-like regulator CfaD. These proteins respond to various environmental cues within the host, such as nutrient availability, temperature, and the presence of bile salts, to modulate estA expression.
Key Transcription Factors
-
cAMP Receptor Protein (CRP): CRP, in complex with cyclic AMP (cAMP), acts as a positive regulator of the estA2 promoter. The estA2 promoter has been identified as a Class I CRP-dependent promoter, meaning the CRP binding site is located upstream of the promoter elements and facilitates the recruitment of RNA polymerase.
-
Histone-like Nucleoid-Structuring Protein (H-NS): H-NS is a global repressor of virulence genes in many enteric bacteria, including ETEC. It binds to AT-rich DNA sequences, which are common in virulence gene promoters, and forms a repressive nucleoprotein complex that prevents transcription. The estA2 promoter region is a target for H-NS-mediated silencing.
-
CfaD: CfaD is an AraC-like transcriptional activator and a master regulator of virulence in ETEC. It functions as an anti-repressor by displacing H-NS from silenced promoters, thereby allowing transcription to proceed. While its direct binding to the estA promoter has not been explicitly detailed, it is a key activator of the CfaD regulon, which includes virulence factors like colonization factors and likely the estA gene.
Environmental Signals
-
Glucose: The presence of glucose leads to low intracellular levels of cAMP. This reduces the formation of the CRP-cAMP complex, thereby decreasing the activation of the estA2 promoter. This is a classic example of catabolite repression.
-
Temperature: Temperature plays a crucial role in regulating the activity of H-NS. At lower temperatures (e.g., outside the host), H-NS is more effective at repressing gene expression. At the host's body temperature (37°C), the repressive activity of H-NS is alleviated, allowing for the expression of virulence genes like estA.
-
Bile Salts: Bile salts, encountered in the small intestine, have been shown to upregulate the expression of many ETEC virulence factors, including the estA gene. The precise signaling pathway is still under investigation but likely involves modulation of the activity of key transcriptional regulators.
Quantitative Data on estA Gene Regulation
The following tables summarize the available quantitative data regarding the interaction of transcription factors with the estA promoter and the resulting changes in gene expression.
Table 1: Transcription Factor Binding to the estA2 Promoter
| Transcription Factor | Method | Binding Site Location (relative to TSS) | Binding Affinity/Concentration | Source |
| CRP | DNase I Footprinting | Centered around -61.5 | Protection observed at 0.35 - 2.1 µM | [1] |
| H-NS | ChIP-seq | Upstream and within the promoter region | Enrichment detected | [2] |
Table 2: Regulation of estA Gene Expression
| Regulator/Condition | Method | Strain/Background | Fold Change in estA Expression | Source |
| H-NS | lacZ Reporter Assay | M182 vs. M182Δhns | Increased expression in Δhns (qualitative) | [2] |
| Bile Salts | Microarray/qRT-PCR | ETEC isolate E24377A | Upregulated | [3] |
| in vivo vs. in vitro | qRT-PCR | ETEC strains from patient stool | No significant difference observed | [4] |
Signaling Pathways and Regulatory Mechanisms
The transcriptional regulation of the estA gene is a multi-layered process involving the integration of various environmental signals through distinct signaling pathways that ultimately converge on the estA promoter.
Glucose-cAMP-CRP Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The Molecular Basis for Control of ETEC Enterotoxin Expression in Response to Environment and Host | PLOS Pathogens [journals.plos.org]
- 3. Analysis of global transcriptional profiles of enterotoxigenic Escherichia coli isolate E24377A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Enterotoxin STp Function: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Structure-Function Relationship of the Heat-Stable Enterotoxin STp
Introduction
Enterotoxigenic Escherichia coli (ETEC) are a major cause of diarrheal disease worldwide, particularly in developing countries and among travelers. A key virulence factor produced by ETEC is the heat-stable enterotoxin (ST), of which there are two main types: STa and STb. This guide focuses on STp, a variant of STa originally isolated from porcine ETEC strains. STp is a small, cysteine-rich peptide that triggers a signaling cascade in intestinal epithelial cells, leading to fluid and electrolyte secretion. Understanding the intricate relationship between the structure of STp and its biological function is paramount for the development of effective therapeutics and vaccines against ETEC-induced diarrhea. This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of Enterotoxin STp, intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure of Enterotoxin STp
Enterotoxin STp is a small peptide, typically 18 amino acids in length, characterized by a high content of cysteine residues.[1] Its primary structure is crucial for its toxic activity and is stabilized by a network of three intramolecular disulfide bonds.
Amino Acid Sequence and Disulfide Bonds
The canonical amino acid sequence of mature STp is:
N-Asn-Thr-Phe-Tyr-Cys⁵-Cys⁶-Glu-Leu-Cys⁹-Cys¹⁰-Asn-Pro-Ala-Cys¹⁴-Ala-Gly-Cys¹⁷-Tyr-C
The six cysteine residues form three disulfide bonds with a specific connectivity: Cys⁵-Cys¹⁰, Cys⁶-Cys¹⁴, and Cys⁹-Cys¹⁷.[2] This rigid disulfide framework is essential for maintaining the toxin's three-dimensional conformation and, consequently, its biological activity. Disruption of these bonds leads to a significant loss of toxicity.[1]
| Feature | Description |
| Amino Acid Length | 18 residues |
| Sequence | NTFYCCELCCNPACAGCY |
| Disulfide Bonds | Cys⁵-Cys¹⁰, Cys⁶-Cys¹⁴, Cys⁹-Cys¹⁷ |
Mechanism of Action: Hijacking Intestinal Signaling
Enterotoxin STp exerts its diarrheagenic effect by targeting and activating a specific receptor on the surface of intestinal epithelial cells, leading to a cascade of intracellular events that culminate in fluid and electrolyte hypersecretion.
Receptor Binding and Activation
The primary receptor for STp is Guanylate Cyclase C (GC-C) , a transmembrane protein located on the apical membrane of enterocytes.[3] The extracellular domain of GC-C specifically recognizes and binds to STp. Studies have identified a key region on the extracellular domain of GC-C, specifically residues 387 to 393, as the binding site for STa. The binding of STp to GC-C induces a conformational change in the receptor, which allosterically activates its intracellular guanylate cyclase domain.
Downstream Signaling Pathway
The activation of the guanylate cyclase domain of GC-C leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The resulting elevation of intracellular cGMP levels is the central event in STp's mechanism of action. cGMP acts as a second messenger, activating cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride channel.[4] The opening of CFTR leads to a massive efflux of chloride ions into the intestinal lumen. This is followed by the passive secretion of sodium ions and water, resulting in secretory diarrhea.
References
- 1. A rapid method for the assay of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneous water secretion in T84 cells: effects of STa enterotoxin, bumetanide, VIP, forskolin, and A-23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elevated Extracellular cGMP Produced after Exposure to Enterotoxigenic Escherichia coli Heat-Stable Toxin Induces Epithelial IL-33 Release and Alters Intestinal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis, Trafficking, and Secretion of Amyloid Precursor Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Amyloid Precursor Protein (APP) is a ubiquitously expressed type I transmembrane glycoprotein (B1211001) that plays a central role in neuronal development, signaling, and synapse formation. However, it is most recognized as the precursor to the amyloid-beta (Aβ) peptide, a principal component of the amyloid plaques characteristic of Alzheimer's disease (AD). The intricate cellular processes governing APP's synthesis, post-translational modifications, trafficking through the secretory and endocytic pathways, and its subsequent proteolytic processing are critical determinants of Aβ production. A thorough understanding of these mechanisms is paramount for the development of therapeutic strategies aimed at modulating APP metabolism and mitigating the progression of AD. This technical guide provides an in-depth overview of the synthesis and secretion of APP, with a focus on the underlying molecular pathways, experimental methodologies to study these processes, and a summary of key quantitative data.
Synthesis and Post-Translational Modifications of APP
The journey of the APP precursor protein begins with its synthesis in the endoplasmic reticulum (ER) and subsequent transit through the Golgi apparatus. Along this secretory pathway, APP undergoes a series of crucial post-translational modifications that influence its stability, localization, and processing.
Newly synthesized APP is translocated into the ER, where it undergoes N-linked glycosylation. As it moves to the Golgi apparatus, it is further modified by O-linked glycosylation and tyrosine sulfation. Phosphorylation of APP, particularly within its cytoplasmic domain, is a key regulatory modification. For instance, phosphorylation at Threonine 668 by kinases such as c-Jun N-terminal kinase (JNK) can influence its trafficking and processing.[1][2]
Trafficking and Sorting of the APP Precursor
The subcellular localization of APP is a critical factor in determining its proteolytic fate. The majority of mature APP is transported from the trans-Golgi network (TGN) to the cell surface. At the plasma membrane, a portion of APP is cleaved by α-secretase in a non-amyloidogenic pathway. The remaining full-length APP at the cell surface can be internalized via clathrin-mediated endocytosis.
Once internalized, APP enters the endosomal-lysosomal system. In the acidic environment of the endosomes, APP is more likely to be cleaved by β-secretase, initiating the amyloidogenic pathway. From the endosomes, APP can be recycled back to the cell surface or transported to lysosomes for degradation.
Proteolytic Processing and Secretion of APP Fragments
The proteolytic processing of APP occurs via two main pathways: the non-amyloidogenic and the amyloidogenic pathways. These pathways are initiated by the activity of different secretase enzymes and result in the generation and secretion of distinct sets of APP fragments.
The Non-Amyloidogenic Pathway
In the non-amyloidogenic pathway, APP is first cleaved by α-secretase within the Aβ domain. This cleavage event precludes the formation of the Aβ peptide and produces a large soluble ectodomain, sAPPα , which is secreted into the extracellular space. The remaining 83-amino-acid C-terminal fragment (C83) is subsequently cleaved by γ-secretase , releasing the APP intracellular domain (AICD) into the cytoplasm and a small p3 peptide into the extracellular space. The secretion of sAPPα is thought to have neuroprotective and memory-enhancing functions.
The Amyloidogenic Pathway
The amyloidogenic pathway is initiated by the cleavage of APP by β-secretase (BACE1) at the N-terminus of the Aβ domain. This releases the soluble ectodomain sAPPβ and leaves a 99-amino-acid C-terminal fragment (C99) embedded in the membrane. C99 is then cleaved by γ-secretase at various positions to generate the Aβ peptides of varying lengths (most commonly Aβ40 and Aβ42) and the AICD. The Aβ peptides are secreted and can aggregate to form the amyloid plaques found in AD brains.
Regulation of APP Synthesis and Secretion
The synthesis and processing of APP are tightly regulated by various signaling pathways. Activation of Protein Kinase C (PKC) , for example, has been shown to enhance the activity of α-secretase, thereby promoting the non-amyloidogenic pathway and increasing the secretion of the neuroprotective sAPPα.[3][4][5][6] Conversely, the c-Jun N-terminal kinase (JNK) pathway has been implicated in the phosphorylation of APP at Thr668, which can favor the amyloidogenic processing of APP.[1][2][7]
Visualizations of Key Pathways
Quantitative Data Summary
| Parameter | Condition | Quantitative Value | Cell/System Type | Reference |
| sAPPα Secretion | Bryostatin 1 (0.01 nM, 3h) | ~3 to 4-fold increase | AD Fibroblasts | [4] |
| PDBu (phorbol ester) | 3 to 5-fold increase | Human Primary Neurons | [6] | |
| Aβ Levels | Bryostatin 1 | Reduction in Aβ40 and Aβ42 | AD Transgenic Mice | [3][4] |
| Aβ Turnover Half-life (t½) | In vivo | 1.0 - 2.5 hours | Mouse Brain | [8] |
| sAPPα and Aβ Secretion Levels | hiPSC-derived neurons/glia | sAPPα: 15–110 ng/ml; Total Aβ: 50–1800 pg/ml | Human iPSC-derived neurons and glia | [9] |
Experimental Protocols
Western Blotting for APP and its Fragments
This protocol is for the detection and quantification of full-length APP and its cleaved fragments (e.g., C-terminal fragments, Aβ).
1.1. Sample Preparation:
- Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- For Aβ detection, do not boil the samples; instead, incubate with reducing sample buffer for 15 minutes at 37°C.[10] For other APP fragments, boil samples at 95°C for 5 minutes.
1.2. Gel Electrophoresis:
- Load 20-100 µg of protein per lane on a Tris-Tricine or Tris-Glycine polyacrylamide gel. For Aβ, a 10-15% Tris-Tricine gel is recommended.[10]
- Run the gel until the dye front reaches the bottom.
1.3. Protein Transfer:
- Transfer proteins to a 0.2 µm PVDF membrane. Activate the PVDF membrane with methanol (B129727) before transfer.
- Perform a wet transfer at 100V for 75 minutes.[10]
1.4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate with a primary antibody specific for APP or its fragments overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
1.5. Detection:
- Incubate the membrane with an ECL substrate.
- Detect the chemiluminescent signal using a CCD imager or X-ray film. For Aβ, longer exposure times may be necessary.[10]
Pulse-Chase Analysis of APP Synthesis and Turnover
This method is used to track the synthesis, processing, and degradation of APP over time.
2.1. Cell Preparation:
- Culture cells to 80-90% confluency.
- Starve cells in methionine/cysteine-free medium for 30-60 minutes.
2.2. Pulse Labeling:
- Add medium containing [³⁵S]-methionine/cysteine (100-250 µCi/mL) and incubate for a short period (e.g., 5-30 minutes) to label newly synthesized proteins.[11][12][13][14]
2.3. Chase:
- Remove the radioactive medium and wash the cells.
- Add complete medium containing an excess of unlabeled methionine and cysteine.
- Collect cell lysates and media at various time points (e.g., 0, 15, 30, 60, 120 minutes).
2.4. Immunoprecipitation and Analysis:
- Lyse cells and pre-clear the lysates.
- Immunoprecipitate APP and its fragments from the cell lysates and media using a specific primary antibody.
- Wash the immunoprecipitates and elute the proteins.
- Analyze the samples by SDS-PAGE and autoradiography or phosphorimaging to visualize the radiolabeled proteins at different time points.
Cell Surface Biotinylation to Study APP Trafficking
This technique is used to label and track cell surface proteins, allowing for the study of APP internalization and recycling.
3.1. Biotinylation of Cell Surface Proteins:
- Wash cells with ice-cold PBS.
- Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at 4°C for 30 minutes to label cell surface proteins.[15][16]
3.2. Internalization:
- Wash cells to remove excess biotin (B1667282) and warm them to 37°C to allow for endocytosis to occur for various time periods.
3.3. Stripping of Surface Biotin:
- Cool the cells back to 4°C to stop trafficking.
- Treat the cells with a reducing agent (e.g., glutathione) to cleave the biotin from proteins remaining on the cell surface. The internalized, biotinylated proteins will be protected from the reducing agent.
3.4. Analysis:
- Lyse the cells and use streptavidin-coated beads to pull down the biotinylated (internalized) proteins.
- Analyze the pulled-down proteins by Western blotting using an APP-specific antibody.
ELISA for Quantification of Secreted APP Fragments
Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of secreted APP fragments (sAPPα, sAPPβ, and Aβ) in cell culture media or biological fluids.
4.1. Sample Collection:
- Collect conditioned media from cell cultures.
- Centrifuge the media to remove any cellular debris.
4.2. ELISA Procedure:
- Use a commercially available ELISA kit specific for the APP fragment of interest (e.g., human sAPPβ-sw ELISA kit).[17]
- Add standards and samples to the antibody-coated microplate.
- Incubate to allow the capture of the target protein.
- Wash the plate and add a detection antibody.
- Incubate and wash the plate.
- Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
- Stop the reaction and measure the absorbance at the appropriate wavelength.
4.3. Data Analysis:
- Generate a standard curve using the known concentrations of the standards.
- Determine the concentration of the APP fragment in the samples by interpolating their absorbance values on the standard curve.
Immunofluorescence for Subcellular Localization of APP
This technique allows for the visualization of APP within different cellular compartments.
5.1. Cell Preparation:
- Grow cells on coverslips to 60-80% confluency.
5.2. Fixation and Permeabilization:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[18][19]
- Wash the cells with PBS.
- Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 5-10 minutes.[18][19]
5.3. Immunostaining:
- Block the cells with a blocking solution (e.g., 10% normal serum in PBS) for 1 hour.[19]
- Incubate with a primary antibody against APP overnight at 4°C.
- Wash the cells with PBS.
- Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
- (Optional) Co-stain with antibodies against markers for specific organelles (e.g., Golgi, endosomes) to determine the subcellular localization of APP.
5.4. Imaging:
- Mount the coverslips on microscope slides with an antifade mounting medium.
- Visualize the stained cells using a fluorescence or confocal microscope.
References
- 1. JNK regulates APP cleavage and degradation in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Jun N-terminal Kinase (JNK) induces phosphorylation of amyloid precursor protein (APP) at Thr668, in okadaic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Reduction of β-Amyloid Levels by Novel Protein Kinase Cϵ Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Activation Increases Release of Secreted Amyloid Precursor Protein without Decreasing Aβ Production in Human Primary Neuron Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK Activation Correlates with Cognitive Impairment and Alteration of the Post-Synaptic Element in the 5xFAD AD Mouse Model [mdpi.com]
- 8. Turnover of Amyloid β-Protein in Mouse Brain and Acute Reduction of Its Level by Phorbol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Cell Detection of Secreted Aβ and sAPPα from Human IPSC-Derived Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. conductscience.com [conductscience.com]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. researchgate.net [researchgate.net]
- 14. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell surface biotinylation [protocols.io]
- 17. ivset.ua [ivset.ua]
- 18. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 19. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
The Pervasive Presence of STp-Producing ETEC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Enterotoxigenic Escherichia coli (ETEC) remains a significant global health threat, primarily causing diarrheal diseases in children in developing nations and travelers to endemic areas.[1][2] Among the toxins produced by ETEC, the heat-stable enterotoxin (ST) plays a crucial role in pathogenesis. This guide focuses on the prevalence, detection, and mechanism of action of strains producing the STp variant of the heat-stable toxin a (STa).
Prevalence of STp-Producing ETEC Strains
The prevalence of ETEC strains harboring the STp toxin gene varies considerably by geographical location and patient population. While both STh and STp genotypes are associated with diarrhea, their relative distribution is not uniform globally.[3][4]
Prevalence in Children with Diarrhea
Studies have shown that STp-producing ETEC is a significant contributor to childhood diarrhea in several regions. In Egypt and Guatemala, the frequency of STp-positive ETEC strains in children with diarrhea is comparable to that of STh-producing strains.[2][3] However, in Bangladesh, the prevalence of STp strains has been reported to be considerably lower.[2][3] A longitudinal birth cohort study in Lima, Peru, found the overall STp-ETEC population attributable fraction (PAF) to be 1.4%, with significant peaks at 6-9 months and 12-15 months of age.[5]
| Geographical Location | Study Population | Prevalence of STp-ETEC | Reference |
| Egypt | Children with diarrhea | As common as STh-producing strains | [2][3] |
| Guatemala | Children with diarrhea | As common as STh-producing strains | [2][3] |
| Bangladesh | Children with diarrhea | Considerably less common than STh | [2][3] |
| Lima, Peru | Children < 24 months | 1.4% overall PAF | [5] |
| Shenzhen, China | Children with diarrhea | 16% of ST-producing ETEC | [6] |
| Kisii, Kenya | Children < 5 years with diarrhea | 31.2% of ST-producing ETEC | [7] |
Prevalence in Travelers with Diarrhea
Travelers to ETEC-endemic regions are another high-risk group. Studies on travelers have shown a significant proportion of ETEC infections are caused by STp-producing strains. One study found that among travelers with diarrhea where ETEC was the sole pathogen, a high proportion of the strains produced STp.[3] Interestingly, there appears to be no significant difference in the relative distribution of STh and STp genotypes between travelers with diarrhea and asymptomatic carriers.[8]
| Travel Destination | Prevalence of STp-ETEC in Travelers with Diarrhea | Reference |
| Southern Asia | 57% of ETEC positive cases | [6] |
| South-eastern Asia | 20% of ETEC positive cases | [6] |
| Eastern Africa | 29% of ETEC positive cases | [6] |
| Western Africa | 63% of ETEC positive cases | [6] |
| Mexico and Guatemala | High proportion among ST-producing ETEC | [3] |
Prevalence in Livestock
ETEC is also a major cause of diarrhea in young livestock, leading to significant economic losses.[9][10] STp-producing ETEC strains are prevalent in various animal populations. A study in Belgium on ETEC isolated from cattle identified STaP (porcine ST) as a key virulence factor, with two major pathotypes being STaP+K99+F41+ (67.4%) and STaP+K99+ (27.3%).[11] In pigs with post-weaning diarrhea in Europe, STa (which includes STp) was detected in 38.1% of E. coli isolates.[12] Another study in Belgium and the Netherlands found STa in 49.7% of isolates from pigs with post-weaning diarrhea.
| Animal Host | Geographical Location | Prevalence of STp/STa-ETEC | Reference |
| Cattle | Belgium | 15.2% of isolates hybridized with STaP probes | [11] |
| Pigs | Europe | 38.1% of isolates positive for STa | [12] |
| Pigs | Belgium and The Netherlands | 49.7% of isolates positive for STa | |
| Pigs | Mato Grosso, Brazil | 9.46% of intestinal samples positive for ST1 (STa) | [13] |
Experimental Protocols
Accurate identification of STp-producing ETEC is crucial for epidemiological studies and clinical diagnostics. Genotypic methods are preferred for distinguishing between STh and STp, as phenotypic assays like the infant mouse assay and most ELISAs cannot differentiate between the two subtypes.[2][4][8]
Molecular Detection of STp Toxin Gene
Polymerase Chain Reaction (PCR) is the most widely used and specific method for detecting the estA gene variant encoding STp.
Protocol: Multiplex PCR for ETEC Toxin Gene Detection
This protocol allows for the simultaneous detection of genes for LT, STh, and STp.
-
DNA Extraction:
-
Suspend 5-10 E. coli colonies from a MacConkey agar (B569324) plate in 200 µl of sterile nuclease-free water.[7]
-
Vortex for 30 seconds.[7]
-
Boil the bacterial suspension at 100°C for 10-20 minutes.[7]
-
Centrifuge at 12,000 rpm for 10 minutes.[7]
-
The supernatant containing the DNA template is collected and stored at -20°C.[7]
-
For stool samples, DNA can be extracted using commercial kits, and it is recommended to test both 1:10 and 1:100 dilutions to minimize PCR inhibition.[14]
-
-
PCR Amplification:
-
Primers: Use previously validated specific primers for the STp gene.[8]
-
Reaction Mixture: Prepare a master mix containing DNA polymerase, dNTPs (a higher concentration of 350 nM may be needed for multiplex reactions), PCR buffer, and the specific primer pairs for LT, STh, and STp.[15]
-
Cycling Conditions:
-
-
Detection:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
The presence of a band of the expected size for the STp gene indicates a positive result.
-
Workflow for Molecular Detection of STp-ETEC
Caption: Workflow for the molecular detection of STp-producing ETEC from clinical samples.
In Vitro Toxin Production and Detection
For studies requiring the phenotypic detection of ST toxin, specific culture conditions can enhance toxin production and release.
Protocol: Enhanced In Vitro ST Toxin Production
-
Culture Medium: Cultivate ETEC isolates in EC broth.[16]
-
Additives for Enhanced Production/Release:
-
The presence of bile salts can improve toxin production.[16]
-
Sub-inhibitory concentrations of certain antibiotics, such as lincomycin (B1675468) and ciprofloxacin, can increase toxin release.[16][17]
-
Chemical treatment with 2% Triton X-100 can be used as an alternative method for toxin release.[16][17]
-
-
Toxin Detection:
-
The supernatant can be used for toxin detection assays.
-
For specific detection of STa, a competitive ELISA (cELISA) or an indirect ELISA can be employed using monoclonal or polyclonal antibodies against ST.[16]
-
Toxin activity can be assessed by measuring the induction of cyclic GMP (cGMP) in T84 intestinal epithelial cells.[18]
-
Signaling Pathway of STp Toxin
The heat-stable toxin STp, like STh, is a variant of STa.[19] It is synthesized as a 72-amino-acid prepropeptide.[20][21] After secretion and processing, the mature 18-amino-acid STp peptide[20] binds to and activates the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[8][22] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[22][23] The elevated cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR).[22][23] This results in increased chloride secretion into the intestinal lumen. Additionally, cGMP can inhibit phosphodiesterase 3 (PDE3), leading to an accumulation of cyclic AMP (cAMP), which further contributes to chloride secretion.[22] The net effect is a disruption of ion and water transport, leading to secretory diarrhea.[20]
Signaling Pathway of STp Toxin
Caption: The signaling cascade initiated by STp binding to the GC-C receptor.
Conclusion
STp-producing ETEC strains are a globally important cause of diarrheal disease in both humans and animals. The prevalence of these strains varies significantly by region, highlighting the need for continued surveillance and the use of accurate diagnostic tools. The detailed understanding of the molecular mechanisms of STp toxin action provides a basis for the development of novel therapeutics and vaccines aimed at mitigating the substantial disease burden caused by ETEC.
References
- 1. Enterotoxigenic Escherichia coli in Developing Countries: Epidemiology, Microbiology, Clinical Features, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterotoxigenic Escherichia coli with STh and STp genotypes is associated with diarrhea both in children in areas of endemicity and in travelers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Epidemiology of enterotoxigenic Escherichia coli and impact on the growth of children in the first two years of life in Lima, Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular characterization of enterotoxigenic Escherichia coli toxins and colonization factors in children under five years with acute diarrhea attending Kisii Teaching and Referral Hospital, Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enterotoxigenic Escherichia coli with STh and STp Genotypes Is Associated with Diarrhea Both in Children in Areas of Endemicity and in Travelers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Re-evaluation of a Neonatal Mouse Model of Infection With Enterotoxigenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prevalence of four enterotoxin (STaP, STaH, STb, and LT) and four adhesin subunit (K99, K88, 987P, and F41) genes among Escherichia coli isolates from cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevalence of virulence factors in enterotoxigenic Escherichia coli isolated from pigs with post-weaning diarrhoea in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevalence of enterotoxigenic and Shiga toxin-producing Escherichia coli in pigs slaughtered in Mato Grosso, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Accuracy of Quantitative Real-Time Polymerase Chain Reaction Assays for Detection and Quantification of Enterotoxigenic Escherichia coli (ETEC) Heat Labile and Heat Stable Toxin Genes in Travelers' Diarrhea Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Analyses of Phenotypic and Genotypic Methods for Detection of Enterotoxigenic Escherichia coli Toxins and Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different Assay Conditions for Detecting the Production and Release of Heat-Labile and Heat-Stable Toxins in Enterotoxigenic Escherichia coli Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Molecular Determinants of Enterotoxigenic Escherichia coli Heat-Stable Toxin Secretion and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heat-Stable Enterotoxin of Enterotoxigenic Escherichia coli as a Vaccine Target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Heat-Stable Enterotoxins of Enterotoxigenic Escherichia coli and Their Impact on Host Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Pathophysiology of STp-Mediated Diarrhea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pathophysiology of heat-stable enterotoxin (STp)-mediated diarrhea, a significant contributor to morbidity and mortality worldwide, particularly in developing nations. Produced by enterotoxigenic Escherichia coli (ETEC), STp is a variant of the heat-stable enterotoxin STa and a potent secretagogue that disrupts intestinal fluid and electrolyte homeostasis, leading to profuse watery diarrhea.[1][2] This document delineates the molecular mechanisms, key signaling pathways, and experimental models used to investigate this critical area of infectious disease research.
Molecular Mechanism of STp Action
The diarrheal disease induced by STp is primarily a secretory process, devoid of significant inflammation or colonic involvement.[2] The toxin initiates its pathogenic cascade by binding to a specific receptor on the apical membrane of intestinal epithelial cells, triggering a series of intracellular events that culminate in massive fluid secretion into the intestinal lumen.
Toxin Binding and Receptor Activation
STp, a small, cysteine-rich peptide, targets the membrane-bound guanylate cyclase C (GC-C) receptor, which is predominantly expressed on the apical surface of enterocytes.[3][4] The binding of STp to the extracellular domain of GC-C induces a conformational change that activates the receptor's intracellular guanylate cyclase catalytic domain.[1][4] This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP) .[3][5]
Intracellular Signaling Cascade
The accumulation of intracellular cGMP is a pivotal event in STp-mediated pathophysiology.[3][5] Elevated cGMP levels activate cGMP-dependent protein kinase II (PKGII) , a serine/threonine kinase.[6] PKGII, in turn, phosphorylates and modulates the activity of key ion transporters in the apical membrane of intestinal epithelial cells. The intracellular concentration of cGMP is tightly regulated by the activity of phosphodiesterases (PDEs), particularly phosphodiesterase 5 (PDE5) , which hydrolyzes cGMP to GMP, thereby terminating the signal.[7]
Alteration of Ion Transport
The primary downstream effectors of the STp-GC-C-cGMP-PKGII signaling axis are the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and the Na+/H+ exchanger 3 (NHE3) .
-
Activation of CFTR: PKGII-mediated phosphorylation of CFTR leads to its activation, opening the channel and promoting the efflux of chloride ions (Cl-) into the intestinal lumen.[6][8] This increased chloride secretion is a hallmark of STp-induced diarrhea.[5]
-
Inhibition of NHE3: Simultaneously, PKGII phosphorylates and inhibits NHE3, a key transporter responsible for sodium (Na+) absorption from the intestinal lumen.[3][6] The inhibition of NHE3 further contributes to the net loss of electrolytes and water.
The combined effect of enhanced Cl- secretion and inhibited Na+ absorption creates a strong osmotic gradient, driving the movement of water from the enterocytes and the underlying tissue into the intestinal lumen, resulting in voluminous watery diarrhea.[1][9]
Quantitative Data on STp-Mediated Effects
The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of STa (the family of toxins to which STp belongs).
| Parameter | Model System | STa Concentration/Dose | Observed Effect | Reference |
| Net Fluid Secretion | Suckling Mouse Assay | 1 µg | Gut weight to remaining body weight ratio > 0.087 | Giannella, 1976 |
| Short-Circuit Current (Isc) - an indicator of Cl- secretion | T84 cell monolayers (Ussing Chamber) | 10⁻⁶ M | Maximal increase in Isc | Weymer et al., 1985 |
| Net Transepithelial Volume Flux (Jw) | T84 cell monolayers | Not specified | Secretory Jw of -0.16 ± 0.02 µl·min⁻¹·cm⁻² | Varasset et al., 2001[10] |
| Net Secretory Cl- Flux | T84 cell monolayers | Post-STa stimulation | Significant net secretory Cl- flux developed | Varasset et al., 2001[10] |
Table 1: In Vivo and In Vitro Fluid and Ion Transport in Response to STa.
| Parameter | Cell Line | STa Concentration | Time | cGMP Concentration | Reference |
| Intracellular cGMP | T84 cells | 50 ng | 2 hours | Maximum accumulation | Ghafoor et al., 2017[6] |
| Intracellular cGMP | T-84 cells | 2 ng STa | Not specified | Increased from baseline of ~1 pmol/mL to ~5 pmol/mL | Ruzin et al., 2017 |
| Luminal cGMP | Mouse small intestine | Not specified | Increased from 30 to 180 min post-intoxication | Ghafoor et al., 2017[11] |
Table 2: cGMP Accumulation in Response to STa.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments used to study STp-mediated diarrhea.
In Vivo Model: The Suckling Mouse Assay
This bioassay is a standard method for detecting and quantifying the activity of heat-stable enterotoxins.
Protocol:
-
Animal Model: Use 2-4 day old suckling mice.
-
Toxin Preparation: Prepare serial dilutions of the STp-containing sample in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Intragastric Inoculation: Administer a defined volume (typically 0.1 mL) of the toxin preparation directly into the stomach of each mouse using a fine, blunt-ended needle. Include a negative control group receiving buffer only.
-
Incubation: House the mice at a constant temperature (e.g., 25-30°C) for a period of 3-4 hours.[5]
-
Euthanasia and Dissection: Euthanize the mice by an approved method. Dissect the entire intestinal tract from the stomach to the anus.
-
Measurement: Weigh the entire intestine (gut weight) and the remaining carcass (body weight) separately.
-
Data Analysis: Calculate the ratio of gut weight to body weight. A ratio of ≥ 0.083 is considered a positive response, indicating fluid accumulation.[5]
In Vivo Model: Ligated Intestinal Loop
This model allows for the direct measurement of fluid accumulation in a specific segment of the intestine in a larger animal model.
Protocol:
-
Animal Model: Use rabbits or rats. Anesthetize the animal according to approved protocols.
-
Surgical Procedure: Perform a midline laparotomy to expose the small intestine. Create a series of ligated loops (typically 5-10 cm in length) by tying off segments of the intestine with surgical silk, taking care not to obstruct the blood supply.
-
Toxin Injection: Inject a defined volume of the STp-containing sample into the lumen of each loop. Inject a control buffer into adjacent loops.
-
Incubation: Return the intestines to the abdominal cavity and close the incision. Allow the animal to recover from anesthesia and maintain it for a set period (e.g., 6-18 hours).
-
Euthanasia and Measurement: Euthanize the animal. Carefully dissect the ligated loops and measure the volume of accumulated fluid (in mL) and the length of each loop (in cm).
-
Data Analysis: Express the results as the ratio of fluid volume to loop length (mL/cm).
In Vitro Model: T84 Cell Monolayer in Ussing Chambers
This system allows for the precise measurement of ion transport across a polarized epithelial monolayer.
Protocol:
-
Cell Culture: Culture T84 human colon carcinoma cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent and polarized monolayer with high transepithelial electrical resistance (TEER), indicating the formation of tight junctions.
-
Ussing Chamber Setup: Mount the filter support containing the T84 monolayer in an Ussing chamber, separating the apical and basolateral compartments. Bathe both sides with identical physiological saline solutions, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Electrophysiological Measurements: Measure the transepithelial potential difference (Vt) and short-circuit current (Isc) using Ag/AgCl electrodes and a voltage-clamp apparatus. Isc is a measure of net ion transport across the epithelium.
-
Toxin Application: After a stable baseline Isc is established, add STp to the apical chamber.
-
Data Recording and Analysis: Continuously record the Isc. The increase in Isc following STp addition reflects the net secretion of Cl- ions.
Measurement of Intracellular cGMP
Protocol:
-
Cell Culture and Stimulation: Culture intestinal epithelial cells (e.g., T84 cells) to confluence in multi-well plates. Treat the cells with STp for a specified time course. To prevent cGMP degradation, a phosphodiesterase inhibitor (e.g., IBMX) can be added.
-
Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer (e.g., 0.1 M HCl or a buffer containing detergents and protease inhibitors).
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant for cGMP measurement.
-
cGMP Quantification: Measure the cGMP concentration in the supernatants using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the cGMP concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay). Express the results as pmol cGMP/mg protein.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of STp-mediated diarrhea.
Signaling Pathway of STp-Mediated Diarrhea
References
- 1. Gating of CFTR by the STAS domain of SLC26 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Phosphodiesterase 5 (PDE5) restricts intracellular cGMP accumulation during enterotoxigenic Escherichia coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Functional characteristics of a cloned epithelial Na+/H+ exchanger (NHE3): resistance to amiloride and inhibition by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Regulation of the intestinal Na+/H+ exchanger NHE3 by AMP-activated kinase is dependent on phosphorylation of NHE3 at S555 and S563 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Phosphodiesterase 5 (PDE5) restricts intracellular cGMP accumulation during enterotoxigenic Escherichia coli infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
Methodological & Application
Application Notes: Purification of Native Enterotoxin STp
Introduction
Enterotoxigenic Escherichia coli (ETEC) are a major cause of diarrheal disease in humans, particularly in developing countries, and in livestock. The heat-stable enterotoxin (STp), a subtype of STa enterotoxin, is a small peptide toxin that plays a crucial role in the pathogenesis of ETEC infections. STp exerts its effect by binding to and activating the guanylate cyclase C (GC-C) receptor on the surface of intestinal epithelial cells. This activation leads to a rise in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn triggers a signaling cascade resulting in the efflux of ions and water into the intestinal lumen, causing secretory diarrhea.[1][2] The purification of native STp is essential for a variety of research applications, including structural studies, immunological assay development, and as a tool for studying intestinal physiology and drug development.
This document provides a detailed protocol for the purification of native Enterotoxin STp from ETEC culture supernatants. The protocol employs a multi-step chromatographic approach designed to achieve high purity while preserving the biological activity of the toxin.
Signaling Pathway of Enterotoxin STp
Enterotoxin STp initiates its pathogenic effect by binding to the extracellular domain of the guanylate cyclase C (GC-C) receptor located on the apical membrane of intestinal epithelial cells. This binding event allosterically activates the intracellular catalytic domain of GC-C. The activated GC-C then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The accumulation of intracellular cGMP serves as a second messenger, activating cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to an efflux of chloride ions into the intestinal lumen. This is accompanied by the inhibition of the Na+/H+ exchanger 3 (NHE3), which reduces sodium absorption. The net result is a disruption of electrolyte balance, leading to a massive secretion of water into the intestines, manifesting as diarrhea.[1]
Purification Workflow
The purification of native Enterotoxin STp is a multi-step process designed to isolate the toxin from complex bacterial culture supernatants. The workflow begins with the cultivation of a high-yield ETEC strain, followed by the separation of the culture supernatant containing the secreted toxin. The supernatant is then concentrated and desalted to prepare it for chromatographic separation. A series of chromatography steps, including ion exchange, hydrophobic interaction, and gel filtration, are employed to progressively remove impurities based on charge, hydrophobicity, and size, respectively. Each step is followed by an assessment of purity and activity to monitor the effectiveness of the purification process.
Quantitative Data Summary
The following table summarizes the expected quantitative data at each step of the purification protocol. Values are representative and may vary depending on the specific ETEC strain, culture conditions, and equipment used.
| Purification Step | Total Protein (mg) | Total Activity (MED*) | Specific Activity (MED/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 2500 | 5.0 x 10^5 | 200 | 100 | 1 |
| Concentration/Desalting | 1000 | 4.8 x 10^5 | 480 | 96 | 2.4 |
| Ion Exchange Chromatography | 150 | 4.0 x 10^5 | 2,667 | 80 | 13.3 |
| Hydrophobic Interaction | 20 | 3.0 x 10^5 | 15,000 | 60 | 75 |
| Gel Filtration | 2.5 | 2.5 x 10^5 | 100,000 | 50 | 500 |
*MED: Minimum Effective Dose, the smallest amount of toxin that produces a positive response in a relevant biological assay (e.g., suckling mouse assay).
Experimental Protocols
1. Bacterial Strain and Culture
-
Strain: A porcine enterotoxigenic E. coli (ETEC) strain known to produce high levels of STp.
-
Medium: Tryptic Soy Broth (TSB) supplemented with 0.5% yeast extract.
-
Culture Conditions:
-
Inoculate a starter culture of 50 mL of TSB in a 250 mL flask and incubate overnight at 37°C with shaking at 200 rpm.
-
Use the starter culture to inoculate 5 L of TSB in a fermenter.
-
Incubate at 37°C with aeration and agitation for 18-24 hours.
-
2. Preparation of Crude Toxin
-
Harvest the bacterial culture by centrifugation at 8,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the secreted STp.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria and cellular debris.
3. Concentration and Desalting
-
Concentrate the filtered supernatant approximately 20-fold using a tangential flow filtration system with a 1 kDa molecular weight cut-off (MWCO) membrane.
-
Diafilter the concentrated toxin against 10 volumes of 20 mM Tris-HCl, pH 8.0 to remove salts and small molecular weight contaminants.
4. Ion Exchange Chromatography
-
Column: DEAE-Cellulose column (5 cm x 20 cm).
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.5.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.5, containing 1 M NaCl.
-
Procedure:
-
Equilibrate the column with 5 column volumes (CV) of Buffer A at a flow rate of 5 mL/min.
-
Load the concentrated and desalted toxin onto the column at a flow rate of 2 mL/min.
-
Wash the column with 3 CV of Buffer A to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of 0-50% Buffer B over 10 CV.
-
Collect 10 mL fractions and measure the absorbance at 280 nm.
-
Pool the fractions containing STp activity (determined by a suitable bioassay).
-
5. Hydrophobic Interaction Chromatography
-
Column: Octyl-Sepharose CL-4B column (2.5 cm x 15 cm).
-
Binding Buffer (Buffer C): 50 mM sodium phosphate, pH 7.0, containing 1.5 M ammonium (B1175870) sulfate (B86663).
-
Elution Buffer (Buffer D): 50 mM sodium phosphate, pH 7.0.
-
Procedure:
-
Add ammonium sulfate to the pooled fractions from the ion exchange step to a final concentration of 1.5 M.
-
Equilibrate the column with 5 CV of Buffer C at a flow rate of 2 mL/min.
-
Load the sample onto the column at a flow rate of 1 mL/min.
-
Wash the column with 3 CV of Buffer C.
-
Elute the toxin with a decreasing linear gradient of 100% Buffer C to 100% Buffer D over 10 CV.
-
Collect 5 mL fractions and monitor the absorbance at 280 nm.
-
Pool the active fractions and desalt by dialysis against 10 mM ammonium bicarbonate.
-
6. Gel Filtration Chromatography
-
Column: Sephadex G-50 column (1.5 cm x 100 cm).
-
Mobile Phase: 100 mM ammonium acetate, pH 7.0.
-
Procedure:
-
Equilibrate the column with 2 CV of the mobile phase at a flow rate of 0.5 mL/min.
-
Concentrate the desalted active fractions from the previous step to a volume of 2-3 mL.
-
Load the concentrated sample onto the column.
-
Elute with the mobile phase at a flow rate of 0.5 mL/min.
-
Collect 2 mL fractions and monitor the absorbance at 230 nm (due to the low aromatic amino acid content of STp).
-
Pool the fractions corresponding to the STp peak and lyophilize for storage.
-
7. Purity and Activity Assessment
-
Purity: Assess the purity of the final product by SDS-PAGE and silver staining, and by reverse-phase HPLC.
-
Activity: Determine the biological activity of the purified STp using the suckling mouse assay or an in vitro cGMP accumulation assay in T84 cells.
References
Application Notes and Protocols for Recombinant Enterotoxin STp Expression in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterotoxigenic Escherichia coli (ETEC) is a major cause of diarrheal disease, particularly in developing countries and among travelers. The heat-stable enterotoxin (STp), a small peptide toxin, is one of the key virulence factors of ETEC. STp exerts its pathogenic effect by binding to and activating the guanylate cyclase C (GC-C) receptor on the surface of intestinal epithelial cells. This activation leads to a cascade of intracellular events culminating in the disruption of ion transport and secretory diarrhea. The ability to produce recombinant STp in a controlled laboratory setting is crucial for the development of diagnostic tools, therapeutic interventions, and vaccines against ETEC infections.
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant STp in E. coli.
Signaling Pathway of Enterotoxin STp
The mechanism of action of STp involves the activation of a specific signaling cascade within intestinal epithelial cells. Upon binding to the extracellular domain of the GC-C receptor, STp induces a conformational change that activates the intracellular guanylate cyclase domain. This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This results in an efflux of chloride ions into the intestinal lumen, followed by water, leading to secretory diarrhea.
Experimental Workflow for Recombinant STp Production
The production of recombinant STp in E. coli typically involves several key steps, from the initial cloning of the STp gene into an expression vector to the final purification of the recombinant protein. Due to the small size of the mature STp peptide, it is often expressed as a fusion protein with a larger, more stable partner and an affinity tag (e.g., a hexahistidine tag) to facilitate purification and detection.
Quantitative Data on Recombinant Enterotoxin Expression
The yield of recombinant proteins in E. coli can vary significantly depending on the protein being expressed, the expression system used, and the culture conditions. Specific yields for recombinant STp are not widely reported in the literature; however, data from related enterotoxins and general recombinant protein expression in E. coli can provide a useful benchmark.
| Protein | Expression System | Host Strain | Yield | Reference |
| SLS (STa-LTB-STb fusion) | pMAL with MBP tag | E. coli TB1 (DE3) | 4.533 mg / 0.2 L culture | [1] |
| Recombinant SEB | T7 promoter | E. coli | 147 mg / L culture | [2] |
| General Recombinant Proteins | High-density IPTG-induction | E. coli | 17-34 mg / 50 mL culture | [3] |
| Tetanus Toxin Heavy Chain Fragment C | - | E. coli | >1 g / L in fermentation broth | [4] |
Detailed Experimental Protocols
Protocol 1: Cloning of the STp Gene into a pET Expression Vector
This protocol describes the cloning of a synthetic gene encoding the mature STp peptide, fused to a hexahistidine (His) tag and a suitable fusion partner (e.g., Thioredoxin - Trx), into a pET vector (e.g., pET-32a).
Materials:
-
Synthetic gene for His-Trx-STp with appropriate restriction sites (e.g., NcoI and XhoI)
-
pET-32a expression vector
-
Restriction enzymes (NcoI and XhoI) and corresponding buffers
-
T4 DNA Ligase and buffer
-
Chemically competent E. coli DH5α cells
-
LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)
-
Plasmid purification kit
-
DNA sequencing service
Methodology:
-
Restriction Digest:
-
Digest 1 µg of the pET-32a vector and 1 µg of the synthetic His-Trx-STp gene with NcoI and XhoI in separate reactions.
-
Incubate at 37°C for 1-2 hours.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert to vector.
-
Add T4 DNA Ligase and incubate at 16°C overnight or at room temperature for 2-4 hours.
-
-
Transformation into Cloning Strain:
-
Transform 5-10 µL of the ligation mixture into 50 µL of chemically competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing ampicillin and incubate at 37°C overnight.
-
-
Clone Verification:
-
Select several colonies and grow them in LB broth with ampicillin.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence and orientation of the insert by restriction digestion and DNA sequencing.
-
Protocol 2: Expression of Recombinant His-Trx-STp in E. coli BL21(DE3)
This protocol outlines the expression of the His-Trx-STp fusion protein in the E. coli BL21(DE3) expression host.
Materials:
-
Verified pET-32a-His-Trx-STp plasmid
-
Chemically competent E. coli BL21(DE3) cells
-
LB broth and agar plates with ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
Methodology:
-
Transformation into Expression Strain:
-
Transform the verified plasmid into competent E. coli BL21(DE3) cells.
-
Plate on LB agar with ampicillin and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB broth with ampicillin.
-
Incubate overnight at 37°C with shaking.
-
-
Large-Scale Culture and Induction:
-
Inoculate 1 L of LB broth with ampicillin with the overnight starter culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate at a reduced temperature (e.g., 25-30°C) for 4-6 hours or at 16-20°C overnight to enhance protein solubility.
-
-
Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 3: Purification of Recombinant His-Trx-STp by Immobilized Metal Affinity Chromatography (IMAC)
This protocol describes the purification of the His-tagged fusion protein from the cell lysate.
Materials:
-
Frozen cell pellet from Protocol 2
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
-
Chromatography column
Methodology:
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-Trx-STp fusion protein with Elution Buffer.
-
-
Analysis of Purified Protein:
-
Analyze the eluted fractions by SDS-PAGE to assess purity and molecular weight.
-
Confirm the identity of the protein by Western blot using an anti-His tag antibody.
-
Protocol 4: Suckling Mouse Assay for STp Activity
This bioassay is the standard method for determining the biological activity of ST enterotoxins.
Materials:
-
Purified recombinant STp (or His-Trx-STp)
-
2-4 day old suckling mice
-
Phosphate-buffered saline (PBS) containing 0.01% Evans blue dye
Methodology:
-
Sample Preparation:
-
Prepare serial dilutions of the purified STp in PBS with Evans blue dye.
-
-
Intragastric Inoculation:
-
Inject 0.1 mL of each dilution directly into the stomach of the suckling mice.
-
-
Incubation and Analysis:
-
Incubate the mice at room temperature for 3-4 hours.
-
Euthanize the mice and dissect the intestines.
-
Calculate the ratio of intestinal weight to the remaining body weight.
-
A ratio of ≥ 0.083 is considered a positive result. The minimal effective dose is the lowest concentration of the toxin that gives a positive result.[5]
-
References
- 1. Expression and Purification of a Recombinant Enterotoxin Protein Using Different E. coli Host Strains and Expression Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production and purification of a recombinant Staphylococcal enterotoxin B vaccine candidate expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Escherichia coli heat-stable enterotoxin: rapid method of purification and some characteristics of the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cloning and Expression of STp Enterotoxin Gene: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cloning, expression, purification, and functional analysis of the heat-stable enterotoxin STp, a key virulence factor of enterotoxigenic Escherichia coli (ETEC). These guidelines are intended to support research and development efforts targeting diarrheal diseases and for the production of STp as a research tool.
Introduction
The heat-stable enterotoxin STp (also designated STIa) is a small, cysteine-rich peptide that is a primary cause of secretory diarrhea worldwide. The toxin is encoded by the estA gene. STp exerts its pathogenic effect by binding to and activating the guanylate cyclase C (GC-C) receptor on the surface of intestinal epithelial cells. This activation leads to a rise in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn triggers a signaling cascade resulting in the efflux of ions and water into the intestinal lumen, causing diarrhea.[1][2][3][4] The ability to produce recombinant STp is crucial for studying its pathophysiology, for the development of diagnostic assays, and as a potential component in vaccine formulations.[5]
Data Presentation
Table 1: Summary of Recombinant STp/STa Expression and Purification
| Parameter | Reported Value | Host Strain | Vector System | Purification Method | Reference |
| Soluble Protein Yield | 4.533 mg / 0.2 L culture (for a fusion protein) | E. coli TB1(DE3) | pMAL | Maltose-Binding Protein (MBP) affinity chromatography | [6] |
| Final Purified Protein Yield | 147 mg / L culture (comparative example for rSEB) | E. coli | T7 promoter-based vector | Hydrophobic interaction, cation exchange, size-exclusion chromatography | [7] |
| Specific Activity | 8.9 x 10^6 units / mg protein | ETEC | Not applicable (native expression) | Methacrylate adsorbent resins | [8] |
| Purity | >95% (comparative example for rSEB) | E. coli | T7 promoter-based vector | Multi-step chromatography | [7] |
| Endotoxin (B1171834) Level | <0.6 EU / mg (comparative example for rSEB) | E. coli | T7 promoter-based vector | Not specified | [7] |
Note: Data for STp/STa is limited; some values are from related enterotoxins and are provided for comparative purposes.
Table 2: Quantitative Parameters for STp/STa Activity Assays
| Assay | Parameter | Reported Value | Description | Reference |
| Suckling Mouse Assay | Minimal Effective Dose | < 0.2 ng | Amount of STa required to produce a gut weight to remaining body weight ratio of ≥ 0.083. | [8] |
| Receptor Binding Assay | Kd (dissociation constant) | 1.1 x 10-7 M | Concentration of unlabeled ST for 50% displacement of [125I]ST. | [1] |
| Guanylate Cyclase Activation | EC50 | 1.2 x 10-6 M | Concentration of ST yielding half-maximum stimulation of guanylate cyclase. | [1] |
Experimental Protocols
Protocol 1: Cloning of the estA Gene (Encoding STp)
This protocol describes the amplification of the estA gene from ETEC genomic DNA and its insertion into a suitable expression vector, such as pET-28a(+).
1. Materials:
-
ETEC genomic DNA
-
PCR primers for estA (with appropriate restriction sites, e.g., NdeI and XhoI)
-
High-fidelity DNA polymerase
-
pET-28a(+) vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA ligase
-
Chemically competent E. coli DH5α (for cloning)
-
LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)
-
DNA purification kits (for PCR products and plasmids)
2. Procedure:
-
PCR Amplification:
-
Design primers to amplify the full coding sequence of the mature STp peptide. It is common to express STp as a fusion protein to increase its size and stability, and to facilitate purification. The native 72-amino-acid pre-pro form can also be expressed.[5][9]
-
Perform PCR using ETEC genomic DNA as the template.
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.
-
Purify the PCR product.
-
-
Vector and Insert Preparation:
-
Digest the pET-28a(+) vector and the purified PCR product with the selected restriction enzymes (e.g., NdeI and XhoI) for 2-3 hours at 37°C.
-
Purify the digested vector and insert.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and insert at an appropriate molar ratio (e.g., 1:3).
-
Incubate with T4 DNA ligase overnight at 4°C or for 1-2 hours at room temperature.
-
-
Transformation into Cloning Host:
-
Transform the ligation mixture into chemically competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar with kanamycin and incubate overnight at 37°C.
-
-
Screening and Verification:
-
Select several colonies and perform colony PCR or restriction digestion of miniprepped plasmid DNA to identify positive clones.
-
Confirm the sequence of the inserted estA gene by DNA sequencing.
-
Protocol 2: Expression of Recombinant STp
This protocol details the expression of the STp protein in the E. coli BL21(DE3) strain.
1. Materials:
-
Verified pET-28a(+)-estA plasmid
-
LB medium with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
2. Procedure:
-
Transformation into Expression Host:
-
Transform the pET-28a(+)-estA plasmid into competent E. coli BL21(DE3) cells.
-
Plate on LB agar with kanamycin and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium with kanamycin.
-
Incubate overnight at 37°C with shaking.
-
-
Large-Scale Culture and Induction:
-
Inoculate 1 L of LB medium with kanamycin with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.8.[13]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 16-25°C) to potentially improve protein solubility.[13]
-
-
Cell Harvest:
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 3: Purification of Recombinant STp
This protocol describes the purification of His-tagged STp using nickel-affinity chromatography.
1. Materials:
-
Cell pellet from the expression culture
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) with lysozyme (B549824) and DNase I
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE materials
2. Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA column with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged STp with elution buffer.
-
-
Analysis and Further Purification (Optional):
-
Analyze the eluted fractions by SDS-PAGE to confirm the presence and purity of the recombinant protein.
-
If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure protein.
-
For applications requiring endotoxin removal, specialized methods such as affinity-based polymyxin (B74138) B matrices can be employed.[14]
-
Protocol 4: Suckling Mouse Assay for STp Activity
This is the standard bioassay to determine the functional activity of STp.
1. Materials:
-
Purified recombinant STp
-
2-4 day old suckling mice
-
Phosphate-buffered saline (PBS)
-
0.01% Evans blue dye in PBS (optional, as a visual aid)
-
Precision balance
2. Procedure:
-
Preparation of Toxin Dilutions:
-
Prepare serial dilutions of the purified STp in PBS.
-
-
Intragastric Inoculation:
-
Administer a defined volume (e.g., 0.1 mL) of each toxin dilution intragastrically to groups of suckling mice.
-
Include a negative control group receiving only PBS.
-
-
Incubation:
-
Keep the mice at room temperature for 3-4 hours.
-
-
Analysis:
-
Euthanize the mice by an approved method.
-
Remove the entire intestine, from the pylorus to the distal colon.
-
Weigh the intestine and the remaining carcass separately.
-
Calculate the ratio of intestinal weight to the remaining body weight.
-
A positive response is indicated by a ratio of ≥ 0.083.[8] The minimal effective dose is the lowest concentration of STp that gives a positive result.
-
Mandatory Visualizations
Signaling Pathway of STp Enterotoxin
Experimental Workflow for STp Cloning and Expression
References
- 1. Regulation of particulate guanylate cyclase by Escherichia coli heat-stable enterotoxin: receptor binding and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E. coli heat-stable enterotoxin and guanylyl cyclase C: new functions and unsuspected actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E. coli heat-stable enterotoxin and guanylyl cyclase C: new functions and unsuspected actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat-Stable Enterotoxin of Enterotoxigenic Escherichia coli as a Vaccine Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and Purification of a Recombinant Enterotoxin Protein Using Different E. coli Host Strains and Expression Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and purification of a recombinant Staphylococcal enterotoxin B vaccine candidate expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An enhanced protocol for expression and purification of heat-stable enterotoxin of enterotoxigenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enterotoxin STp (E. coli) -HongTide Biotechnology [hongtide.com]
- 10. goldbio.com [goldbio.com]
- 11. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 12. Competent Cells for Protein Expression | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. neb.com [neb.com]
- 14. epa.gov [epa.gov]
Application Notes: Detection of E. coli Heat-Stable Enterotoxin STp by ELISA
Introduction
Enterotoxigenic Escherichia coli (ETEC) are a major cause of diarrheal disease in humans, particularly travelers and children in developing countries, as well as in livestock. ETEC produces two main types of enterotoxins: heat-labile (LT) and heat-stable (ST) enterotoxins. The heat-stable enterotoxins are further divided into STa and STb. STa is a small peptide toxin that is further classified into STp (porcine) and STh (human) based on the host from which the ETEC strain was first isolated. Functionally, both STp and STh have a similar mechanism of action. Given its impact on animal health and potential for zoonotic transmission, sensitive and specific detection of STp is crucial for diagnostics, epidemiology, and the development of preventative measures. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method for the detection and quantification of STp due to its high sensitivity, specificity, and throughput.
These application notes provide a detailed protocol for the detection of Enterotoxin STp using a sandwich ELISA format. While specific commercial ELISA kits for STp may have their own optimized protocols, the following provides a comprehensive methodology for researchers developing or running such an assay.
Quantitative Data Summary
The performance of an ELISA for Enterotoxin STp will depend on the specific antibodies and reagents used. The following table summarizes typical performance characteristics expected from a well-optimized sandwich ELISA for heat-stable enterotoxins like STa, which are structurally and functionally similar to STp. These values should be determined experimentally for any specific STp ELISA.
| Parameter | Typical Performance Characteristics | Source |
| Assay Type | Sandwich ELISA | [General ELISA Knowledge] |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | [1] |
| Quantification Range | 0.1 - 10 ng/mL | [1][2] |
| Specificity | High, with minimal cross-reactivity to other enterotoxins. | [MyBioSource General ELISA Kit Information] |
| Intra-assay Precision (CV%) | < 10% | [MyBioSource General ELISA Kit Information] |
| Inter-assay Precision (CV%) | < 15% | [MyBioSource General ELISA Kit Information] |
| Sample Types | Fecal extracts, cell culture supernatants, environmental samples. | [General ELISA Knowledge] |
| Assay Time | 2 - 4 hours | [2] |
Experimental Protocols
Principle of the Sandwich ELISA for STp Detection
In this sandwich ELISA, a microtiter plate is pre-coated with a capture antibody specific for Enterotoxin STp. When the sample containing STp is added to the wells, the toxin is captured by the immobilized antibody. After washing away unbound substances, a biotinylated detection antibody, also specific for STp, is added and binds to a different epitope on the captured toxin. Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. A final wash removes unbound conjugate, and a substrate solution (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product. The intensity of the color is directly proportional to the amount of STp present in the sample and is measured spectrophotometrically.
Materials and Reagents
-
96-well microtiter plates (e.g., Nunc MaxiSorp™)
-
Capture antibody (monoclonal or polyclonal specific for STp)
-
Detection antibody (biotinylated, specific for STp)
-
Recombinant Enterotoxin STp standard
-
Streptavidin-HRP conjugate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and multichannel pipettes
-
Wash bottle or automated plate washer
-
Incubator
Detailed Step-by-Step Protocol
1. Plate Coating: a. Dilute the capture antibody to the optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted capture antibody to each well of the 96-well microtiter plate. c. Cover the plate and incubate overnight at 4°C.
2. Blocking: a. The next day, wash the plate three times with 200 µL of Wash Buffer per well. b. After the final wash, add 200 µL of Blocking Buffer to each well. c. Cover the plate and incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation: a. Prepare a serial dilution of the recombinant STp standard in Assay Diluent to generate a standard curve (e.g., from 10 ng/mL down to 0.1 ng/mL). b. Prepare samples by diluting them in Assay Diluent. If necessary, include a sample preparation step to extract the toxin from complex matrices. c. Wash the plate three times with Wash Buffer. d. Add 100 µL of the standards and samples to the appropriate wells. Include a blank well with 100 µL of Assay Diluent only. e. Cover the plate and incubate for 2 hours at room temperature.
4. Detection Antibody Incubation: a. Wash the plate three times with Wash Buffer. b. Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent. c. Add 100 µL of the diluted detection antibody to each well. d. Cover the plate and incubate for 1 hour at room temperature.
5. Streptavidin-HRP Incubation: a. Wash the plate three times with Wash Buffer. b. Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions. c. Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. d. Cover the plate and incubate for 30 minutes at room temperature in the dark.
6. Signal Development: a. Wash the plate five times with Wash Buffer, with a 30-second soak time for each wash. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate for 15-30 minutes at room temperature in the dark. Monitor the color development.
7. Stopping the Reaction and Reading the Plate: a. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. b. Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often used.
-
Determine the concentration of STp in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration of STp in the original sample.
Optimization for STp
-
Antibody Concentrations: The optimal concentrations of the capture and detection antibodies should be determined by checkerboard titration to achieve the best signal-to-noise ratio.
-
Incubation Times and Temperatures: Incubation times and temperatures for each step may need to be adjusted to optimize assay sensitivity and speed.
-
Blocking and Diluent Buffers: Different blocking agents and assay diluents can be tested to minimize background signal and matrix effects from complex samples.
Diagrams
Caption: Workflow for the Sandwich ELISA for Enterotoxin STp detection.
Caption: Proposed Signaling Pathway of Enterotoxin STp.[3][4][5]
References
- 1. A Review of the Methods for Detection of Staphylococcus aureus Enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Mechanism of action of Escherichia coli heat stable enterotoxin in a human colonic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat-stable enterotoxin - Wikipedia [en.wikipedia.org]
Development of Monoclonal Antibodies Against STp: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of monoclonal antibodies (mAbs) targeting "STp." The target "STp" can refer to at least two distinct molecules of interest in research and drug development: the Serine/Threonine Phosphatase (STP) of Streptococcus pyogenes (SP-STP) and the heat-stable enterotoxin porcine (STp) of enterotoxigenic Escherichia coli (ETEC). Given the ambiguity, this guide will provide protocols and notes applicable to both, with specific considerations highlighted where necessary.
These application notes and protocols are intended to guide researchers through the complex process of generating, characterizing, and validating monoclonal antibodies for various applications, from basic research to therapeutic development.
Section 1: Introduction to STp Targets
1.1 Serine/Threonine Phosphatase (SP-STP) of Streptococcus pyogenes
SP-STP is a key enzyme in the signal transduction pathways of Streptococcus pyogenes, a significant human pathogen. It functions in concert with a serine/threonine kinase (SP-STK) to regulate a variety of cellular processes, including cell division, metabolism, and the expression of virulence factors.[1] The SP-STK/SP-STP system is involved in the phosphorylation of major response regulators, highlighting its importance in bacterial physiology and pathogenesis.[1] Monoclonal antibodies targeting SP-STP could serve as valuable research tools to dissect its function and potentially as novel therapeutics to combat streptococcal infections.
1.2 Heat-Stable Enterotoxin porcine (STp) of ETEC
ETEC is a major cause of diarrheal disease, particularly in children in developing countries.[2] The heat-stable enterotoxin (ST) is a key virulence factor. STp is a variant of this toxin. The development of vaccines against ETEC has been challenging due to the poor immunogenicity and potential for cross-reactivity of the ST toxin with human gastrointestinal peptides.[2] Monoclonal antibodies that can specifically neutralize STp are of great interest for the development of passive immunotherapies and as diagnostic reagents.[2]
Section 2: Monoclonal Antibody Development Strategies
Two primary technologies are widely used for the generation of monoclonal antibodies: hybridoma technology and phage display.[3][4]
2.1 Hybridoma Technology
This traditional method involves immunizing an animal (typically a mouse) with the antigen of interest (STp).[3][5] Antibody-producing B-cells are then harvested from the animal's spleen and fused with immortal myeloma cells to create hybridoma cell lines.[5][6] These hybridomas can be cultured indefinitely to produce a continuous supply of a specific monoclonal antibody.[6]
2.2 Phage Display Technology
Phage display is an in vitro selection technique that allows for the generation of human or humanized antibodies without the need for animal immunization.[3][7] A library of antibody fragments (such as scFv or Fab) is genetically fused to the coat proteins of bacteriophages.[7][8] Phages displaying antibody fragments that bind to the target antigen are then selected and amplified.[7] This technology allows for the rapid screening of vast antibody libraries to identify high-affinity binders.[9]
Section 3: Experimental Protocols
This section provides detailed protocols for the key stages of monoclonal antibody development.
Protocol 3.1: Antigen Preparation
The quality and purity of the antigen are critical for the successful generation of specific monoclonal antibodies.
For SP-STP (Recombinant Protein):
-
Gene Cloning and Expression: Clone the gene encoding SP-STP into a suitable expression vector (e.g., pET series for E. coli expression).
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
Purification: Lyse the cells and purify the recombinant SP-STP using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity.
-
Quality Control: Verify the purity and identity of the protein using SDS-PAGE and Western blot.
For STp (Synthetic Peptide or Carrier-Conjugated Peptide):
-
Peptide Synthesis: Synthesize the STp peptide with high purity (>95%).
-
Carrier Conjugation: Due to its small size and poor immunogenicity, STp should be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) using a cross-linker such as glutaraldehyde (B144438) or maleimide.[2]
-
Purification: Remove unconjugated peptide and excess cross-linker by dialysis or size-exclusion chromatography.
-
Confirmation: Confirm the conjugation efficiency by SDS-PAGE and/or MALDI-TOF mass spectrometry.
Protocol 3.2: Hybridoma Development
This protocol outlines the classical method for producing monoclonal antibodies.[10][11][12]
-
Immunization:
-
Emulsify the purified STp antigen with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Immunize mice (e.g., BALB/c) subcutaneously or intraperitoneally with 50-100 µg of the antigen emulsion.
-
Boost the immunization every 2-3 weeks.
-
Three days before cell fusion, administer a final boost intravenously or intraperitoneally without adjuvant.[10]
-
-
Cell Fusion:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.[6]
-
Mix the splenocytes with myeloma cells (e.g., NS-0 or SP2/0) at a ratio of 10:1 (splenocytes:myeloma).[6]
-
Induce cell fusion using polyethylene (B3416737) glycol (PEG).[6]
-
-
Hybridoma Selection and Screening:
-
Culture the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Unfused myeloma cells will be killed by aminopterin, and unfused splenocytes have a limited lifespan.[10]
-
After 10-14 days, screen the supernatants of the growing hybridoma colonies for the presence of STp-specific antibodies using an ELISA.[10]
-
-
Cloning and Expansion:
-
Clone the positive hybridoma cultures by limiting dilution to ensure monoclonality.[11]
-
Expand the positive monoclonal hybridomas and cryopreserve them.
-
Protocol 3.3: Phage Display Library Screening
This protocol describes the selection of specific antibody fragments from a phage display library.[7][8][9]
-
Library Preparation: Utilize a pre-existing human synthetic antibody library or construct a library from B-cells.[8]
-
Biopanning:
-
Immobilize the purified STp antigen on a solid support (e.g., ELISA plate or magnetic beads).[7]
-
Incubate the phage display library with the immobilized antigen to allow for binding.
-
Wash away non-specifically bound phages.[7]
-
Elute the specifically bound phages.
-
Amplify the eluted phages by infecting E. coli.
-
Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.[7]
-
-
Screening of Positive Clones:
-
After the final round of panning, randomly pick individual phage clones.
-
Screen for antigen-binding activity using a monoclonal phage ELISA.
-
-
Antibody Fragment Expression and Purification:
-
Sequence the variable regions of the positive clones.
-
Subclone the antibody fragments (e.g., scFv) into an expression vector for soluble expression.
-
Purify the antibody fragments using affinity chromatography.
-
Section 4: Characterization of Monoclonal Antibodies
Once monoclonal antibodies are generated, they must be thoroughly characterized to determine their properties and suitability for the intended application.[13][14][15][16]
Protocol 4.1: Antibody Isotyping
Determining the class and subclass of the monoclonal antibody is essential for selecting appropriate purification methods and for understanding its potential effector functions.[17][18]
-
ELISA-based Isotyping:
-
Coat a 96-well plate with isotype-specific capture antibodies (e.g., anti-mouse IgG1, IgG2a, IgG2b, IgM, etc.).
-
Add the hybridoma supernatant or purified antibody.
-
Detect the bound antibody using a horseradish peroxidase (HRP)-conjugated anti-mouse light chain antibody.
-
Add a substrate (e.g., TMB) and measure the absorbance.
-
-
Commercial Isotyping Kits: Rapid isotyping kits using lateral flow dipsticks or cassettes are also available for quick determination.[19]
Protocol 4.2: Affinity Measurement
The binding affinity of a monoclonal antibody to its antigen is a critical parameter, especially for therapeutic applications.[20][21][22][23]
-
ELISA-based Affinity Determination:
-
Coat a 96-well plate with varying concentrations of the STp antigen.
-
Add serial dilutions of the monoclonal antibody.
-
Detect the bound antibody using a secondary antibody-enzyme conjugate.
-
The dissociation constant (Kd) can be estimated from the binding curves.[22]
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize the STp antigen on a sensor chip.
-
Flow different concentrations of the monoclonal antibody over the chip.
-
Measure the association and dissociation rates in real-time to determine the Kd.
-
Protocol 4.3: Epitope Mapping
Epitope mapping identifies the specific binding site of the antibody on the antigen.[24][25][26][27][28]
-
Peptide Scanning (for linear epitopes):
-
Synthesize a library of overlapping peptides spanning the entire sequence of STp.
-
Coat a 96-well plate with these peptides.
-
Perform an ELISA to identify the peptide(s) that the antibody binds to.[24]
-
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) (for conformational epitopes):
-
Incubate the antigen with and without the antibody in a deuterium-containing buffer.
-
Analyze the deuterium (B1214612) uptake by mass spectrometry to identify regions of the antigen that are protected from exchange upon antibody binding.
-
-
X-ray Crystallography: This is the gold standard for high-resolution epitope mapping, providing atomic-level detail of the antibody-antigen interaction.[28]
Section 5: Data Presentation
Quantitative data from the characterization experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Summary of Monoclonal Antibody Characteristics
| mAb Clone ID | Isotype | Affinity (Kd) | Epitope Region (if known) | Neutralization Activity (IC50) |
| STp-mAb-01 | IgG1, kappa | 1.2 nM | aa 15-25 | 5 µg/mL |
| STp-mAb-02 | IgG2a, kappa | 0.5 nM | Conformational | 1 µg/mL |
| STp-mAb-03 | IgG2b, kappa | 5.6 nM | aa 40-50 | >50 µg/mL |
Section 6: Visualizations
Diagrams illustrating key pathways and workflows are provided below.
Signaling Pathway
Caption: SP-STK/SP-STP signaling pathway in S. pyogenes.
Experimental Workflows
Caption: Workflow for monoclonal antibody production using hybridoma technology.
Caption: Workflow for selecting antibody fragments using phage display.
References
- 1. Role of Serine/Threonine Phosphatase (SP-STP) in Streptococcus pyogenes Physiology and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The history of monoclonal antibody development – Progress, remaining challenges and future innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Monoclonal Antibodies and Next-Generation Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 7. sinobiological.com [sinobiological.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. A Detailed Protocol for Constructing a Human Single-Chain Variable Fragment (scFv) Library and Downstream Screening via Phage Display | MDPI [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Antibody Generation: Producing Monoclonal Antibodies Using Hybridomas [moodle2.units.it]
- 12. sinobiological.com [sinobiological.com]
- 13. Protocols for the analytical char... | Archive ouverte UNIGE [archive-ouverte.unige.ch]
- 14. biopharminternational.com [biopharminternational.com]
- 15. contractpharma.com [contractpharma.com]
- 16. biocompare.com [biocompare.com]
- 17. Isotype Determination of Rodent-Derived Monoclonal Antibodies Using Sandwich ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibody Isotyping and Characterization Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Antibody Isotyping and Characterization | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Protocol to determine antibody affinity and concentration in complex solutions using microfluidic antibody affinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Affinity Determination of Monoclonal Antibodies (mAbs) Using Enzyme- Linked Immunosorbent Assay (ELISA); A Protocol | Student Research in Translational Medicine [journals.sbmu.ac.ir]
- 22. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 23. Target Binding Affinity Measurement - Creative Biolabs [creative-biolabs.com]
- 24. lifetein.com [lifetein.com]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. researchgate.net [researchgate.net]
- 27. Epitope Mapping Techniques: Find Your Antibody Binding Site - Fusion BioLabs [fusionbiolabs.com]
- 28. Epitope mapping of monoclonal antibodies: a comprehensive comparison of different technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Enterotoxin STp Activity in T84 Cells
References
- 1. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Mechanism of action of Escherichia coli heat stable enterotoxin in a human colonic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Spontaneous water secretion in T84 cells: effects of STa enterotoxin, bumetanide, VIP, forskolin, and A-23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacteroides fragilis toxin exhibits polar activity on monolayers of human intestinal epithelial cells (T84 cells) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Escherichia coli heat-stable enterotoxin and guanylin on the barrier integrity of intestinal epithelial T84 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
Application Notes and Protocols: Suckling Mouse Assay for STp Enterotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The suckling mouse assay is a widely utilized in vivo method for the detection and quantification of heat-stable (ST) enterotoxins produced by various bacteria, most notably enterotoxigenic Escherichia coli (ETEC). This bioassay is particularly relevant for STp, a subtype of STa enterotoxin originally isolated from porcine ETEC strains. The assay relies on the principle that STp induces fluid accumulation in the intestines of suckling mice, a response that can be quantified by measuring the ratio of the intestinal weight to the remaining body weight. This document provides detailed application notes and a comprehensive protocol for performing the suckling mouse assay for STp enterotoxicity.
Principle of the Assay
The STp enterotoxin binds to and activates the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1][2] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Elevated cGMP levels, in turn, activate cGMP-dependent protein kinase II (PKGII), which phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to an efflux of chloride ions into the intestinal lumen. This is accompanied by the inhibition of sodium absorption. The resulting ionic imbalance drives the osmotic movement of water into the intestinal lumen, causing fluid accumulation and diarrhea. The suckling mouse, due to its immature intestinal physiology, is highly sensitive to this effect, making it an ideal model for this assay.
Applications
-
Detection of STp-producing ETEC: The primary application is to identify and confirm the presence of STp-producing ETEC strains in clinical, environmental, or food samples.
-
Quantification of STp Enterotoxicity: The assay can be used to determine the relative potency of different STp preparations or to quantify the amount of toxin produced by a specific bacterial strain.
-
Screening for STp Inhibitors: Researchers in drug development can utilize this assay to screen for compounds that inhibit the activity of STp, either by preventing its binding to the GC-C receptor or by blocking downstream signaling events.
-
Vaccine Efficacy Studies: The suckling mouse model can be employed to evaluate the neutralizing capacity of antibodies generated in response to STp-based vaccine candidates.
Data Presentation
The primary endpoint of the suckling mouse assay is the fluid accumulation ratio, calculated as the gut weight divided by the remaining body weight. A positive result is indicated by a ratio significantly higher than that of the negative control.
Table 1: Interpretation of Suckling Mouse Assay Results
| Gut Weight / Body Weight Ratio | Interpretation |
| < 0.080 | Negative |
| 0.080 - 0.090 | Indeterminate/Weakly Positive |
| > 0.090 | Positive |
Table 2: Example Data from Suckling Mouse Assay for STp Enterotoxicity
| Group | Treatment | Number of Mice (n) | Mean Gut Weight / Body Weight Ratio (± SD) |
| 1 | STp-producing E. coli (Strain B41) | 4 | 0.093 ± 0.01[3] |
| 2 | STp-deficient E. coli mutant (B41ΔSTp) | 4 | 0.056 ± 0.002[3] |
| 3 | Negative Control (E. coli HS) | 4 | 0.058 ± 0.002[3] |
| 4 | Positive Control (Purified STp) | 4 | > 0.100 |
Table 3: Reproducibility and Optimal Conditions
| Parameter | Recommended Condition/Value | Reference |
| Optimal Toxin Production Medium | Casamino Acids-Yeast Extract (CAYE) Broth | [4][5] |
| Toxin Production Incubation Time | 16-24 hours | [4][5] |
| Toxin Production Culture Method | Roller tubes | [4][5] |
| Optimal Mouse Age | 2-4 days | [3] |
| Inoculation Volume | 100 µL | [3] |
| Optimal Incubation Time Post-Inoculation | 3 hours | [4][5] |
| Coefficient of Variation | 10.5% - 15.7% | [4][5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the suckling mouse assay.
Preparation of Toxin Supernatant
-
Bacterial Culture: Inoculate a single colony of the test E. coli strain into 5 mL of Casamino Acids-Yeast Extract (CAYE) broth in a roller tube.[4][5] Include known STp-positive and STp-negative E. coli strains as controls.
-
Incubation: Incubate the cultures for 16-24 hours at 37°C with continuous rolling.[4][5]
-
Centrifugation: Pellet the bacteria by centrifugation at 4,000 x g for 20 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the heat-stable enterotoxin.
-
Heat Treatment (Optional but Recommended): To inactivate any heat-labile enterotoxins, heat the supernatant at 65°C for 15 minutes.[4]
-
Storage: The toxin-containing supernatant can be used immediately or stored at -20°C for up to 6 months.[4]
Suckling Mouse Inoculation
-
Animal Selection: Use suckling mice aged 2-4 days.[3] Separate the pups from their mothers 2 hours prior to inoculation to ensure empty stomachs.[3]
-
Preparation of Inoculum: Add Evans blue dye (2% solution) to the culture supernatant at a final concentration of 0.1% (e.g., 5 µL of 2% Evans blue per 1 mL of supernatant). The dye aids in visualizing the injection and ensuring it is delivered into the stomach.
-
Inoculation: Using a fine, blunted 27- to 30-gauge needle attached to a tuberculin syringe, gently inject 100 µL of the prepared inoculum intragastrically into each suckling mouse.[3] The injection should be made through the abdominal wall, into the milk-filled stomach which is visible as a white spot.
-
Animal Groups: Use a minimum of 3-4 mice per test sample. Include a negative control group inoculated with sterile CAYE broth containing Evans blue and a positive control group inoculated with a known STp-positive supernatant.
Incubation and Sample Collection
-
Incubation: Place the inoculated mice in a humidified incubator at 28-30°C for 3 hours.[4][5] The animals should be kept warm and observed during this period.
-
Euthanasia: After the incubation period, euthanize the mice by a humane method (e.g., cervical dislocation or CO2 asphyxiation).
-
Dissection and Weighing:
-
Weigh each mouse individually to obtain the total body weight.
-
Open the abdominal cavity and carefully remove the entire intestinal tract from the pylorus to the rectum.
-
Weigh the intestines to obtain the gut weight.
-
Calculate the remaining body weight by subtracting the gut weight from the total body weight.
-
Data Analysis and Interpretation
-
Calculate the Ratio: For each mouse, calculate the ratio of the gut weight to the remaining body weight.
-
Determine the Mean Ratio: Calculate the mean ratio for each experimental group.
-
Interpretation: A sample is considered positive for STp enterotoxin if the mean gut weight to body weight ratio is greater than 0.090.[3] Ratios below 0.080 are considered negative. Ratios between 0.080 and 0.090 are considered equivocal and the assay should be repeated. The results should be compared to the positive and negative controls to validate the assay.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the suckling mouse assay.
STp Enterotoxin Signaling Pathway
Caption: STp enterotoxin signaling pathway in intestinal epithelial cells.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| False negatives with known positive strains | Suboptimal toxin production (improper medium, incubation time, or aeration). | Ensure the use of CAYE broth and roller tube culture for 16-24 hours.[4][5] |
| Inactive toxin preparation. | Prepare fresh supernatant. Avoid repeated freeze-thaw cycles. | |
| Improper inoculation technique. | Ensure the inoculum is delivered into the stomach, not the peritoneal cavity. The presence of dye in the intestines at the end of the assay confirms proper inoculation. | |
| Mice are too old. | Use mice that are 2-4 days old for maximum sensitivity. | |
| False positives with known negative strains | Bacterial contamination of media or reagents. | Use sterile techniques throughout the procedure. |
| High osmolarity of the inoculum. | Ensure the culture medium is properly prepared. | |
| High variability between mice in the same group | Inconsistent inoculation volume. | Use a calibrated pipette or syringe for accurate delivery of the inoculum. |
| Uneven temperature or humidity during incubation. | Ensure the incubator provides a stable and uniform environment. | |
| Genetic variability in the mouse colony. | Use mice from a well-characterized, inbred strain. |
Conclusion
The suckling mouse assay remains a simple, rapid, and reproducible method for assessing the enterotoxicity of STp.[4][5] When performed under optimized conditions, it provides reliable and quantitative data that is crucial for research, diagnostics, and the development of new therapeutics and vaccines against enterotoxigenic E. coli. Adherence to the detailed protocols and troubleshooting guidelines presented in this document will help ensure the accuracy and consistency of the assay results.
References
- 1. E. coli heat-stable enterotoxin and guanylyl cyclase C: new functions and unsuspected actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E. coli heat-stable enterotoxin and guanylyl cyclase C: new functions and unsuspected actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Re-evaluation of a Neonatal Mouse Model of Infection With Enterotoxigenic Escherichia coli [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Suckling mouse model for detection of heat-stable Escherichia coli enterotoxin: characteristics of the model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Intestinal Loop Model to Assess STp Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo intestinal loop model is a well-established and critical tool for studying the pathophysiology of various enteric diseases and evaluating the efficacy of potential therapeutics. This model is particularly valuable for investigating the activity of bacterial enterotoxins, such as the heat-stable enterotoxin of porcine origin (STp) produced by enterotoxigenic Escherichia coli (ETEC). STp and the closely related STa toxins are major causative agents of secretory diarrhea, particularly in livestock and traveling humans.
These application notes provide a detailed overview and protocol for utilizing the porcine and murine intestinal loop models to quantify the biological activity of STp. The primary endpoint of this assay is the measurement of fluid accumulation within a ligated segment of the small intestine, which is a direct consequence of the toxin's disruption of normal ion transport in intestinal epithelial cells.
Principle of the Assay
The fundamental principle of the intestinal loop model involves the surgical isolation of a segment of the small intestine while maintaining its blood supply. The test substance, in this case, purified STp or a solution suspected of containing it, is injected into the lumen of this ligated loop. A control loop is typically injected with a sterile, non-toxic buffer. The toxin induces a cascade of intracellular events that lead to the hypersecretion of electrolytes and water into the intestinal lumen. After a defined incubation period, the animal is euthanized, and the ligated loops are excised. The amount of fluid accumulation is then quantified and typically normalized to the length of the intestinal segment. This provides a quantitative measure of the enterotoxin's activity.
Signaling Pathway of STp (STa) in Intestinal Epithelial Cells
Heat-stable enterotoxins like STp and STa exert their effects by binding to and activating the guanylate cyclase C (GC-C) receptor located on the apical membrane of intestinal epithelial cells.[1] This binding event triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII).[1] PKGII then phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel, leading to its opening and the secretion of chloride ions into the intestinal lumen.[1] This outflow of chloride ions creates an osmotic gradient that drives the movement of water and sodium ions into the lumen, resulting in the characteristic secretory diarrhea.
Experimental Workflow
The experimental workflow for the in vivo intestinal loop model is a multi-step process that requires aseptic surgical techniques and careful handling of the animal. The general steps are outlined below and are applicable to both porcine and murine models, with specific details provided in the protocols.
Data Presentation
The primary quantitative data obtained from the intestinal loop assay is the volume or weight of the accumulated fluid and the length of the ligated intestinal segment. The ratio of these two measurements (e.g., in g/cm or ml/cm) is a normalized value that represents the secretory activity of the tested substance.
Table 1: Dose-Dependent Fluid Accumulation in Porcine Jejunal Loops Induced by STa
| STa Dose (ng) | Mean Fluid Accumulation (g/cm) ± SEM |
| 0 (Control) | 0.10 ± 0.02 |
| 10 | 0.35 ± 0.05 |
| 100 | 0.85 ± 0.10 |
| 1000 | 1.20 ± 0.15 |
Data are hypothetical and compiled for illustrative purposes based on trends reported in the literature. Actual results may vary.[2]
Table 2: Fluid Accumulation in Neonatal Pig Ileal Loops with Different ETEC Strains (8h post-inoculation)
| E. coli Strain | Relevant Enterotoxins | Mean Fluid Accumulation (g/cm) |
| Negative Control | None | ~0.1 |
| Strain A | LT | ~0.6 |
| Strain B | STb | ~0.5 |
| Positive Control | LT, STb, STa | ~0.9 |
Data adapted from a study on isogenic E. coli strains to illustrate the secretory effects of different enterotoxins.[3]
Experimental Protocols
Porcine Ligated Intestinal Loop Protocol
This protocol is designed for use in 4-5 week old weaned piglets.
Materials:
-
4-5 week old piglets, fasted for 24 hours with free access to water.
-
General anesthetic agents (e.g., ketamine, xylazine, isoflurane).
-
Surgical instruments for laparotomy.
-
Surgical silk sutures.
-
Purified STp or test solution.
-
Sterile phosphate-buffered saline (PBS) or similar as a negative control.
-
Syringes and needles (25-27 gauge).
-
Ruler and scale.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the piglet using an appropriate and approved protocol. Shave and aseptically prepare the abdominal area.
-
Laparotomy: Perform a midline laparotomy to expose the small intestine.
-
Intestinal Loop Creation: Gently exteriorize the jejunum. Starting approximately 1 meter caudal to the pylorus, create multiple ligated loops.[2] Each loop should be about 10-15 cm in length with a 2-3 cm intervening segment between loops. Use silk sutures for ligation, being careful not to obstruct major blood vessels.
-
Injection: Inject a defined volume (e.g., 1-2 ml) of the STp solution or control buffer into the lumen of each ligated loop.
-
Incubation: Carefully return the intestines to the abdominal cavity and close the incision. Allow the animal to recover from anesthesia and maintain it for the desired incubation period (typically 6-8 hours).
-
Sample Collection: Euthanize the piglet via an approved method. Re-open the abdominal incision and carefully excise the ligated intestinal loops.
-
Quantification: For each loop, measure the length in centimeters. Then, carefully collect and weigh the accumulated fluid. The weight in grams can be considered equivalent to the volume in milliliters.
-
Data Analysis: Calculate the fluid accumulation ratio (g/cm) for each loop.
Murine Ligated Intestinal Loop Protocol
This protocol is adapted for use in adult mice.
Materials:
-
Adult mice (e.g., BALB/c, 20-25g), fasted overnight with free access to water.
-
Anesthetic agents (e.g., avertin, isoflurane).
-
Surgical instruments for small animal surgery.
-
Surgical silk sutures.
-
Purified STp or test solution.
-
Sterile PBS as a negative control.
-
Syringes and needles (27-30 gauge).
-
Ruler and calipers.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and prepare the abdominal area for aseptic surgery.
-
Laparotomy: Make a small midline incision to expose the peritoneal cavity.
-
Intestinal Loop Creation: Gently exteriorize the small intestine and create a single ligated loop of approximately 2-4 cm in the jejunum or ileum.
-
Injection: Inject a small volume (e.g., 100 µl) of the test or control solution into the loop.
-
Incubation: Return the intestine to the abdominal cavity and close the incision. The incubation period is typically shorter in mice, around 2-4 hours.
-
Sample Collection: Euthanize the mouse, re-open the abdomen, and excise the ligated loop.
-
Quantification: Measure the length of the loop. The fluid accumulation can be determined by weighing the loop before and after draining the fluid, or by aspirating the fluid and measuring its volume.
-
Data Analysis: Calculate the fluid accumulation to length ratio (µl/cm or g/cm).
Conclusion
The in vivo intestinal loop model remains a cornerstone for the study of enterotoxin activity. Its ability to provide quantitative data on fluid secretion in a physiologically relevant context makes it indispensable for understanding the mechanisms of diarrheal diseases and for the preclinical evaluation of novel antitoxins and vaccines. While technically demanding, adherence to a well-defined protocol ensures the generation of reproducible and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of jejunal loop location on the activity of Escherichia coli heat-stable enterotoxin in 4- to 5-week-old pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of Heat-Stable and Heat-Labile Enterotoxins in Porcine Colibacillosis in an Additive Model for Pathogenicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of STp-Induced Fluid Accumulation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The heat-stable enterotoxin STp, a peptide produced by enterotoxigenic Escherichia coli (ETEC), is a primary cause of secretory diarrhea, particularly in infants and travelers in developing nations.[1][2] STp exerts its effect by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[3] This activation triggers a signaling cascade that results in significant fluid and electrolyte secretion into the intestinal lumen, leading to watery diarrhea.[4][5] Accurate quantification of this fluid accumulation is crucial for studying the toxin's pathogenesis, for the development of vaccines, and for screening potential therapeutic inhibitors.
These application notes provide a detailed overview of the primary signaling pathway and the key experimental protocols used to quantify STp-induced fluid accumulation in vivo and in vitro.
STp Enterotoxin Signaling Pathway
STp-induced fluid secretion is mediated by a well-defined intracellular signaling pathway. The process begins with the binding of the STp toxin to its receptor, guanylate cyclase C (GC-C), on the luminal surface of intestinal enterocytes.[1][3] This binding event stimulates the intracellular catalytic domain of GC-C to convert guanosine (B1672433) triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[6] The subsequent accumulation of intracellular cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG, also known as protein kinase G).[7][8] PKG then phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel located on the apical membrane.[3] The activation of CFTR leads to a significant efflux of chloride ions (Cl-) into the intestinal lumen. This is accompanied by the inhibition of sodium absorption and an increase in bicarbonate secretion. The resulting increase in luminal ion concentration creates an osmotic gradient that drives the movement of water from the intestinal cells into the lumen, causing profuse, watery diarrhea.[4][5]
Key Experimental Protocols
Two primary in vivo models are widely used for the quantification of STp-induced fluid accumulation: the suckling mouse assay and the ligated intestinal loop model.
Suckling Mouse Assay
The suckling mouse assay is a simple, rapid, and reproducible method for detecting and quantifying heat-stable enterotoxin activity.[9] It is considered the standard bioassay for STa toxins, including STp.
Principle: The assay is based on the principle that intragastric administration of STp to suckling mice (2-4 days old) induces significant fluid accumulation in the intestines within a few hours.[10] The level of fluid accumulation is quantified by calculating the ratio of the intestinal weight to the remaining carcass weight. A ratio ≥ 0.085 is typically considered a positive result.
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Use litters of Swiss albino mice aged 2-4 days. Separate the pups from their mothers 1-2 hours before the assay to ensure empty stomachs.
-
Toxin Preparation:
-
Prepare serial dilutions of purified STp toxin or sterile culture filtrates of STp-producing E. coli.
-
Include a positive control (known concentration of STp) and a negative control (e.g., phosphate-buffered saline (PBS) or culture medium).[10]
-
Add a small amount of Evans blue dye (e.g., 2%) to the samples to visually confirm successful intragastric inoculation.
-
-
Administration:
-
Gently administer 0.1 mL of the prepared sample directly into the stomach of each mouse using a fine polyethylene (B3416737) catheter attached to a tuberculin syringe.
-
-
Incubation:
-
Dissection and Measurement:
-
Euthanize the mice by a humane method (e.g., cervical dislocation or CO2 asphyxiation).
-
Open the abdominal cavity and carefully dissect the entire intestine from the end of the stomach to the beginning of the rectum.
-
Pool the intestines from each experimental group.
-
Weigh the pooled intestines (Intestinal Weight).
-
Weigh the remaining carcasses for that group (Carcass Weight).
-
-
Quantification:
-
Calculate the fluid accumulation ratio using the formula: Ratio = Total Intestinal Weight / Total Carcass Weight .
-
A ratio of ≥ 0.085 is considered positive. A dose-response curve can be generated by plotting the ratio against different toxin concentrations.
-
Ligated Intestinal Loop Model
This model allows for the direct measurement of fluid secretion in a defined segment of the intestine in adult animals (e.g., mice, rats, rabbits), providing a more direct quantification of fluid volume.[11]
Principle: A segment of the small intestine (typically the ileum or jejunum) is surgically isolated by sutures (ligatures) to create a closed loop. The test substance is then injected into the lumen of this loop. After an incubation period, the animal is euthanized, and the loop is excised. The fluid that has accumulated within the loop is collected and its volume or weight is measured.[11][12]
Detailed Protocol:
-
Animal Model: Use adult mice (e.g., 8-10 weeks old) or rats. Fast the animals for 18-24 hours prior to surgery but allow free access to water.
-
Anesthesia and Surgery:
-
Anesthetize the animal using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Make a midline abdominal incision to expose the small intestine.
-
Carefully exteriorize the ileum and/or jejunum.
-
-
Loop Creation:
-
Create one or more intestinal loops, each approximately 2-3 cm in length, by ligating the intestine with silk sutures. Be careful not to obstruct major blood vessels.
-
Leave a small space between adjacent loops.
-
-
Toxin Injection:
-
Inject 0.1 mL of the STp toxin solution (or control) into the lumen of each ligated loop using a fine-gauge needle.
-
-
Incubation:
-
Gently return the intestines to the abdominal cavity and close the incision with sutures or clips.
-
Allow the animal to recover from anesthesia and maintain it for an incubation period of 6-12 hours.[11]
-
-
Sample Collection and Measurement:
-
Euthanize the animal.
-
Re-open the abdomen and carefully excise the ligated loops.
-
Measure the length of each loop (cm).
-
Aspirate the accumulated fluid from each loop with a syringe and measure its volume (mL) or weigh it (g, assuming 1 mL ≈ 1 g).
-
-
Quantification:
-
Express the results as the volume or weight of fluid accumulated per unit length of the intestine (e.g., mL/cm or g/cm ).
-
Quantitative Data Presentation
The data generated from these assays should be presented clearly to allow for comparison between different experimental groups.
Table 1: Representative Data from Suckling Mouse Assay
| Treatment Group | Toxin Conc. (µg/mL) | Intestinal Weight (g) | Carcass Weight (g) | Ratio (Intestinal/Carcass) | Result |
| Negative Control (PBS) | 0 | 0.85 | 11.50 | 0.074 | Negative |
| STp Toxin | 0.1 | 1.15 | 11.45 | 0.100 | Positive |
| STp Toxin | 1.0 | 1.52 | 11.40 | 0.133 | Positive |
| STp Toxin | 10.0 | 1.98 | 11.35 | 0.174 | Positive |
| Test Inhibitor + STp | 1.0 | 0.98 | 11.48 | 0.085 | Borderline |
Note: Data are hypothetical and for illustrative purposes. A ratio ≥ 0.085 is considered positive.
Table 2: Representative Data from Mouse Ligated Ileal Loop Assay
| Treatment Group | Loop Length (cm) | Fluid Volume (mL) | Fluid Accumulation (mL/cm) |
| Negative Control (PBS) | 2.5 | 0.03 | 0.012 |
| STp Toxin (1 µg) | 2.6 | 0.39 | 0.150 |
| Test Inhibitor A + STp | 2.5 | 0.11 | 0.044 |
| Test Inhibitor B + STp | 2.7 | 0.28 | 0.104 |
Note: Data are hypothetical and for illustrative purposes.
Applications in Research and Drug Development
-
Pathogenesis Studies: These models are fundamental for investigating the molecular mechanisms of STp-induced secretion and for identifying host factors involved in the response.
-
Screening for Therapeutics: The assays are invaluable for the preclinical screening of compounds that can inhibit STp activity. This includes small molecule inhibitors of the GC-C receptor, PKG, or the CFTR channel.
-
Vaccine Efficacy Testing: The suckling mouse assay, in particular, can be adapted to test the neutralizing capacity of antibodies raised against STp-based vaccine candidates. Pups born to immunized dams can be challenged with the toxin, or serum from immunized animals can be pre-incubated with the toxin before administration.
-
Food Safety and Diagnostics: The suckling mouse assay can be used to detect the presence of active ST in food samples or bacterial isolates, although molecular methods are now more common for routine diagnostics.[9]
References
- 1. Heat-stable enterotoxin - Wikipedia [en.wikipedia.org]
- 2. Enterotoxigenic Escherichia coli with STh and STp Genotypes Is Associated with Diarrhea Both in Children in Areas of Endemicity and in Travelers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Enterotoxigenic Escherichia coli Heat-Stable Toxin Secretion and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Escherichia coli heat stable enterotoxin in a human colonic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enterotoxin - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cGMP-dependent protein kinase contributes to hydrogen sulfide-stimulated vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suckling mouse model for detection of heat-stable Escherichia coli enterotoxin: characteristics of the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Adult Mouse Model of Vibrio cholerae-induced Diarrhea for Studying Pathogenesis and Potential Therapy of Cholera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. db.cngb.org [db.cngb.org]
Revolutionizing Ion Transport Studies: The Ussing Chamber in Focus
For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol for Utilizing the Ussing Chamber in Short-Circuit Current (Isc) Ion Transport Studies.
The Ussing chamber, a venerable and powerful tool in physiology and pharmacology, provides an ex vivo system to meticulously investigate the transport of ions, nutrients, and drugs across epithelial tissues.[1][2] By mounting a section of epithelial tissue or a monolayer of cultured cells as a barrier between two half-chambers, researchers can precisely control and measure the physiological and pharmacological responses of the tissue.[2][3] This application note provides detailed protocols for studying ion transport in both intestinal and airway epithelia using the Ussing chamber, with a focus on the short-circuit current (Isc) technique.
Core Principles: Isc and TEER
The two primary parameters measured in Ussing chamber experiments are the Transepithelial Electrical Resistance (TEER) and the Short-circuit current (Isc).
-
Transepithelial Electrical Resistance (TEER): TEER is a measure of the integrity of the epithelial barrier, specifically the tightness of the junctions between cells.[4][5] A higher TEER value generally indicates a less permeable, more intact epithelial barrier.[5]
-
Short-circuit current (Isc): Isc is the current required to nullify the potential difference across the epithelium, effectively "short-circuiting" the tissue.[2][6] This current is a direct measure of the net active ion transport across the epithelial layer.[2][4] By employing specific ion channel blockers and activators, the Isc can be used to dissect the activity of individual ion transporters.
Experimental Protocols
Detailed methodologies for preparing and mounting both intestinal and airway tissues are crucial for obtaining reliable and reproducible data.
Protocol 1: Murine Intestinal Tissue Preparation and Mounting
This protocol is adapted for the study of ion transport across the mouse colon.
Materials:
-
Krebs-Henseleit Bicarbonate Ringer (KHBR) solution (in mM: 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4), pH 7.4 when gassed with 95% O2/5% CO2.[7]
-
10 mM Glucose (for serosal bath).[7]
-
10 mM Mannitol (B672) (for mucosal bath).[7]
-
Ice-cold, oxygenated KHBR for tissue transport.
-
Ussing chamber system.
-
Fine forceps and scissors.
-
Surgical microscope or magnifying glass.
Procedure:
-
Tissue Excision: Euthanize the mouse according to approved institutional protocols. Immediately excise the desired intestinal segment (e.g., distal colon) and place it in ice-cold, oxygenated KHBR.[8]
-
Tissue Preparation: Transfer the intestinal segment to a dissection dish containing fresh, cold, oxygenated KHBR. Cut the segment longitudinally along the mesenteric border.[7][8] Gently rinse the mucosal surface with KHBR to remove any remaining luminal contents.
-
Seromuscular Stripping: Under a surgical microscope, carefully strip away the serosal and muscularis layers using fine forceps. This is a critical step to reduce tissue thickness and improve viability and response.[7]
-
Mounting: Mount the stripped mucosal sheet onto the Ussing chamber slider with the mucosal side facing the apical chamber. Ensure the tissue is flat and there are no wrinkles or folds.[9]
-
Equilibration: Assemble the Ussing chamber and fill both half-chambers with pre-warmed (37°C) and gassed (95% O2/5% CO2) KHBR. Add glucose to the serosal side and mannitol to the mucosal side.[7][8] Allow the tissue to equilibrate for at least 20-30 minutes, during which a stable baseline TEER and Isc should be established.[10]
Protocol 2: Human Bronchial Epithelial Cell Culture and Mounting
This protocol describes the use of cultured human bronchial epithelial (HBE) cells for Ussing chamber studies.
Materials:
-
Differentiated HBE cells cultured on permeable supports (e.g., Transwell® inserts).
-
Appropriate culture medium.
-
Ringer's solution (composition can vary, but a typical solution contains (in mM): 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, and 10 D-glucose).
-
Ussing chamber system with appropriate sliders for cell culture inserts.
Procedure:
-
Cell Culture: Culture primary HBE cells on permeable supports until a confluent and differentiated mucociliary epithelium is formed. This typically requires several weeks in an air-liquid interface (ALI) culture.[1]
-
Insert Preparation: Prior to the experiment, carefully wash the apical and basolateral surfaces of the cell culture inserts with pre-warmed Ringer's solution to remove any residual culture medium.
-
Mounting: Mount the cell culture insert into the Ussing chamber slider, ensuring a tight seal to prevent edge leaks.
-
Equilibration: Assemble the Ussing chamber and fill both half-chambers with pre-warmed (37°C) and gassed Ringer's solution. Allow the cells to equilibrate for 15-30 minutes to achieve a stable baseline TEER and Isc.
Data Presentation: Expected Electrophysiological Parameters
The following tables summarize typical baseline values and expected responses to common pharmacological agents used in Ussing chamber studies of intestinal and airway epithelia.
| Tissue | Baseline Isc (µA/cm²) | Baseline TEER (Ω·cm²) | Reference(s) |
| Mouse Distal Colon | 1-5 | 100-300 | [8][11] |
| Human Bronchial Epithelial Cells (Primary Culture) | 5-20 | 300-1200 | [1][12][13] |
| Agent (Concentration) | Target | Tissue | Expected Change in Isc | Reference(s) |
| Amiloride (10-100 µM, Apical) | ENaC (Epithelial Sodium Channel) | Airway & Distal Colon | Decrease | [7][12] |
| Forskolin (10-25 µM, Basolateral) | Adenylyl Cyclase (activates CFTR) | Airway & Intestine | Increase | [7][12] |
| Bumetanide (10-100 µM, Basolateral) | NKCC1 (Na-K-2Cl Cotransporter) | Intestine & Airway | Decrease in stimulated Cl- secretion | [1][14] |
| CFTRinh-172 (10-30 µM, Apical) | CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) | Airway & Intestine | Decrease in forskolin-stimulated Isc | [1][15] |
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to Ussing chamber studies.
References
- 1. Novel human bronchial epithelial cell lines for cystic fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating Continuous Transepithelial Flux Measurements into an Ussing Chamber Set-Up [mdpi.com]
- 3. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]
- 4. researchgate.net [researchgate.net]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BMI-1 extends proliferative potential of human bronchial epithelial cells while retaining their mucociliary differentiation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bumetanide increases Cl--dependent short-circuit current in late distal colon: Evidence for the presence of active electrogenic Cl- absorption | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling of Enterotoxin STp for Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the labeling of E. coli heat-stable enterotoxin (STp) for the study of its interaction with its primary receptor, Guanylyl Cyclase C (GC-C). Detailed protocols for common labeling techniques and subsequent receptor binding and signaling assays are included to facilitate research into the physiological and pathological roles of the STp-GC-C axis.
Introduction to Enterotoxin STp and its Receptor
Escherichia coli heat-stable enterotoxin (STp or STa) is a small, 18-amino acid peptide toxin that is a major causative agent of secretory diarrhea.[1] STp exerts its effect by binding to and activating the transmembrane receptor Guanylyl Cyclase C (GC-C), which is predominantly expressed on the apical surface of intestinal epithelial cells.[1] Upon binding, GC-C catalyzes the conversion of GTP to cyclic GMP (cGMP) intracellularly. The subsequent elevation of cGMP levels activates cGMP-dependent protein kinase II (PKGII) and inhibits phosphodiesterase 3 (PDE3), leading to the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and inhibition of sodium absorption.[2] This cascade results in a net efflux of ions and water into the intestinal lumen, causing diarrhea. Understanding this interaction is crucial for the development of therapeutics against diarrheal diseases and for exploring the role of the GC-C signaling pathway in other physiological processes.
Application Note 1: Strategies for Labeling STp
The labeling of STp is essential for its use as a tracer in receptor binding assays, for visualizing its cellular localization, and for tracking its fate in biological systems. The choice of label depends on the specific application, required sensitivity, and available detection instrumentation.
Common Labeling Strategies:
-
Radiolabeling (¹²⁵I): The introduction of a radioactive isotope, most commonly Iodine-125, into the peptide. This is the gold standard for quantitative receptor binding assays due to its high sensitivity and specific activity.
-
Fluorescent Labeling: Covalent attachment of a fluorophore (e.g., FITC, Alexa Fluor dyes). This method is ideal for fluorescence microscopy, flow cytometry, and high-throughput screening assays.
-
Biotinylation: The covalent attachment of biotin, which can then be detected with high affinity by streptavidin conjugates (e.g., streptavidin-HRP for colorimetric assays or streptavidin-fluorophores for fluorescence detection). Biotinylation provides a versatile and robust detection method.
Data Presentation: Comparison of Labeling Methods
| Labeling Method | Principle | Common Reagent(s) | Detection Method | Pros | Cons |
| Radiolabeling | Incorporation of ¹²⁵I onto tyrosine residues. | Na¹²⁵I, Chloramine-T (oxidizer), Sodium Metabisulfite (B1197395) (quencher). | Scintillation counting, Autoradiography. | Highest sensitivity, Low background, Direct quantification. | Requires handling of radioactive materials, Limited shelf-life of label, Potential for protein damage from oxidation. |
| Fluorescent Labeling | Covalent conjugation to primary amines (N-terminus, Lysine) or thiols (Cysteine). | FITC, Alexa Fluor NHS esters, Maleimides. | Fluorescence microscopy, Plate readers, Flow cytometry. | Non-radioactive, Suitable for imaging, Multiplexing possible with different dyes. | Lower sensitivity than radiolabeling, Potential for photobleaching, Label may alter peptide conformation/function. |
| Biotinylation | Covalent conjugation to primary amines or thiols. | NHS-Biotin, Maleimide-Biotin. | Streptavidin conjugates (HRP, Fluorophores). | High affinity & specificity, Versatile detection methods, Stable label. | Indirect detection required, Potential for steric hindrance from the biotin-streptavidin complex. |
Protocol 1: Radiolabeling of STp with ¹²⁵I (Chloramine-T Method)
This protocol describes the iodination of STp on tyrosine residues using the Chloramine-T method.
Materials:
-
Receptor Grade STp peptide
-
Na¹²⁵I (1 mCi)
-
0.5 M Sodium Phosphate Buffer, pH 7.5
-
Chloramine-T solution (0.4 mg/mL in water, freshly prepared)
-
Sodium Metabisulfite solution (0.6 mg/mL in water, freshly prepared)
-
Desalting column (e.g., PD-10)
-
Chromatography buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.25% BSA, pH 6.5)
Procedure:
-
In a shielded fume hood, combine 10 µg of STp peptide with 50 µL of 0.5 M Sodium Phosphate Buffer in a microcentrifuge tube.
-
Add approximately 1 mCi of Na¹²⁵I to the tube.
-
Initiate the reaction by adding 20 µL of the freshly prepared Chloramine-T solution. Start a timer immediately.
-
Gently mix the contents for 30-60 seconds at room temperature.[3] The reaction is rapid.
-
Quench the reaction by adding 20 µL of the sodium metabisulfite solution to stop the oxidation.[4] Mix gently and let stand for 5 minutes.
-
Purify the ¹²⁵I-STp from unreacted iodide and other components by applying the reaction mixture to a pre-equilibrated desalting column.
-
Elute the labeled peptide with chromatography buffer and collect fractions.
-
Monitor the radioactivity of the fractions using a gamma counter. The first peak of radioactivity corresponds to the labeled peptide.
-
Pool the peak fractions containing ¹²⁵I-STp. Determine the specific activity (µCi/µg) and store at -20°C or -80°C. Note that high specific activity labels may show increased dissociation of ¹²⁵I upon storage.[2]
Protocol 2: Fluorescent Labeling of STp with FITC
This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to primary amines of the STp peptide.
Materials:
-
STp peptide
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
Procedure:
-
Dissolve the STp peptide in 0.1 M sodium bicarbonate buffer to a concentration of approximately 1 mg/mL.[5]
-
Immediately before use, dissolve FITC in DMF or DMSO to create a stock solution (e.g., 1 mg/mL).
-
Add a 1.5 to 3-fold molar excess of the FITC solution to the peptide solution while gently mixing.[6]
-
Add a 25-fold molar excess of DIPEA or TEA to the reaction mixture to maintain an alkaline pH, which facilitates the reaction with primary amines.[6]
-
Incubate the reaction for at least 4 hours (or overnight) at room temperature, protected from light.[6]
-
Monitor the reaction progress using analytical RP-HPLC.
-
Once the reaction is complete, purify the FITC-labeled peptide from unreacted dye and peptide using preparative RP-HPLC.
-
Collect the fluorescent peak and confirm the identity and purity of the FITC-STp conjugate by mass spectrometry.
-
Lyophilize the purified product and store it at -20°C, protected from light.
Application Note 2: Receptor Binding Assays
Labeled STp is a critical tool for characterizing the interaction with its receptor, GC-C. Competitive binding assays are commonly used to determine the binding affinity (Kd) of the toxin and to screen for compounds that may inhibit this interaction.
In a typical competitive binding assay, a fixed concentration of labeled STp (e.g., ¹²⁵I-STp) is incubated with cells or membranes expressing GC-C in the presence of increasing concentrations of an unlabeled competitor (e.g., non-labeled STp or a test compound). The unlabeled ligand competes for the binding sites, displacing the labeled ligand. The amount of bound radioactivity is measured, and the data are used to calculate the concentration of the competitor that inhibits 50% of the specific binding (IC₅₀). The equilibrium dissociation constant (Ki) can then be determined using the Cheng-Prusoff equation.
Data Presentation: Quantitative Binding Affinity Data
| Ligand | Receptor/Cell Line | Assay Type | Binding Affinity (Kd or Ki) | Reference |
| ¹²⁵I-STa | T84 human colon carcinoma cells | Saturation Binding | ~0.15 nM (Kd) | [7] |
| ¹²⁵I-STa | Rat intestinal brush border membranes | Saturation Binding | 4.32 x 10¹¹ liters/mol (Ka) | [7] |
| Unlabeled ST | Rat intestinal brush border membranes | Competitive Binding | 1.1 x 10⁻⁷ M (IC₅₀) | [8] |
Protocol 3: Competitive Receptor Binding Assay using ¹²⁵I-STp
This protocol describes a filtration-based competitive binding assay using membranes from cells expressing GC-C.
Materials:
-
¹²⁵I-STp (radioligand)
-
Unlabeled STp (competitor)
-
Membrane preparation from GC-C expressing cells (e.g., T84 cells)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well filter plates with glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled STp competitor in Binding Buffer.
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.[9]
-
Add 50 µL of the competing compound dilutions (or buffer for total binding, or a high concentration of unlabeled STp for non-specific binding).
-
Add 150 µL of the membrane preparation (e.g., 20 µg protein) to each well.[9]
-
Add 50 µL of ¹²⁵I-STp at a fixed concentration (typically at or below its Kd) to all wells.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[9]
-
Stop the incubation by rapid vacuum filtration through the filter plate.[9]
-
Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.[9]
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding (Total binding - Non-specific binding) for each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration and use non-linear regression to determine the IC₅₀ value.
Application Note 3: Studying STp-Induced Signaling
Binding of STp to GC-C triggers a well-defined signaling cascade. The primary downstream event is the rapid and significant increase in intracellular cGMP concentration. Measuring cGMP levels is a direct functional readout of GC-C receptor activation by STp or other ligands. This can be achieved using various methods, including Enzyme-Linked Immunosorbent Assays (ELISA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, or radioimmunoassays (RIA).
Visualization: STp-GC-C Signaling Pathway
Caption: STp binding to GC-C activates cGMP production, leading to ion secretion.
Protocol 4: Measurement of Intracellular cGMP Levels (ELISA)
This protocol provides a general outline for measuring cGMP in cell lysates using a competitive ELISA kit.
Materials:
-
Cells expressing GC-C (e.g., T84 cells) plated in multi-well plates
-
STp toxin
-
Cell lysis buffer (provided with the ELISA kit, often containing a phosphodiesterase inhibitor like IBMX)
-
Competitive cGMP ELISA kit (includes cGMP standards, cGMP-HRP conjugate, anti-cGMP antibody-coated plate, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Culture cells to near confluence. On the day of the experiment, replace the culture medium with serum-free medium or a suitable assay buffer.
-
Treat the cells with various concentrations of STp (or a vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Aspirate the medium and lyse the cells by adding the provided cell lysis buffer.
-
Incubate for 10-20 minutes to ensure complete lysis.
-
Centrifuge the lysate to pellet cellular debris. Collect the supernatant.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding the cGMP-HRP conjugate.
-
Incubating to allow competition between the sample/standard cGMP and the cGMP-HRP for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating for color development.
-
Adding the stop solution.
-
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate for each sample.
Visualization: Overall Experimental Workflow
Caption: Workflow from STp labeling to receptor binding and signaling analysis.
References
- 1. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of 125I-labeled staphylococcal enterotoxins in solid-phase radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gropep.com [gropep.com]
- 5. benchchem.com [benchchem.com]
- 6. peptideweb.com [peptideweb.com]
- 7. Regulation of intestinal guanylate cyclase by the heat-stable enterotoxin of Escherichia coli (STa) and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of particulate guanylate cyclase by Escherichia coli heat-stable enterotoxin: receptor binding and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Site-Directed Mutagenesis of Escherichia coli Heat-Stable Enterotoxin (STp)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterotoxigenic Escherichia coli (ETEC) is a major cause of diarrheal disease, particularly in developing countries and among travelers. A key virulence factor of ETEC is the heat-stable enterotoxin (ST), a small peptide toxin that disrupts intestinal fluid and electrolyte homeostasis. There are two main types of ST, STa and STb. STa toxins, which include STp (porcine) and STh (human), are of significant interest as they are primarily responsible for the diarrheal symptoms in humans. STp, an 18-amino acid peptide, exerts its pathogenic effect by binding to and activating the guanylate cyclase C (GC-C) receptor on the surface of intestinal epithelial cells. This activation leads to a surge in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which subsequently triggers a signaling cascade resulting in the efflux of ions and water into the intestinal lumen, causing secretory diarrhea.
The critical role of STp in ETEC pathogenesis makes it a prime target for the development of vaccines and therapeutics. Site-directed mutagenesis is a powerful tool for investigating the structure-function relationships of STp, enabling the identification of key residues involved in receptor binding and toxicity. By systematically altering the amino acid sequence of STp, researchers can design toxoids with reduced toxicity but retained immunogenicity, which are promising vaccine candidates. Furthermore, understanding the molecular interactions between STp and the GC-C receptor can aid in the design of small molecule inhibitors to block the toxin's activity.
These application notes provide a comprehensive overview and detailed protocols for the site-directed mutagenesis of STp, including the expression and purification of STp mutants, and functional assays to characterize their biological activity.
Data Presentation: Effects of Site-Directed Mutagenesis on STp Activity
The following table summarizes the reported effects of specific amino acid substitutions on the biological activity of STp. This data is crucial for understanding the contribution of individual residues to the toxin's function and for the rational design of STp-based toxoids.
| Mutation | Method of Activity Assessment | Quantitative Change in Activity | Reference |
| Asn11 -> Asp | Infant Mouse Assay | Significant decrease in enterotoxicity | [1][2] |
| Asn11 -> Tyr | Infant Mouse Assay | Significant decrease in enterotoxicity | [1][2] |
| Asn11 -> His | Infant Mouse Assay | Significant decrease in enterotoxicity | [1][2] |
| Asn11 -> Gln | Infant Mouse Assay | Significant decrease in enterotoxicity | [1][2] |
| Asn11 -> Lys | Infant Mouse Assay | Enterotoxic activity not detected | [1][2] |
| Asn11 -> Arg | Infant Mouse Assay | Enterotoxic activity not detected | [1][2] |
Note: The available literature often describes the reduction in enterotoxicity qualitatively. Further research providing quantitative data such as receptor binding affinities (Kd) or 50% effective dose (ED50) values for a wider range of STp mutants is needed for a more comprehensive understanding.
Experimental Protocols
Site-Directed Mutagenesis of STp
This protocol outlines the generation of STp mutants using overlap extension PCR.
1.1. Primer Design:
-
Design two pairs of primers. Two external primers (A and D) that flank the STp coding sequence and contain restriction sites for cloning.
-
Two internal, overlapping primers (B and C) containing the desired mutation. The overlapping region should be approximately 20 bp.
-
Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C. The desired mutation should be in the middle of the primer with 10-15 bases of correct sequence on both sides.[3]
-
The GC content should be at least 40%, and the primers should terminate in one or more C or G bases.[3]
1.2. PCR Amplification:
-
PCR 1: Use primers A and B with the wild-type STp gene as a template to amplify the 5' fragment of the gene.
-
PCR 2: Use primers C and D with the wild-type STp gene as a template to amplify the 3' fragment of the gene.
-
Purify the PCR products from both reactions using a gel extraction kit.
-
PCR 3 (Overlap Extension): Combine the purified products from PCR 1 and PCR 2 as a template. Use the external primers (A and D) to amplify the full-length, mutated STp gene.
1.3. Cloning and Verification:
-
Digest the final PCR product and the expression vector with the appropriate restriction enzymes.
-
Ligate the digested insert into the expression vector.
-
Transform the ligation product into competent E. coli cells (e.g., DH5α).
-
Select for positive clones on appropriate antibiotic plates.
-
Verify the presence of the desired mutation by DNA sequencing.
Expression and Purification of Recombinant STp Mutants
This protocol describes the expression of STp mutants in E. coli and their subsequent purification. To enhance solubility and facilitate purification, STp can be expressed as a fusion protein with a tag such as Maltose-Binding Protein (MBP) or a polyhistidine (His6) tag.[4][5]
2.1. Expression:
-
Transform the expression vector containing the mutated STp gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of ~0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 30°C) to improve protein solubility.[5]
-
Harvest the cells by centrifugation.
2.2. Purification (His-tagged STp example):
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged STp mutant with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
-
Analyze the purified protein by SDS-PAGE.
-
If necessary, remove the affinity tag using a specific protease (e.g., TEV protease if a TEV cleavage site is included in the construct).
Functional Assays
This in vivo assay is the gold standard for determining the enterotoxic activity of STa toxins.[6]
-
Preparation of Toxin: Use culture supernatants of E. coli expressing the STp mutant or purified protein.
-
Animal Model: Use 2-4 day old suckling mice. Separate the pups from their mothers 2 hours before the assay.
-
Intragastric Inoculation: Inoculate a defined volume (e.g., 100 µl) of the toxin preparation intragastrically into each pup. A positive control (wild-type STp) and a negative control (buffer or culture medium from a non-toxigenic strain) should be included.
-
Incubation: Keep the mice at room temperature for 3 hours.
-
Assessment of Fluid Accumulation: Euthanize the mice and carefully dissect the entire intestinal tract from the stomach to the rectum.
-
Measurement: Weigh the entire intestine and the remaining carcass separately. Calculate the intestine-to-carcass weight ratio. A ratio of >0.083 is generally considered a positive result, indicating fluid accumulation.
This in vitro assay measures the ability of STp mutants to bind to their receptor, GC-C. A competitive radioligand binding assay is a common method.[7]
-
Preparation of Membranes: Prepare crude membranes from cells expressing the GC-C receptor (e.g., T84 human colon carcinoma cells).
-
Radioligand: Use radioactively labeled wild-type STp (e.g., 125I-STp).
-
Competitive Binding: In a multi-well plate, incubate a fixed concentration of the radiolabeled STp with the membrane preparation in the presence of increasing concentrations of the unlabeled STp mutant (competitor).
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC50 value, which is the concentration of the mutant that inhibits 50% of the specific binding of the radiolabeled wild-type STp. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow
Caption: Workflow for site-directed mutagenesis of STp.
STp Signaling Pathway
Caption: STp signaling pathway in intestinal epithelial cells.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Video: An Affinity Chromatography Technique for the Purification of a Recombinant Bacterial Protein - Experiment [jove.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. scientificarchives.com [scientificarchives.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enterotoxin STp as a Mucosal Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterotoxin STp, a heat-stable enterotoxin (STa) produced by enterotoxigenic Escherichia coli (ETEC), is emerging as a potent mucosal adjuvant for vaccines.[1][2] Mucosal vaccination, targeting the respiratory, gastrointestinal, and urogenital tracts, is a highly effective strategy for preventing infections at their point of entry.[3][4] However, many subunit vaccines are poorly immunogenic when administered mucosally and require adjuvants to elicit a robust and protective immune response.[5][6] Enterotoxins, such as cholera toxin (CT) and the heat-labile enterotoxin of E. coli (LT), are among the most potent mucosal adjuvants known, but their inherent toxicity has limited their clinical use.[3][7][8]
STp, a small peptide of 18 amino acids with three intramolecular disulfide bonds, offers a promising alternative.[1] Its mechanism of action as a toxin involves binding to and activating the guanylyl cyclase C (GC-C) receptor on intestinal epithelial cells, leading to an increase in intracellular cyclic GMP (cGMP).[1][2][9] This signaling cascade is believed to contribute to its adjuvant properties by enhancing antigen presentation and stimulating both humoral and cellular immunity.[10][11] These notes provide an overview of the application of STp as a mucosal adjuvant, including its mechanism of action, protocols for use, and expected immunological outcomes.
Mechanism of Action
The adjuvant activity of enterotoxins is multifaceted, involving interactions with various immune cells, including epithelial cells, dendritic cells (DCs), and macrophages.[10][12] While the precise adjuvant mechanism of STp is still under investigation, it is hypothesized to involve the following key pathways:
-
Activation of Guanylyl Cyclase C (GC-C) Signaling: As an STa enterotoxin, STp binds to the GC-C receptor on mucosal epithelial cells.[1][9] This interaction triggers the conversion of GTP to cGMP, a key second messenger. Elevated cGMP levels can modulate several downstream pathways, including those involved in ion transport and fluid secretion, which may in turn influence antigen uptake and processing.
-
Enhanced Antigen Presentation: Enterotoxin adjuvants have been shown to stimulate antigen-presenting cells (APCs) to enhance the expression of MHC class II and costimulatory molecules like B7-2.[3][10] This leads to more efficient presentation of the co-administered antigen to T helper cells, a critical step in initiating an adaptive immune response.
-
Induction of IgA-Promoting Cytokines: A hallmark of mucosal adjuvants is their ability to promote a strong secretory IgA (sIgA) response, which is crucial for protecting mucosal surfaces.[3] This is often achieved through the induction of a specific cytokine milieu. Enterotoxin adjuvants are known to promote the secretion of IgA-promoting cytokines such as IL-1, IL-6, and IL-10.[3] They can also induce antigen-specific Th2 and Th17 cells, which further support IgA production through the release of IL-4, IL-6, IL-10, and IL-17A.[3][13]
Data Presentation
The following tables summarize the expected immunogenic outcomes when using STp as a mucosal adjuvant, extrapolated from studies on similar enterotoxin adjuvants.
| Table 1: Humoral Immune Response to STp-Adjuvanted Vaccines | |
| Antibody Isotype | Expected Outcome |
| Mucosal sIgA | Significant increase in antigen-specific sIgA in mucosal secretions (e.g., nasal washes, saliva, intestinal fluids).[14][15] |
| Serum IgG | Robust induction of antigen-specific serum IgG, indicating a strong systemic response.[15][16] |
| Serum IgA | Elevated levels of antigen-specific IgA in the serum.[15] |
| Table 2: Cellular Immune Response to STp-Adjuvanted Vaccines | |
| T-Cell Subset | Expected Outcome |
| Th1 Cells | Potential for a balanced Th1/Th2 response, with induction of IFN-γ producing cells.[16] |
| Th2 Cells | Strong induction of Th2 cells, characterized by the production of IL-4, IL-5, and IL-10, which supports IgA class switching.[3] |
| Th17 Cells | Induction of Th17 cells, which play a role in mucosal immunity and IgA production.[3][13] |
Experimental Protocols
The following are generalized protocols for the use of STp as a mucosal adjuvant in preclinical animal models, such as mice. These protocols are based on established methods for other enterotoxin adjuvants and should be optimized for the specific antigen and research question.[16][17][18]
Protocol 1: Intranasal Immunization
1. Materials:
- Antigen of interest (e.g., a purified recombinant protein)
- Enterotoxin STp (lyophilized)
- Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
- Anesthetic for mice (e.g., isoflurane)
- Pipettors and sterile, pyrogen-free pipette tips
2. Vaccine Formulation:
- Reconstitute lyophilized STp in sterile PBS to a stock concentration of 1 mg/mL.
- Dilute the antigen to the desired concentration in sterile PBS.
- On the day of immunization, prepare the vaccine formulation by mixing the antigen solution with the STp solution. A typical dose for a mouse might consist of 10 µg of antigen and 1-5 µg of STp in a total volume of 20 µL. The optimal dose of STp should be determined through dose-response studies.
3. Immunization Procedure:
- Lightly anesthetize the mice.
- Administer the vaccine formulation intranasally, applying 10 µL to each nostril using a pipette.
- Administer booster immunizations at 2 and 4 weeks after the primary immunization using the same procedure.
4. Sample Collection and Analysis:
- Collect serum samples via tail vein bleeding at baseline and 2 weeks after each immunization to measure antigen-specific IgG and IgA by ELISA.
- Collect mucosal secretions (e.g., nasal washes, saliva) at the end of the study to measure antigen-specific sIgA by ELISA.
- Isolate splenocytes and lymphocytes from nasal-associated lymphoid tissue (NALT) to assess T-cell responses (e.g., cytokine production, proliferation) by ELISpot or flow cytometry.
Protocol 2: Oral Immunization
1. Materials:
- Antigen of interest
- Enterotoxin STp
- Sterile PBS
- Sodium bicarbonate solution (e.g., 0.2 M)
- Oral gavage needles for mice
2. Vaccine Formulation:
- Prepare the antigen and STp solutions as described in Protocol 1.
- A typical oral dose for a mouse might consist of 50-100 µg of antigen and 10-20 µg of STp in a total volume of 200 µL.
- To neutralize stomach acid, the vaccine can be formulated in a sodium bicarbonate solution or administered 30 minutes after oral gavage with sodium bicarbonate.
3. Immunization Procedure:
- Gently restrain the mouse and administer the vaccine formulation directly into the stomach using an oral gavage needle.
- Administer booster immunizations at 2 and 4 weeks after the primary immunization.
4. Sample Collection and Analysis:
- Collect serum samples as described in Protocol 1.
- Collect fecal pellets to prepare extracts for the measurement of antigen-specific sIgA.
- Isolate lymphocytes from Peyer's patches and mesenteric lymph nodes to assess mucosal T-cell responses.
Visualizations
Caption: Proposed signaling pathway for Enterotoxin STp as a mucosal adjuvant.
Caption: Experimental workflow for intranasal immunization with an STp-adjuvanted vaccine.
Conclusion
Enterotoxin STp holds significant promise as a safe and effective mucosal adjuvant. Its ability to activate the GC-C pathway and stimulate a robust, IgA-dominant immune response makes it an attractive candidate for the development of next-generation vaccines against a wide range of mucosal pathogens. The protocols and data presented here provide a framework for researchers to explore the full potential of STp in their vaccine development programs. Further research is warranted to fully elucidate its mechanism of action and to optimize its use in various vaccine formulations.
References
- 1. Enterotoxin-Based Mucosal Adjuvants Alter Antigen Trafficking and Induce Inflammatory Responses in the Nasal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Enterotoxin Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing mucosal IgA: A challenge for vaccine adjuvants and delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mucosal adjuvants: Opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.nyu.edu [search.library.nyu.edu]
- 6. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-ribosylating enterotoxins as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Adjuvant Formulations to Promote Immunogenicity and Protective Efficacy of Leptospira Immunoglobulin-Like Protein A Subunit Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enterotoxin adjuvants have direct effects on T cells and antigen-presenting cells that result in either interleukin-4-dependent or -independent immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mucosal vaccine adjuvants update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intranasal influenza vaccination using a new synthetic mucosal adjuvant SF‐10: induction of potent local and systemic immunity with balanced Th1 and Th2 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Active and Passive Intranasal Immunizations with Streptococcal Surface Protein C5a Peptidase Prevent Infection of Murine Nasal Mucosa-Associated Lymphoid Tissue, a Functional Homologue of Human Tonsils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Comparative Analysis of the Mucosal Adjuvanticity of the Type II Heat-Labile Enterotoxins LT-IIa and LT-IIb - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mucosal Adjuvant Properties of Mutant LT-IIa and LT-IIb Enterotoxins That Exhibit Altered Ganglioside-Binding Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intranasal nanoemulsion adjuvanted S-2P vaccine demonstrates protection in hamsters and induces systemic, cell-mediated and mucosal immunity in mice | PLOS One [journals.plos.org]
Application of STING-Targeting Particles (STp) in Vaccine Development Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the initiation of anti-pathogen and anti-tumor immunity. Activation of STING by cyclic dinucleotides (CDNs) leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the activation and maturation of antigen-presenting cells (APCs) and enhance antigen-specific T cell and B cell responses. However, the clinical translation of soluble STING agonists as vaccine adjuvants has been hampered by their rapid degradation, poor cellular uptake, and systemic toxicity.
STING-targeting particles (STp) are nanoparticle-based delivery systems designed to overcome these limitations. By encapsulating or conjugating STING agonists, STp can protect the agonist from degradation, facilitate its delivery to the cytosol of APCs, and target its distribution to lymph nodes where immune responses are initiated. This targeted delivery enhances the adjuvant effect of STING agonists while minimizing systemic inflammation. These application notes provide an overview of the use of STp in vaccine development, along with detailed protocols for their evaluation.
Data Presentation
The use of STp as vaccine adjuvants has shown significant promise in preclinical models, leading to enhanced humoral and cellular immune responses against a variety of antigens. The following tables summarize quantitative data from representative studies, highlighting the advantages of STp-based vaccine formulations compared to soluble STING agonists.
Table 1: Enhanced Immunogenicity of STp-Adjuvanted Vaccines in Preclinical Models
| Vaccine Model | Antigen | STp Formulation | Metric | Soluble STING Agonist | STp Formulation | Fold Increase | Reference |
| HIV | gp41 peptide | Liposomal cdGMP | IgG Titer | ~1 x 10^4 | ~5 x 10^5 | ~50 | [1][2] |
| Influenza | Recombinant Hemagglutinin | Acetalated Dextran (Ace-DEX) MPs with cGAMP | IgG Titer | ~1 x 10^3 | ~1 x 10^7 | ~10,000 | [3] |
| Melanoma | OVA | Polymeric Micelle (PEG-b-PC7A) | Antigen-specific CD8+ T cells (% of total CD8+) | ~2% | ~14% | 7 | [4][5] |
| Melanoma | TRP2 mRNA | Lipid Nanoparticle (LNP) | Tumor Growth | Uncontrolled | Significant retardation | N/A | [6] |
Table 2: Enhanced In Vitro and In Vivo STING Activation by STp
| Assay | Cell Type / Model | STp Formulation | Metric | Soluble STING Agonist | STp Formulation | Fold Increase | Reference |
| In Vitro IFN-β Induction | Murine Macrophages | Ace-DEX MPs with cGAMP | IFN-β (pg/mL) | ~100 | ~100,000 | 1000 | [3] |
| In Vivo Type I IFN Induction | Draining Lymph Nodes | Liposomal cdGMP | IFN-β mRNA expression | Low | Robust Induction | N/A | [2][7] |
| In Vitro STING Activation | RAW-ISG reporter cells | Lipid Nanodiscs (LND) with CDN | Luciferase Activity | EC50 > 10 µM | EC50 ~ 1 µM | >10 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of STp-based vaccines.
Protocol 1: In Vitro STING Activation Assay using a Luciferase Reporter Cell Line
This protocol describes the measurement of STING pathway activation using a HEK293T cell line that expresses a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).
Materials:
-
HEK293T-ISRE-luciferase reporter cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
STp formulations and corresponding soluble STING agonist
-
Empty nanoparticles (as a control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T-ISRE-luciferase reporter cells in a 96-well plate at a density of 3 x 10^5 cells/mL and incubate overnight at 37°C, 5% CO2.[1]
-
Prepare serial dilutions of the STp formulation, soluble STING agonist, and empty nanoparticles in complete DMEM.
-
Carefully remove the culture medium from the cells and add 100 µL of the prepared dilutions to the respective wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.[1]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[1]
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the untreated control cells.
Protocol 2: In Vivo Immunization and Challenge Study in Mice
This protocol outlines a general procedure for evaluating the protective efficacy of an STp-adjuvanted vaccine in a mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
STp-adjuvanted vaccine formulation
-
Control formulations (e.g., antigen alone, antigen with soluble STING agonist)
-
Syringes and needles (e.g., 27-30 gauge)
-
Pathogen or tumor cells for challenge
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Randomize mice into treatment groups (n=5-10 per group).
-
For the primary immunization, inject each mouse with 50-100 µL of the assigned vaccine formulation via the desired route (e.g., intramuscular, subcutaneous).[9]
-
Administer booster immunizations at 2-3 week intervals, following the same procedure.
-
Two weeks after the final boost, challenge the mice with a lethal or sub-lethal dose of the target pathogen or with tumor cells.
-
Monitor the mice daily for signs of illness, weight loss, or tumor growth.
-
Measure tumor volume with calipers every 2-3 days.[1]
-
Record survival data and/or quantify pathogen load or tumor size at the end of the study.
Protocol 3: Quantification of Antigen-Specific Antibody Titers by ELISA
This protocol describes the measurement of antigen-specific antibody levels in the serum of immunized animals.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% BSA or non-fat milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized and control mice
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with 100 µL of the recombinant antigen (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.[10]
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.[10]
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add 100 µL of the diluted serum to the wells and incubate for 2 hours at room temperature.[11]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.[12]
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[13]
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff (e.g., 2-3 times the background).
Protocol 4: Assessment of Antigen-Specific T Cell Responses by ELISpot
This protocol describes the quantification of antigen-specific, cytokine-producing T cells from the spleens of immunized mice.
Materials:
-
ELISpot plates (e.g., PVDF-bottomed 96-well plates)
-
Capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ)
-
Spleens from immunized and control mice
-
Complete RPMI-1640 medium
-
Antigenic peptide or recombinant protein
-
Biotinylated detection antibody for the cytokine of interest
-
Streptavidin-HRP
-
Substrate for HRP (e.g., AEC or BCIP/NBT)
-
ELISpot plate reader
Procedure:
-
Coat the ELISpot plate with the capture antibody overnight at 4°C.
-
Wash and block the plate according to the manufacturer's instructions.
-
Prepare single-cell suspensions from the spleens of immunized mice.
-
Add 2-5 x 10^5 splenocytes to each well of the ELISpot plate.
-
Stimulate the cells with the specific antigenic peptide (e.g., 10 µg/mL) or recombinant protein. Include wells with no antigen (negative control) and a mitogen (e.g., Concanavalin A) as a positive control.[14]
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate to develop the spots.
-
Stop the reaction by washing with water.
-
Allow the plate to dry and count the spots using an ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway activated by cytosolic DNA.
Experimental Workflow Diagram
Caption: Experimental workflow for the development and evaluation of STp-based vaccines.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]
- 4. JCI - Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants [jci.org]
- 5. Investigating TLR-agonist adjuvancy in STING-activating nanoparticle cancer vaccines - Zachary Bennett [grantome.com]
- 6. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticulate STING agonists are potent lymph node-targeted vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mouse immunization [bio-protocol.org]
- 10. immunoreagents.com [immunoreagents.com]
- 11. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 12. ELISA Procedures [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. T Cell Response following Anti-COVID-19 BNT162b2 Vaccination Is Maintained against the SARS-CoV-2 Omicron B.1.1.529 Variant of Concern - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Streptococcus pyogenes (STp) Toxoid for Immunization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptococcus pyogenes (STp), or Group A Streptococcus (GAS), is a significant human pathogen responsible for a wide spectrum of diseases, from common infections like pharyngitis ("strep throat") to severe, life-threatening conditions such as necrotizing fasciitis and streptococcal toxic shock syndrome (STSS).[1][2] A key contributor to the virulence of STp is the secretion of potent exotoxins, including streptococcal pyrogenic exotoxins (Spe) and streptolysin O (SLO). These toxins can act as superantigens, leading to a massive and dysregulated activation of the immune system, which is a primary cause of STSS.[3][4][5]
The development of a safe and effective vaccine against STp is a global health priority.[6][7] One promising strategy is the use of toxoids—detoxified versions of bacterial toxins that are no longer harmful but can still induce a protective immune response.[8] This document provides detailed application notes and protocols for the development of STp toxoids as vaccine candidates, covering their production, detoxification, and immunological evaluation.
Key STp Toxins for Vaccine Development
Several STp exotoxins are primary candidates for toxoid development due to their significant roles in pathogenesis.
-
Streptococcal Pyrogenic Exotoxin A (SpeA): A potent superantigen strongly associated with STSS.[1][4] It triggers a massive release of pro-inflammatory cytokines by cross-linking major histocompatibility complex (MHC) class II molecules on antigen-presenting cells with T-cell receptors (TCRs).[3]
-
Streptococcal Pyrogenic Exotoxin C (SpeC): Another superantigen implicated in STSS, sharing a similar mechanism of action with SpeA.[3][8]
-
Streptolysin O (SLO): A cholesterol-dependent cytolysin (B1578295) that forms pores in host cell membranes, leading to cell lysis. It is highly immunogenic, and antibody titers against SLO (ASO titers) are a diagnostic marker for recent STp infection.[2][7]
Section 1: Production and Purification of Recombinant STp Toxins
The development of toxoid vaccines begins with the production of the target toxins. Recombinant expression systems, typically in Escherichia coli, are preferred for their high yield and ease of manipulation.
Experimental Protocol: Recombinant Toxin Production and Purification
This protocol provides a general framework for the expression and purification of His-tagged recombinant STp toxins (e.g., SpeA, SpeC, SLO).
1. Gene Cloning and Expression Vector Construction:
- Amplify the gene sequence encoding the mature toxin (without the signal peptide) from STp genomic DNA using PCR. Design primers to incorporate restriction sites for cloning into an expression vector (e.g., pET series).
- Ligate the amplified DNA fragment into a suitable expression vector containing a hexahistidine (6xHis) tag sequence.
- Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).[2][5]
2. Protein Expression:
- Grow the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[2]
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM.[2][5]
- Continue incubation for 3-4 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.[2]
- Harvest the bacterial cells by centrifugation.
3. Cell Lysis and Protein Purification:
- Resuspend the cell pellet in a lysis buffer (e.g., B-PER™ reagent) supplemented with DNase I and lysozyme.[2]
- Incubate for 30-40 minutes at room temperature to ensure complete lysis.[2]
- Clarify the lysate by centrifugation to remove cell debris.
- Apply the soluble fraction to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
- Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
- Elute the His-tagged toxin with a buffer containing a high concentration of imidazole.
- For higher purity, perform a second purification step using gel filtration chromatography (e.g., Superdex 200).[2]
4. Quality Control:
- Assess the purity of the recombinant toxin by SDS-PAGE.
- Confirm the protein's identity by Western blot using specific anti-toxin antibodies.
- Measure the protein concentration using a standard method (e.g., Bradford assay).
Section 2: Detoxification of STp Toxins
Detoxification is a critical step to eliminate the toxin's harmful activity while preserving its immunogenicity. Genetic methods are often preferred over chemical methods as they offer more precise and irreversible inactivation.
Genetic Detoxification via Site-Directed Mutagenesis
This approach involves introducing specific mutations into the toxin gene to disrupt its toxic function. The selection of mutation sites is guided by the three-dimensional structure of the toxin, targeting residues crucial for receptor binding or enzymatic activity.[8]
Experimental Protocol: Site-Directed Mutagenesis
1. Identification of Target Residues:
- Based on the crystal structure of the toxin, identify key residues in the binding sites for MHC class II or the TCR (for superantigens) or in the catalytic domain.[8]
2. Mutagenesis:
- Use a commercially available site-directed mutagenesis kit to introduce the desired mutations into the toxin expression plasmid.
- Transform the mutated plasmid into competent E. coli and select for colonies containing the mutated plasmid.
- Verify the mutation by DNA sequencing.
3. Expression and Purification of Toxoids:
- Express and purify the mutated proteins (toxoids) using the same protocol as for the wild-type toxins.
4. Confirmation of Detoxification:
- Perform in vitro assays to confirm the loss of toxicity.
- For Superantigens (SpeA, SpeC): Use a lymphocyte proliferation (mitogenicity) assay.[5][8] Compare the ability of the wild-type toxin and the toxoid to stimulate the proliferation of human peripheral blood mononuclear cells (PBMCs) or rabbit splenocytes.[8]
- For Cytolysins (SLO): Use a hemolysis assay.[2] Compare the ability of the wild-type SLO and the toxoid to lyse red blood cells.
Data Presentation: Genetically Detoxified STp Toxoids
| Toxin | Mutant | Rationale for Mutation | Reduction in Toxicity | Immunogenicity | Reference |
| SpeC | Y15A/N38D | Residues predicted to be important for TCR or MHC class II binding. | Non-mitogenic for rabbit splenocytes and human PBMCs; non-lethal in rabbit models of STSS. | Highly immunogenic; protected against wild-type SpeC challenge. | [8] |
| SpeC | Y15A/H35A/N38D | Residues predicted to be important for TCR or MHC class II binding. | Non-mitogenic for rabbit splenocytes and human PBMCs; non-lethal in rabbit models of STSS. | Highly immunogenic; protected against wild-type SpeC challenge. | [8] |
| SLO | W535F | Mutation in the undecapeptide responsible for cholesterol binding. | 100-150 times less hemolytic than wild-type. | Induced neutralizing antibodies and protected mice against challenge. | [2] |
| SLO | P427L | Mutation in a conserved proline residue. | Reduced toxicity compared to wild-type. | Induced neutralizing antibodies and protected mice against challenge. | [2] |
Section 3: Immunological Evaluation of STp Toxoids
After confirming detoxification, the immunogenicity and protective efficacy of the toxoid vaccine candidates must be thoroughly evaluated.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is for an indirect ELISA to measure the levels of toxoid-specific IgG in the serum of immunized animals.
1. Plate Coating:
- Coat the wells of a 96-well microtiter plate with the purified toxoid (1-5 µg/mL in a coating buffer like PBS) and incubate overnight at 4°C.
2. Blocking:
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) and incubate for 1-2 hours at room temperature.
3. Sample Incubation:
- Wash the plate.
- Add serial dilutions of serum samples from immunized and control animals to the wells and incubate for 2 hours at room temperature.
4. Secondary Antibody Incubation:
- Wash the plate.
- Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin of the immunized animal (e.g., anti-mouse IgG-HRP) and incubate for 1-2 hours at room temperature.
5. Detection:
- Wash the plate.
- Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff value.
Experimental Protocol: In Vitro Toxin Neutralization Assay
This assay determines the ability of antibodies induced by the toxoid vaccine to neutralize the biological activity of the wild-type toxin.
1. Serum and Toxin Preparation:
- Prepare serial dilutions of heat-inactivated serum from immunized and control animals.
- Mix each serum dilution with a constant, predetermined amount of the wild-type toxin.
- Incubate the serum-toxin mixtures for 1-2 hours at 37°C to allow for antibody-toxin binding.
2. Cellular Assay:
- Add the serum-toxin mixtures to wells containing a susceptible cell line.
- For Superantigens: Use PBMCs or other immune cells.[9]
- For SLO: Use red blood cells.
- Incubate for an appropriate time.
3. Measurement of Neutralization:
- Assess cell viability or lysis.
- For Superantigens: Measure cell proliferation using methods like [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT).[5][9]
- For SLO: Measure hemolysis by quantifying the release of hemoglobin (spectrophotometry at 540 nm).
- The neutralizing titer is the reciprocal of the highest serum dilution that inhibits the toxin's effect by at least 50%.
Experimental Protocol: Animal Challenge Studies
Animal models are essential for evaluating the protective efficacy of a vaccine candidate in vivo.
1. Animal Immunization:
- Immunize groups of animals (e.g., mice, rabbits) with the toxoid vaccine candidate, typically formulated with an adjuvant (e.g., alum).[2] Administer one or more booster doses.
- Include a control group that receives the adjuvant alone or a placebo.
2. Challenge:
- After the final immunization, challenge the animals with a lethal or sub-lethal dose of the wild-type toxin or with a virulent strain of STp.
- The route of challenge should be relevant to the natural infection (e.g., intranasal for pharyngitis models, intravenous for systemic disease models).[2]
3. Evaluation of Protection:
- Monitor the animals for signs of disease and survival over a set period.
- Efficacy is determined by comparing the survival rates, clinical scores, and bacterial burden in target organs between the vaccinated and control groups.
Section 4: Visualizing Key Pathways and Workflows
Signaling Pathway of STp Superantigens
STp superantigens like SpeA and SpeC bypass normal antigen processing and directly link MHC class II molecules on antigen-presenting cells (APCs) to the Vβ region of the T-cell receptor (TCR) on T-cells. This leads to the activation of a large fraction of the T-cell population, resulting in a massive release of inflammatory cytokines, which can lead to STSS.
Caption: Signaling pathway of STp superantigen-mediated T-cell activation.
Experimental Workflow for STp Toxoid Development
The development of an STp toxoid vaccine follows a structured workflow from initial gene cloning to preclinical evaluation in animal models.
Caption: Workflow for the development and preclinical testing of an STp toxoid vaccine.
Conclusion
The development of toxoid-based vaccines represents a viable and promising strategy to combat the significant disease burden of Streptococcus pyogenes. By leveraging recombinant DNA technology to produce and genetically detoxify key toxins like SpeA, SpeC, and SLO, it is possible to create vaccine candidates that are both safe and highly immunogenic. The protocols and data presented in these application notes provide a comprehensive framework for researchers to advance the development of novel STp toxoid vaccines from the laboratory bench toward clinical evaluation. Rigorous immunological assessment, including antibody quantification, functional neutralization assays, and in vivo challenge studies, is critical to identifying the most promising candidates for preventing STp-mediated diseases.
References
- 1. Analysis of toxicity of streptococcal pyrogenic exotoxin A mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. Streptococcal pyrogenic exotoxin - Wikipedia [en.wikipedia.org]
- 4. Analysis of toxicity of streptococcal pyrogenic exotoxin A mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Characterization of Streptococcal Pyrogenic Exotoxin J, a Novel Superantigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptococcus pyogenes pharyngitis elicits diverse antibody responses to key vaccine antigens influenced by the imprint of past infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Approaches to Group A Streptococcal Vaccine Development - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of streptococcal pyrogenic exotoxin C vaccine toxoids that are protective in the rabbit model of toxic shock syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant STp
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields of a hypothetical soluble therapeutic protein, "STp". The content is structured in a question-and-answer format to directly address common issues encountered during expression in both E. coli and mammalian cell systems.
Frequently Asked Questions (FAQs)
Q1: My SDS-PAGE/Western blot shows no STp expression at all. What is the first thing I should check?
A1: The first step is to verify the integrity of your expression vector. Sequence the plasmid to confirm that the gene for STp was cloned correctly, is in the correct reading frame, and that the regulatory elements like the promoter and ribosome binding site are intact.[1][2] Incorrect vector construction is a common reason for a complete lack of expression.[1]
Q2: I see a band at the expected molecular weight, but the yield is extremely low. What are the most likely causes?
A2: Very low yields, where the protein is detectable but minimal, can stem from several issues.[1][3] Key factors include suboptimal induction conditions (e.g., inducer concentration, temperature), toxicity of the STp protein to the host cell, or the presence of rare codons in your gene that hinder translation.[1][3][4]
Q3: My STp protein is expressed, but it's insoluble and forms inclusion bodies in E. coli. How can I improve solubility?
A3: Inclusion bodies, which are aggregates of misfolded proteins, are a frequent challenge in E. coli expression.[5][6] To improve solubility, key strategies include lowering the expression temperature after induction (e.g., to 15-25°C), reducing the inducer concentration to slow down protein synthesis, and using a solubility-enhancing fusion tag like Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST).[4][6][7][8]
Q4: I'm using a mammalian system (CHO/HEK293) and my secreted STp yield is poor. Where should I start troubleshooting?
A4: For mammalian systems, low yield is often tied to cell culture conditions and the efficiency of the entire protein synthesis and secretion pathway.[9][10] Start by optimizing your cell culture media and additives, ensuring nutrient levels are sufficient.[9][11] Also, consider a temperature shift to a lower temperature (e.g., 30-35°C) post-transfection, as this can enhance protein production while slowing cell growth.[10][11]
Q5: What is codon optimization and can it really help increase my STp yield?
A5: Codon optimization is the process of modifying the gene sequence of your target protein to match the preferred codon usage of the expression host, without changing the amino acid sequence.[12] Different organisms have different frequencies of transfer RNA (tRNA) for specific codons; if your gene contains many codons that are rare in the host, translation can slow down or even terminate, drastically reducing protein yield.[13] Therefore, codon optimization can significantly increase expression levels.[12][13][14]
Troubleshooting Workflow Diagram
The following diagram outlines a general workflow for diagnosing and resolving low-yield issues with recombinant STp.
Caption: General troubleshooting workflow for low recombinant STp yield.
Detailed Troubleshooting Guides
Guide 1: Issues in E. coli Expression Systems
Problem: STp is forming insoluble inclusion bodies.
This is one of the most common challenges when overexpressing proteins in E. coli.[5] High rates of transcription and translation can overwhelm the cell's protein folding machinery, leading to the aggregation of misfolded proteins.[6]
Solutions & Experimental Protocols:
-
Lower Induction Temperature: Reducing the temperature slows down cellular processes, including protein synthesis, which can give the polypeptide chain more time to fold correctly.[7][15][16]
-
Protocol: After inoculating your large culture and growing at 37°C to an OD600 of 0.5-0.6, move the culture to a shaker set at a lower temperature (e.g., 18°C, 20°C, or 25°C).[17][18] Let the culture cool for 20-30 minutes before adding the inducer (e.g., IPTG). Extend the induction time, often to 12-24 hours or overnight.[17]
-
-
Optimize Inducer Concentration: A very high concentration of inducer can lead to a rapid burst of protein synthesis that promotes aggregation.[4][6]
-
Protocol: Set up several small-scale trial expressions (5-10 mL cultures). Induce each with a different final concentration of IPTG, for example: 1.0 mM, 0.5 mM, 0.1 mM, and 0.05 mM.[4] Analyze the soluble and insoluble fractions for each condition by SDS-PAGE to find the concentration that maximizes soluble STp.
-
-
Use a Solubility-Enhancing Fusion Tag: Fusing STp to a highly soluble protein partner can help improve its folding and solubility.[6][8]
-
Common Tags: Maltose-binding protein (MBP) and Glutathione S-transferase (GST) are large tags known to enhance solubility.[8]
-
Vector Design: Re-clone the STp gene into an expression vector that contains an N-terminal MBP or GST tag, followed by a protease cleavage site (like TEV or Thrombin) to allow for tag removal after purification.
-
-
Co-express Molecular Chaperones: Chaperone proteins assist in the correct folding of other proteins.[6] Overexpressing chaperones like GroEL/GroES can help prevent STp from misfolding and aggregating.[4][6]
-
Protocol: Transform your E. coli expression strain with a second plasmid that carries the genes for the chaperone system (many are commercially available). Follow the manufacturer's protocol for inducing both the chaperone and your target protein.
-
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Condition 3 (Optimized) | Condition 4 (Optimized) | Expected Outcome |
| Temperature | 37°C | 18°C | 37°C | 20°C | Increased solubility[8][17] |
| IPTG Conc. | 1.0 mM | 1.0 mM | 0.1 mM | 0.1 mM | Increased solubility[4][7] |
| Induction Time | 3-4 hours | 16-24 hours | 3-4 hours | 16-24 hours | N/A |
| Soluble Yield | Low | Medium | Medium-High | High | Maximized soluble protein |
| Insoluble Yield | High | Medium-Low | Low | Very Low | Minimized inclusion bodies |
Guide 2: Issues in Mammalian Expression Systems (CHO, HEK293)
Problem: Low titer of secreted STp in the culture medium.
Achieving high yields in mammalian cells requires a holistic approach that considers everything from vector design to cell culture conditions and downstream processing.[9]
Solutions & Experimental Protocols:
-
Optimize Gene Expression and Vector Design: Strong promoters and codon optimization are fundamental tools for driving high expression.[9]
-
Optimize Cell Culture Conditions: The cellular environment dramatically impacts protein production.[9]
-
Media Composition: Use a serum-free, chemically defined medium to reduce batch-to-batch variability.[9] Supplementing the media with additives like amino acids, peptones, or specific chemicals (e.g., valproic acid) can enhance productivity.[11][21]
-
Temperature Shift: A common strategy is to implement a mild hypothermic shift after an initial growth phase.[11]
-
pH Control: Maintain the culture pH between 7.0 and 7.4, as deviations can induce cellular stress and reduce productivity.[11] In bioreactors, this is managed with CO2 sparging and base addition.[11]
-
-
Enhance Transfection Efficiency: For transient expression, the efficiency of DNA delivery into the cells is critical.
-
Protocol: Optimize the ratio of DNA to transfection reagent. Test different commercially available reagents, as some may work better for your specific cell line and plasmid. Ensure the plasmid DNA used for transfection is of high purity (endotoxin-free).
-
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Condition 3 (Optimized) | Expected Outcome |
| Culture Temp. | 37°C (constant) | 37°C (48h) -> 33°C | 37°C (48h) -> 33°C | Increased specific productivity[11] |
| Media Additives | None | None | Valproic Acid (e.g., 0.5 mM) | De-condenses chromatin, boosts transcription[21] |
| Plasmid DNA | Standard Gene | Codon Optimized Gene | Codon Optimized Gene | Increased translation efficiency[19] |
| Secreted Titer | Low (~10 mg/L) | Medium (~30-50 mg/L) | High (>80 mg/L) | Maximized protein yield |
Guide 3: Low Recovery During Protein Purification
Problem: Good expression is observed in the lysate, but the final yield of pure STp is very low.
Significant protein loss can occur during the purification steps.[9] This can be due to protein degradation, poor binding to the chromatography resin, or harsh elution conditions.[22]
Solutions & Experimental Protocols:
-
Minimize Protease Degradation: Host cell proteases released during lysis can degrade your target protein.[2]
-
Optimize Chromatography Binding: Poor binding to the resin is a primary cause of low recovery.[23]
-
Protocol (for His-tagged proteins): Ensure the pH of your lysis and binding buffers is appropriate (typically 7.5-8.0). Include a moderate salt concentration (300-500 mM NaCl) to reduce non-specific binding.[15] Critically, ensure there are no chelating agents like EDTA in your sample, as these will strip the Nickel ions from an IMAC resin.[24] If EDTA is required, use a strip-resistant IMAC resin.[24]
-
Protocol (for Ion Exchange): The pH and ionic strength of the sample are critical.[23] The pH must be adjusted to ensure the protein has the correct net charge to bind the column.[23] The salt concentration must be low enough to permit strong binding.[23] Perform a buffer exchange step (e.g., dialysis or desalting column) on your sample before loading it onto the column.[23]
-
-
Optimize Elution Conditions: The goal is to use the mildest conditions possible that will efficiently elute your protein.
-
Protocol: Instead of a single-step elution, use a gradient. For His-tagged proteins, a gradient of imidazole (B134444) (e.g., 20 mM to 500 mM) can help separate your protein from contaminants and identify the lowest concentration needed for elution, which can be gentler on the protein. For ion exchange, use a salt gradient (e.g., 50 mM to 1 M NaCl).
-
Caption: Common points of protein loss during the purification process.
Key Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Soluble and Insoluble Fractions
-
Take a 1 mL sample from your induced E. coli culture.
-
Centrifuge at 12,000 x g for 2 minutes to pellet the cells. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Take a 20 µL sample of this "Total Lysate".
-
Centrifuge the remaining lysate at 15,000 x g for 15 minutes at 4°C to separate soluble proteins from insoluble debris and inclusion bodies.
-
Carefully collect the supernatant. This is the "Soluble Fraction". Take a 20 µL sample.
-
The remaining pellet is the "Insoluble Fraction". Resuspend it in 180 µL of the same lysis buffer.
-
Mix all samples (Total, Soluble, Insoluble) with an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes.
-
Load 10-15 µL of each sample onto an SDS-PAGE gel and run.
-
Stain the gel with Coomassie Blue or perform a Western blot using an anti-STp or anti-tag antibody to visualize the distribution of your protein.
Protocol 2: Small-Scale Screening of Mammalian Expression Conditions
-
Seed your suspension CHO or HEK293 cells into multiple small-scale culture vessels (e.g., 125 mL shake flasks with 30 mL of media) at the same starting density.
-
Prepare your transfection mixes. For a 3-condition test (e.g., Temp A, Temp B, Temp C), prepare three identical DNA-transfection reagent complexes.
-
Transfect the cells according to your standard protocol.
-
Place all flasks in a 37°C, 8% CO2 shaking incubator.
-
After 24 hours, move Flask B to a 33°C incubator and Flask C to a 30°C incubator. Keep Flask A at 37°C as a control.
-
Take a small sample (e.g., 500 µL) from each flask every 24 hours for 5-7 days.
-
Clarify the samples by centrifugation to remove cells.
-
Analyze the supernatant from each time point and condition for STp concentration using an appropriate method (e.g., ELISA, Octet/BLI, or SDS-PAGE if the titer is high enough).
-
Plot the STp concentration over time for each condition to identify the optimal temperature profile for production.
References
- 1. antibodysystem.com [antibodysystem.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 7. biomatik.com [biomatik.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Maximise Protein Expression In Mammalian Cells [peakproteins.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. What Is Codon Optimization? Boosting Protein Expression in Synthetic Biology [synapse.patsnap.com]
- 13. Oligo Synthesis, Gene Synthesis Solution Provider - Tsingke [tsingke.com]
- 14. letstalkacademy.com [letstalkacademy.com]
- 15. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 16. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 19. Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 21. Better and faster: improvements and optimization for mammalian recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Solubilization of Insoluble Enterotoxin STp
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubilization of insoluble heat-stable enterotoxin STp.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant STp enterotoxin expressing as an insoluble protein?
A1: Recombinant proteins, particularly those expressed at high levels in systems like E. coli, often misfold and aggregate into insoluble inclusion bodies. For STp, a small cysteine-rich peptide, insolubility can be exacerbated by incorrect disulfide bond formation in the reducing environment of the E. coli cytoplasm.[1][2] Overexpression can overwhelm the cellular machinery for protein folding and disulfide bond formation, leading to aggregation.[3][4][5]
Q2: What is the significance of disulfide bonds in STp structure and solubility?
A2: STp contains three intramolecular disulfide bonds that are crucial for its tertiary structure and biological activity.[6][7][8] Improperly formed disulfide bonds can lead to misfolding and aggregation. Therefore, successful solubilization and refolding protocols must facilitate the correct formation of these bonds. Inactivation of STp with reducing agents like 2-mercaptoethanol (B42355) or dithiothreitol (B142953) highlights the essential nature of these bonds for maintaining its active conformation.[9]
Q3: Can I just centrifuge my lysate and use the soluble fraction?
A3: If your STp is in the insoluble pellet (inclusion bodies), the soluble fraction will contain little to no target protein. It is essential to analyze a sample of the insoluble pellet (e.g., by SDS-PAGE) to confirm if the protein was expressed but is insoluble.[3] If the protein is in the pellet, you will need to proceed with solubilization and refolding protocols.
Q4: What is the difference between solubilization and refolding?
A4: Solubilization involves using denaturing agents to dissolve aggregated proteins from inclusion bodies into a solution of unfolded polypeptide chains. Refolding is the subsequent process where the denaturant is removed, allowing the protein to fold into its native, biologically active conformation. For STp, this includes the correct formation of disulfide bonds.
Q5: Are there any alternatives to solubilizing and refolding inclusion bodies?
A5: Yes, optimizing expression conditions to favor soluble protein production is often the first approach. This can include lowering the induction temperature, reducing the concentration of the inducing agent (e.g., IPTG), using a less rich culture medium, or co-expressing with chaperones or disulfide bond isomerases.[5][10] Expressing STp with a solubility-enhancing fusion tag is another common strategy.[3] Additionally, secretion of the toxin into the periplasm of E. coli can promote correct disulfide bond formation and folding.[1]
Troubleshooting Guides
Problem 1: Low or no soluble STp detected after cell lysis.
| Possible Cause | Troubleshooting Step | Rationale |
| Protein is in inclusion bodies | Analyze the insoluble pellet from your cell lysate via SDS-PAGE. | To confirm if the protein was expressed but is insoluble.[3] |
| Inefficient cell lysis | Try different lysis methods (e.g., sonication, French press, chemical lysis with detergents). | To ensure complete release of cellular contents. |
| Protein degradation | Add protease inhibitors to your lysis buffer. | To prevent degradation of the target protein by cellular proteases. |
| Low expression level | Optimize expression conditions: test different host strains, induction times, temperatures, and inducer concentrations. | To increase the overall yield of the recombinant protein.[10] |
Problem 2: STp precipitates during or after solubilization/refolding.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect refolding buffer conditions | Screen a range of pH values and salt concentrations in your refolding buffer. The optimal conditions can be protein-specific. | pH and ionic strength can significantly impact protein solubility and folding.[11][12][13][14][15] |
| Protein concentration is too high | Perform refolding at a lower protein concentration. | High protein concentrations can favor intermolecular aggregation over proper intramolecular folding.[16][17] |
| Rapid removal of denaturant | Use a gradual method for denaturant removal, such as stepwise dialysis or diafiltration, instead of rapid dilution. | Slow removal of the denaturant can provide the protein more time to fold correctly.[17] |
| Absence of stabilizing agents | Include additives in the refolding buffer such as L-arginine, glycerol, or polyethylene (B3416737) glycol (PEG) to suppress aggregation. | These additives can help stabilize folding intermediates and increase the yield of soluble protein.[16] |
| Incorrect disulfide bond formation | Incorporate a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) into the refolding buffer. | To facilitate the correct pairing of cysteine residues to form the native disulfide bonds.[18] |
Quantitative Data Summary
The optimal solubilization and refolding conditions for a specific protein like STp are often determined empirically. The following tables provide a general guide based on data for other enterotoxins and general protein refolding principles.
Table 1: General Effect of pH and NaCl on Enterotoxin Production/Stability (Based on Staphylococcal Enterotoxins)
| Parameter | Condition | Effect on Growth/Toxin Production | Reference |
| pH | Decrease from 7.0 | Decreased growth and enterotoxin A production | [11] |
| 4.00 to 9.83 (0% NaCl) | Growth initiated | [13][15] | |
| 4.5 | Inhibition of enterotoxin A and B production | [14] | |
| NaCl Concentration | Increase | Decreased growth and enterotoxin A production | [11] |
| 0% to 10% | Decreased yields of enterotoxin B and C | [13][15] | |
| 12% | Inhibition of enterotoxin A and B production | [14] |
Note: This data is for Staphylococcal enterotoxins and should be used as a starting point for optimizing conditions for STp.
Table 2: Common Denaturants for Inclusion Body Solubilization
| Denaturant | Typical Concentration | Notes |
| Urea | 6-8 M | A common and effective chaotropic agent. |
| Guanidine Hydrochloride (GdnHCl) | 6-7 M | A stronger denaturant than urea. |
Table 3: Common Additives for Protein Refolding Buffers
| Additive | Typical Concentration | Purpose |
| L-Arginine | 0.4 - 1.0 M | Suppresses protein aggregation. |
| Glycerol | 10-20% (v/v) | Stabilizes the native protein structure. |
| Polyethylene Glycol (PEG) | 0.5-1% (w/v) | Acts as a crowding agent to promote folding. |
| Reduced Glutathione (GSH) | 1-10 mM | Reducing agent for disulfide bond shuffling. |
| Oxidized Glutathione (GSSG) | 0.1-1 mM | Oxidizing agent for disulfide bond shuffling. |
Experimental Protocols
Protocol 1: Solubilization of STp Inclusion Bodies
-
Harvest Inclusion Bodies: After cell lysis and centrifugation, collect the insoluble pellet containing the STp inclusion bodies.
-
Wash Inclusion Bodies: Resuspend the pellet in a wash buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) containing a mild detergent like 1% Triton X-100. Centrifuge and discard the supernatant. Repeat this wash step at least twice to remove contaminating proteins and lipids.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant.
-
Solubilization Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 8 M Urea (or 6 M GdnHCl), pH 8.0.
-
-
Incubation: Gently agitate the suspension at room temperature for 1-2 hours or until the pellet is completely dissolved.
-
Clarification: Centrifuge the solution at high speed (e.g., >15,000 x g) for 30 minutes to pellet any remaining insoluble material.
-
Collect Supernatant: Carefully collect the supernatant containing the solubilized, unfolded STp. The protein concentration should be determined before proceeding to refolding.
Protocol 2: Refolding of Solubilized STp by Stepwise Dialysis
-
Prepare Refolding Buffers: Prepare a series of refolding buffers with decreasing concentrations of the denaturant used for solubilization.
-
Refolding Buffer Base: 50 mM Tris-HCl, 100 mM NaCl, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG, pH 8.5.
-
Prepare buffers containing 4 M, 2 M, 1 M, 0.5 M, and 0 M Urea (or GdnHCl).
-
-
Dialysis Step 1: Place the solubilized STp solution into dialysis tubing with an appropriate molecular weight cutoff. Dialyze against the refolding buffer containing 4 M denaturant for 4-6 hours at 4°C.
-
Subsequent Dialysis Steps: Sequentially transfer the dialysis bag to the refolding buffers with 2 M, 1 M, and 0.5 M denaturant, dialyzing for 4-6 hours at each step at 4°C.
-
Final Dialysis: Perform the final dialysis step against the refolding buffer with no denaturant for 12-24 hours at 4°C, with at least one buffer change.
-
Concentration and Purification: After dialysis, concentrate the refolded STp using an appropriate method (e.g., ultrafiltration) and proceed with purification (e.g., chromatography).
Visualizations
Caption: Workflow for solubilizing and refolding insoluble STp.
Caption: Signaling pathway of soluble STp enterotoxin.
Caption: Troubleshooting logic for insoluble STp expression.
References
- 1. Production and Purification of Recombinant Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production and Purification of Recombinant Toxins | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat-stable enterotoxin - Wikipedia [en.wikipedia.org]
- 9. Purification and characterization of heat-stable enterotoxin from bovine enterotoxigenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Effect of pH, sodium chloride, and sodium nitrite on enterotoxin A production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pH, Sodium Chloride, and Sodium Nitrite on Enterotoxin A Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Sodium Chloride and pH on Enterotoxin C Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Temperature, pH and Sodium Chloride Concentrations on Production of Staphylococcal Enterotoxins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of sodium chloride and pH on enterotoxin C production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jabonline.in [jabonline.in]
- 17. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP1255769A2 - Universal procedure for refolding recombinant proteins - Google Patents [patents.google.com]
Technical Support Center: Refolding Strategies for Recombinant STp
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions for the refolding of recombinant Serine/threonine phosphatase (STp) and other proteins expressed as inclusion bodies in E. coli.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for refolding recombinant STp from inclusion bodies?
The recovery of active STp from inclusion bodies is a multi-step process that involves isolating the aggregated protein, solubilizing it to denature the protein completely, and then carefully removing the denaturant to allow the protein to refold into its native, active conformation.[1][2] The general strategy involves three main stages:
-
Inclusion Body (IB) Isolation and Washing: After cell lysis, the dense inclusion bodies are separated from soluble components by centrifugation. Washing steps with mild detergents (e.g., Triton X-100) or low concentrations of chaotropes (e.g., 1-2 M urea) are crucial to remove contaminating host cell proteins, DNA, and lipids.[2]
-
Solubilization: The washed inclusion bodies are solubilized using strong denaturants, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GuHCl), which disrupt the non-covalent interactions holding the aggregates together. A reducing agent like DTT or β-mercaptoethanol is included to break any incorrect disulfide bonds.[2][3]
-
Refolding and Purification: The denatured protein is refolded by removing the denaturant, typically through methods like dilution, dialysis, or on-column chromatography.[4] The refolding buffer is critically important and often contains additives to prevent aggregation and a redox system to facilitate correct disulfide bond formation.[5] This is followed by purification steps to isolate the correctly folded monomeric protein.
Q2: How do I choose the right solubilization agent for STp inclusion bodies?
The goal of solubilization is to completely unfold the protein from its aggregated state. Strong chaotropic agents are typically required for this.
-
Guanidine Hydrochloride (GuHCl): Generally considered the strongest and most effective denaturant, typically used at 6 M. It is very effective at disrupting hydrogen bonds and hydrophobic interactions.[2]
-
Urea: A common alternative, typically used at 8 M. It is less expensive than GuHCl but can decompose into isocyanate, which may chemically modify the protein (carbamylation). Always use fresh, high-quality urea solutions.[2][3]
-
Detergents (e.g., SDS, Sarkosyl): Can be used in some cases but may be harder to remove and can interfere with downstream steps.[2]
For most proteins, including phosphatases, starting with 6 M GuHCl is a robust choice. If issues arise, screening different denaturants and concentrations is recommended.
Q3: What are the most common methods for removing denaturants to initiate refolding?
The method of denaturant removal significantly impacts refolding efficiency by controlling the rate at which the protein transitions from an unfolded to a folded state.
-
Dilution: The simplest and most common method. The denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer, quickly lowering the denaturant concentration below the level that supports unfolding.[4] This method is fast but requires large buffer volumes.
-
Dialysis: The denatured protein is placed in a dialysis bag and dialyzed against a refolding buffer. This allows for a gradual decrease in denaturant concentration. Step-wise dialysis, moving the bag through buffers with decreasing denaturant concentrations, can sometimes improve yields by avoiding aggregation at critical intermediate concentrations.[5]
-
On-Column Chromatography: A highly efficient method where the denatured protein is first bound to a chromatography resin (e.g., Ni-NTA for His-tagged STp). A gradient is then used to gradually exchange the denaturing buffer for a refolding buffer while the protein is immobilized on the solid phase, minimizing protein-protein interactions that lead to aggregation.[6]
Q4: What are the key components of an effective STp refolding buffer?
An optimized refolding buffer is essential for maximizing the yield of correctly folded, active protein. Key components include:
-
Buffering Agent: Maintains a stable pH. Tris-HCl is common. The optimal pH is protein-specific but is often slightly alkaline (pH 8.0-9.0) to increase protein solubility and facilitate disulfide bond shuffling.[6]
-
Aggregation Suppressors: These additives help keep folding intermediates soluble. L-Arginine (0.4-1.0 M) is the most widely used and effective suppressor.[7] Other options include sugars (sucrose, sorbitol) or detergents at low concentrations.
-
Redox System (for proteins with disulfide bonds): If STp has cysteine residues, a redox "shuffling" system is critical for correct disulfide bond formation. A common choice is a combination of reduced (GSH) and oxidized (GSSG) glutathione, typically at a ratio of 5:1 or 10:1 (e.g., 5 mM GSH / 0.5 mM GSSG).[5]
-
Chelating Agents: EDTA can be included to chelate metal ions that might catalyze unwanted oxidation.[4]
Quantitative Data Summary
Table 1: Common Denaturants for Inclusion Body Solubilization
| Denaturant | Typical Concentration | Key Characteristics |
|---|---|---|
| Guanidine HCl (GuHCl) | 6 M | Strongest denaturant; highly effective but more expensive.[2] |
| Urea | 8 M | Very common; less expensive but can cause carbamylation.[2][3] |
| Sodium Dodecyl Sulfate (SDS) | 0.1 - 0.5% | Strong ionic detergent; can be difficult to remove completely. |
| N-lauroylsarcosine (Sarkosyl) | 0.3 - 1.0% | Milder detergent; sometimes used for initial washing steps.[2] |
Table 2: Common Additives for Protein Refolding Buffers
| Additive | Typical Concentration | Purpose |
|---|---|---|
| L-Arginine | 0.4 M - 1.0 M | Suppresses aggregation of folding intermediates.[7] |
| GSH/GSSG | 1-5 mM / 0.1-0.5 mM | Creates a redox environment for disulfide bond formation.[5] |
| Sucrose / Sorbitol | 0.2 M - 0.5 M | Stabilizes protein structure (osmolyte). |
| Polyethylene Glycol (PEG) | 0.5 - 5% (w/v) | Acts as a crowding agent, can promote proper folding. |
| EDTA | 1 - 2 mM | Chelates divalent metal ions to prevent oxidation.[4] |
Table 3: Comparison of Common Refolding Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Dilution | Simple, fast, widely used.[4] | Requires large buffer volumes; risk of aggregation due to rapid denaturant removal. |
| Dialysis | Gradual denaturant removal; less buffer volume than dilution.[5] | Slow process (can take days); protein may aggregate at intermediate denaturant concentrations.[4] |
| On-Column | High refolding yields; minimizes aggregation; combines refolding and purification.[6] | Requires a tagged protein; method optimization can be complex. |
Troubleshooting Guide
Problem: My STp protein precipitates immediately upon dilution into the refolding buffer. What's wrong?
Immediate precipitation indicates that the rate of aggregation is much faster than the rate of correct folding. This is a very common issue.
Possible Causes & Solutions:
-
Protein Concentration is Too High: The probability of intermolecular interactions leading to aggregation increases with protein concentration.
-
Solution: Decrease the final protein concentration in the refolding buffer to 10-50 µg/mL.[4] Perform refolding at the lowest feasible concentration.
-
-
Ineffective Refolding Buffer: The buffer may lack components to keep folding intermediates soluble.
-
Solution: Add or increase the concentration of an aggregation suppressor. L-Arginine (0.4-1.0 M) is the most common and effective choice.
-
-
Sub-optimal pH: If the refolding buffer pH is too close to the protein's isoelectric point (pI), its solubility will be minimal.
-
Solution: Adjust the refolding buffer pH to be at least 1-2 units away from the theoretical pI of STp. For many proteins, a pH of 8.0-9.0 works well.[6]
-
-
Inefficient Dilution: Adding the protein solution too quickly can create localized areas of high concentration.
-
Solution: Use a slow, drop-wise addition of the denatured protein into the refolding buffer while stirring gently. A pulse or fed-batch dilution strategy can also be effective.
-
Problem: My STp protein remains soluble, but the final yield after purification is very low. How can I improve it?
Low yield can result from losses at multiple stages, from inefficient refolding to the purification process itself.
Possible Causes & Solutions:
-
Formation of Soluble Aggregates: The protein may not be precipitating but forming soluble oligomers or aggregates that are lost during purification (e.g., in size-exclusion chromatography).
-
Solution: Analyze the refolded sample before purification using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to check for soluble aggregates. Optimize the refolding buffer with different additives to minimize their formation.
-
-
Inefficient Refolding: A large fraction of the protein may be misfolded rather than correctly folded, even if it remains soluble.
-
Solution: Screen a matrix of refolding conditions (pH, temperature, additives) to find the optimal environment for your specific STp. Refolding at a lower temperature (4-15 °C) can slow down aggregation and favor correct folding.
-
-
Loss During Purification: The correctly folded protein may be lost during chromatography steps.
-
Solution: Ensure your purification buffers are compatible with the folded protein and do not cause it to precipitate. If using on-column refolding, check that the elution conditions (e.g., imidazole (B134444) concentration) are optimal and not stripping the protein prematurely.[6]
-
Problem: My refolded STp appears pure on a gel, but it has no biological activity. What are the possible causes?
A single band on SDS-PAGE confirms size and purity but gives no information about the protein's conformation or activity.
Possible Causes & Solutions:
-
Incorrect Disulfide Bonds: For proteins like STp that may have cysteines, improper disulfide bond formation can lead to a stable but inactive structure.
-
Solution: Optimize the redox system (GSH/GSSG ratio) in your refolding buffer. Screen ratios from 10:1 to 1:1. Ensure the solubilization buffer contains a sufficient concentration of a reducing agent (e.g., 20-50 mM DTT) to fully reduce all cysteines before refolding.[5]
-
-
Misfolded Conformation: The protein may have adopted a stable, soluble, but misfolded "molten globule" state.
-
Solution: Re-screen refolding conditions. Try adding co-factors or metal ions that are essential for STp activity to the refolding buffer, as they can sometimes guide the folding pathway.
-
-
Missing Post-Translational Modifications (PTMs): If the native STp requires PTMs for activity that are not present in E. coli, the recombinant protein will be inactive.
-
Solution: This is a limitation of the expression system. Verify the requirements of your specific STp. If PTMs are essential, re-cloning into a eukaryotic expression system (yeast, insect, or mammalian cells) may be necessary.[8]
-
-
Degradation: The protein may have been clipped by proteases during processing.
-
Solution: Always use protease inhibitors during cell lysis and purification. Keep samples cold at all times.
-
Experimental Protocols
Protocol 1: Refolding of STp by Rapid Dilution
This protocol is a standard starting point for refolding proteins from denatured inclusion bodies.
Methodology:
-
Preparation of Denatured STp:
-
Resuspend washed inclusion bodies in Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M GuHCl, 100 mM NaCl, 20 mM DTT).
-
Incubate at room temperature for 1-2 hours with gentle rocking to ensure complete solubilization.
-
Centrifuge at >15,000 x g for 30 minutes to pellet any remaining insoluble material.
-
Measure the protein concentration of the supernatant (e.g., using a Bradford or BCA assay).
-
-
Refolding by Dilution:
-
Prepare the Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.5, 500 mM L-Arginine, 100 mM NaCl, 5 mM GSH, 0.5 mM GSSG, 1 mM EDTA). Chill the buffer to 4°C.
-
While stirring the Refolding Buffer gently, add the denatured STp solution drop-by-drop to a final protein concentration of 20-50 µg/mL.
-
Incubate the refolding mixture at 4°C for 12-48 hours with slow, continuous stirring.
-
-
Concentration and Purification:
-
After incubation, filter the solution to remove any precipitate that may have formed.
-
Concentrate the refolded protein using tangential flow filtration (TFF) or centrifugal concentrators.
-
Purify the correctly folded monomeric STp from aggregates and misfolded species using an appropriate chromatography method, such as size-exclusion chromatography (SEC).
-
Protocol 2: On-Column Refolding of His-tagged STp
This method is ideal for minimizing aggregation and combining refolding with the initial purification step.
Methodology:
-
Protein Solubilization and Binding:
-
Solubilize inclusion bodies as described above in a buffer containing 8 M urea (e.g., 50 mM Tris-HCl pH 8.0, 8 M Urea, 100 mM NaCl, 5 mM β-mercaptoethanol).
-
Equilibrate a Ni-NTA column with Binding Buffer (same as solubilization buffer).
-
Load the solubilized protein onto the column and allow it to bind.
-
-
On-Column Washing and Refolding:
-
Wash the column with several column volumes of Binding Buffer to remove unbound contaminants.
-
Initiate refolding by applying a linear gradient from 100% Binding Buffer to 100% Refolding Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 20 mM Imidazole) over 10-20 column volumes. This gradually removes the urea, allowing the immobilized protein to refold.
-
-
Elution:
-
Once the gradient is complete, elute the now-refolded STp from the column using an Elution Buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 250-500 mM Imidazole).
-
-
Further Purification:
-
The eluted protein may require a final polishing step, such as SEC, to remove any soluble aggregates and buffer-exchange into a suitable storage buffer.
-
References
- 1. researchgate.net [researchgate.net]
- 2. biossusa.com [biossusa.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. bitesizebio.com [bitesizebio.com]
- 6. marvelgent.com [marvelgent.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
Technical Support Center: Preventing Protein Degradation During Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of proteins during purification.
A Note on "STp": The term "STp" can refer to several different entities in molecular biology, including Strep-tagged proteins , Sugar Transporter Proteins , or Serine/Threonine Phosphatases . This guide will primarily focus on the purification of Strep-tagged proteins , as this is a widely used protein purification method. Specific considerations for other protein types will be addressed in separate sections.
Main Section: Purification of Strep-tagged Proteins
Frequently Asked Questions (FAQs)
Q1: My Strep-tagged protein is degrading during cell lysis. What can I do to prevent this?
A1: Degradation during cell lysis is common due to the release of endogenous proteases.[1] A multi-pronged approach is often the most effective solution:
-
Work quickly and at low temperatures: Perform all cell lysis steps on ice or at 4°C to minimize protease activity.[2][3]
-
Use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[3][4] Commercially available cocktails are convenient and effective against a wide range of proteases.[5][6]
-
Optimize lysis conditions: Harsh lysis methods, such as sonication, can generate heat. If using sonication, perform it in short bursts on ice.[7]
-
Use protease-deficient expression strains: Consider using an E. coli strain, such as BL21(DE3), which is deficient in common proteases like Lon and OmpT.[8]
Q2: I'm observing multiple bands on my SDS-PAGE gel after affinity chromatography, suggesting my Strep-tagged protein is being cleaved. How can I improve the purity?
A2: The appearance of multiple bands can indicate proteolytic cleavage or the co-purification of other proteins. To address this:
-
Ensure rapid purification: The faster you can purify your protein, the less time proteases have to act on it.[8]
-
Optimize buffer conditions: The pH and ionic strength of your buffers can impact protein stability.[9] Ensure your buffer's pH is not near the isoelectric point of your protein, as this can lead to aggregation and increased susceptibility to proteolysis.
-
Add stabilizing agents: Including additives like glycerol (B35011) (5-20%), sucrose, or trehalose (B1683222) in your buffers can help stabilize your protein.[10][11]
-
Consider a different chromatography step: If proteases are co-eluting with your protein, an additional purification step, such as ion-exchange or size-exclusion chromatography, may be necessary to separate them.[2]
Q3: My purified Strep-tagged protein is not stable during storage. What are the best storage conditions?
A3: Long-term stability is crucial for downstream applications. For optimal storage:
-
Flash-freeze aliquots: Rapidly freeze your purified protein in small aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles.[12]
-
Add cryoprotectants: Include glycerol at a final concentration of 20-50% in your storage buffer to prevent the formation of ice crystals that can damage the protein.[10]
-
Store as an ammonium (B1175870) sulfate (B86663) precipitate: For some proteins, storage as an ammonium sulfate precipitate at 4°C can be a stable option.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of full-length protein | Proteolytic degradation during expression or purification. | Use a protease-deficient expression host. Add protease inhibitors to all buffers. Work quickly and at 4°C.[3][8] |
| Multiple bands on SDS-PAGE after purification | Incomplete inhibition of proteases. Co-purification of other proteins. | Use a broader spectrum protease inhibitor cocktail. Add an additional chromatography step (e.g., ion-exchange).[2][6] |
| Protein precipitates after elution | Buffer conditions are not optimal (pH, salt concentration). High protein concentration. | Perform a buffer screen to find the optimal pH and salt concentration for your protein's stability. Elute into a buffer containing stabilizing agents like glycerol or arginine.[9][11] |
| Loss of activity of purified protein | Degradation or misfolding. Absence of necessary cofactors. | Add stabilizing agents to your buffers. Ensure all necessary cofactors are present throughout the purification and in the final storage buffer.[10][12] |
Data Presentation: Common Buffer Additives for Protein Stability
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Glycerol | 5 - 50% (v/v) | Increases solvent viscosity, reduces protein mobility, and stabilizes native conformation. | [10] |
| Sucrose/Trehalose | 5 - 10% (w/v) | Stabilizes proteins by being preferentially excluded from the protein surface, promoting a more compact state. | [13][14] |
| L-Arginine | 50 - 500 mM | Suppresses protein aggregation. | [11] |
| Dithiothreitol (DTT) | 1 - 5 mM | A reducing agent that prevents the oxidation of cysteine residues. | [10] |
| EDTA | 1 - 5 mM | A chelating agent that inhibits metalloproteases. | [8] |
Experimental Protocols
Protocol 1: Lysis of E. coli for Strep-tagged Protein Purification
-
Thaw the cell pellet on ice for 15-20 minutes.
-
Resuspend the cells in ice-cold Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA). Use 5 mL of buffer per gram of wet cell paste.
-
Add a freshly prepared protease inhibitor cocktail to the resuspended cells.
-
(Optional) Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[7]
-
Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 20 seconds off) until the lysate is no longer viscous.
-
Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet the cellular debris.[7]
-
Carefully collect the supernatant, which contains the soluble Strep-tagged protein, for affinity chromatography.
Visualizations
Caption: Workflow for Strep-tagged protein purification.
Specific Considerations for Other "STp" Proteins
Sugar Transporter Proteins (STPs)
These are typically integral membrane proteins, which present unique challenges for purification.
-
Solubilization: Membrane proteins require detergents for extraction from the lipid bilayer. Screening for the mildest detergent that can efficiently solubilize the STP is critical to maintaining its structure and function.
-
Stability: Once solubilized, membrane proteins are often unstable. The use of stabilizing agents such as glycerol, specific lipids, or nanodiscs may be necessary.
-
Further Reading: For more detailed information, researchers should consult literature specific to the purification of plant membrane proteins.[15][16]
Serine/Threonine Phosphatases (STPs)
These enzymes are often secreted or located in specific cellular compartments.
-
Expression System: The choice of expression system can greatly impact the yield and stability of secreted proteins.
-
Buffer Conditions: As phosphatases, their activity is highly dependent on pH and the presence of specific metal ions. Purification buffers should be designed to maintain enzymatic activity.
-
Protease Sensitivity: Like other proteins, they are susceptible to proteolysis, and the use of protease inhibitors is recommended.[2]
References
- 1. nspgroups.com [nspgroups.com]
- 2. Role of Serine/Threonine Phosphatase (SP-STP) in Streptococcus pyogenes Physiology and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STP Protein Purification system-Suzhou SePure Instruments Co., Ltd._SCG_SDL [en.sepuretech.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Comparative analysis of STP6 and STP10 unravels molecular selectivity in sugar transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. surface-exposed protein complex [mpi-marburg.mpg.de]
- 9. Strep-Tagged Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azolifesciences.com [azolifesciences.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Sugar Transporter Proteins (STPs) in Gramineae Crops: Comparative Analysis, Phylogeny, Evolution, and Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Sugar Transporter family in wheat (Triticum aestivum. L): genome-wide identification, classification, and expression profiling during stress in seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Non-Specific Binding in Streptavidin-Plate ELISA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in Streptavidin-plate (STp) Enzyme-Linked Immunosorbent Assay (ELISA). High background, characterized by excessive color development or high optical density (OD) readings, can significantly reduce assay sensitivity and lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a STp ELISA?
High background in a STp ELISA refers to elevated signal in wells that should have low or no signal, such as negative control or zero standard wells. This "noise" can mask the specific signal from the analyte of interest, thereby reducing the assay's sensitivity and reliability.
Q2: What are the primary causes of high non-specific binding in a STp ELISA?
The most common causes of high background in a STp ELISA are inadequate or improper blocking and insufficient washing.[1] Other contributing factors include:
-
Suboptimal Antibody/Reagent Concentrations: Using concentrations of biotinylated detection antibody or streptavidin-enzyme conjugate that are too high.
-
Sample Matrix Effects: Components in the sample (e.g., serum, plasma) may bind non-specifically to the plate surface or to the streptavidin.
-
Contamination: Contamination of reagents, buffers, or the plate itself can introduce substances that lead to non-specific signal.
-
Incorrect Incubation Times or Temperatures: Deviating from the optimized incubation parameters can increase non-specific interactions.
-
Endogenous Biotin (B1667282): The presence of biotin in the sample can interfere with the streptavidin-biotin interaction.
Q3: How can I identify the source of high background in my STp ELISA?
To pinpoint the source of high background, a systematic approach with proper controls is essential. Consider the following diagnostic experiments:
-
No Biotinylated Antibody Control: Wells containing all reagents except the biotinylated detection antibody. A high signal in these wells points to non-specific binding of the streptavidin-HRP conjugate.
-
No Sample Control (Blank): Wells containing only the assay diluent instead of a sample. This helps determine if the reagents themselves are contributing to the background.
-
No Streptavidin-HRP Control: Wells with all components except the streptavidin-HRP conjugate. This can help identify issues with the substrate or plate.
Q4: Can the streptavidin-coated plate itself be a source of non-specific binding?
Yes. Streptavidin is a protein that can participate in non-specific interactions. While plates are often pre-blocked by the manufacturer, the blocking may not be optimal for every assay system. Additionally, streptavidin's isoelectric point can contribute to charge-based non-specific binding.[2]
Troubleshooting Guides
Issue 1: High Background in All Wells (Including Blanks)
This widespread issue often points to a problem with a common reagent or a procedural step.
| Possible Cause | Troubleshooting Action |
| Inadequate Blocking | Optimize the blocking buffer. Test different blocking agents (e.g., BSA, casein, commercial blockers) and concentrations. Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3] |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the wash volume to ensure the entire well is washed.[4] Add a soaking step of 30-60 seconds between washes.[1] Ensure the wash buffer contains a detergent like Tween-20 (typically 0.05%). |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Use high-purity water. Filter-sterilize buffers if necessary. |
| Suboptimal Streptavidin-HRP Concentration | Titrate the streptavidin-HRP conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.[5] |
| Substrate Instability | Ensure the substrate has not been exposed to light and is not expired. Prepare fresh substrate solution just before use. |
Issue 2: High Background in Sample Wells Only
This suggests that components within the sample are causing non-specific binding.
| Possible Cause | Troubleshooting Action |
| Sample Matrix Effects | Dilute the sample further in an appropriate sample diluent. The diluent should ideally match the matrix of the standards.[6] |
| Endogenous Biotin | If samples are known to contain high levels of biotin (e.g., from cell culture media supplements or dietary intake), consider a pre-treatment step to block endogenous biotin. This typically involves sequential incubation with avidin (B1170675) and then biotin. |
| Cross-Reactivity | Ensure the detection antibody is specific to the analyte and does not cross-react with other components in the sample. |
Data Presentation: Comparison of Blocking Agents
Choosing the right blocking agent is critical for minimizing non-specific binding. The ideal blocker will saturate all unoccupied binding sites on the streptavidin-coated plate without interfering with the specific binding of the biotinylated molecule. The following table summarizes common blocking agents and their characteristics.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive and widely used.[3] | Can have lot-to-lot variability. May contain endogenous biotin and immunoglobulins that can cause cross-reactivity.[7] |
| Non-fat Dry Milk | 0.1-5% (w/v) | Inexpensive and effective. | Not recommended for assays with biotin-streptavidin systems due to the presence of endogenous biotin. Can also interfere with phosphate-based detection systems.[7] |
| Casein | 1-3% (w/v) | Generally provides very low background.[8] | Can mask some epitopes and may not be compatible with all antibodies. |
| Normal Serum | 5-10% (v/v) | Can be very effective, especially when using serum from the same species as the secondary antibody. | Can be expensive. May contain antibodies that cross-react with assay components. |
| Commercial/Proprietary Blockers | Varies | Often optimized for low background and high signal-to-noise ratio. Can be protein-free. | Can be more expensive. The exact composition is often unknown. |
Experimental Protocols
Protocol 1: Optimizing the Blocking Buffer
This protocol outlines a method for testing different blocking buffers to find the one that provides the best signal-to-noise ratio for your specific STp ELISA.
-
Prepare a series of blocking buffers:
-
1% BSA in PBS
-
3% BSA in PBS
-
1% Casein in TBS
-
A commercial blocking buffer
-
-
Coat the streptavidin plate: Add your biotinylated capture molecule to the wells and incubate according to your standard protocol.
-
Wash the plate: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Apply blocking buffers: Add 200 µL of each prepared blocking buffer to a set of wells (at least in duplicate). Also, include a "no block" control.
-
Incubate: Incubate for 1-2 hours at room temperature.
-
Wash the plate: Wash the wells three times with wash buffer.
-
Run the assay: Proceed with the remaining steps of your ELISA protocol, adding a high concentration of your analyte to one set of wells for each blocker ("High Signal") and only sample diluent to another set ("Background").
-
Analyze the results: Calculate the signal-to-noise ratio (S/N) for each blocking buffer: S/N = (Mean OD of High Signal wells) / (Mean OD of Background wells) Select the blocking buffer that yields the highest S/N ratio.
Protocol 2: Checkerboard Titration for Antibody and Streptavidin-HRP Concentration
A checkerboard titration is an efficient method to simultaneously optimize the concentrations of the biotinylated detection antibody and the streptavidin-HRP conjugate to maximize the signal-to-noise ratio.[9]
-
Prepare serial dilutions of the biotinylated detection antibody: In your assay diluent, prepare a series of dilutions (e.g., eight 2-fold dilutions) across the rows of a 96-well plate.
-
Prepare serial dilutions of the streptavidin-HRP conjugate: In your assay diluent, prepare a series of dilutions (e.g., twelve 2-fold dilutions) down the columns of the same 96-well plate.
-
Perform the ELISA:
-
Coat the streptavidin plate with your biotinylated capture molecule and block with your optimized blocking buffer.
-
Add a constant, mid-range concentration of your analyte to all wells.
-
Add the serially diluted biotinylated detection antibody to the corresponding rows.
-
After incubation and washing, add the serially diluted streptavidin-HRP conjugate to the corresponding columns.
-
Proceed with the final wash and substrate addition steps.
-
-
Analyze the data: Read the plate and identify the combination of detection antibody and streptavidin-HRP concentrations that provides a strong positive signal with a low background. This is typically a compromise between achieving a high signal and keeping the background OD low.
Visualizations
Caption: General workflow for a Streptavidin-plate (STp) ELISA.
Caption: Decision tree for troubleshooting high background in STp ELISA.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - AE [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
"troubleshooting STp suckling mouse assay variability"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the heat-stable enterotoxin (STp) suckling mouse assay.
Troubleshooting Guide
This guide addresses common issues that can lead to variability and unexpected results in the STp suckling mouse assay.
Issue 1: High Variability Between Mice in the Same Treatment Group
-
Question: We are observing a wide range of gut weight to carcass weight (G/C) ratios within the same experimental group. What could be the cause?
-
Answer: High intra-group variability is a common challenge and can stem from several factors:
-
Inconsistent Inoculation Volume or Technique: Ensure precise and consistent delivery of the inoculum into the stomach of each mouse pup. The use of a fine, flexible gavage tube of appropriate length is critical to avoid injury and ensure the full dose is administered.
-
Age and Weight of Suckling Mice: The age of the mice is a critical factor. Typically, 2-4 day old mice are used. Older mice can have a less pronounced response. It is crucial to use littermates of the same age and similar weight to minimize biological variation.
-
Incomplete Stomach Filling: After inoculation, gently palpate the abdomen to ensure the stomach is filled. If the inoculum is not delivered correctly, the mouse will not exhibit the expected response.
-
Dehydration: Ensure the pups are not separated from their mothers for an extended period before the assay, as dehydration can affect the results.
-
Issue 2: No or Weak Response in the Positive Control Group
-
Question: Our positive control group (receiving a known STp-producing strain or purified STp) is showing a low or negative G/C ratio. What should we check?
-
Answer: A poor response in the positive control group points to a systemic issue with the assay. Consider the following:
-
Suboptimal Toxin Production: The conditions for growing the bacterial culture are critical for STp production.
-
Growth Medium: Casamino Acids-yeast extract media has been shown to be optimal for STp production.[1][2] Trypticase soy broth or brain heart infusion broth may result in false-negative results.[1][2]
-
Culture Aeration: Growing cultures in roller tubes is the most reliable method for STp production.[1][2] Shaking-flask and stationary cultures can lead to suboptimal toxin levels.[1][2]
-
Incubation Time: Adequate toxin production typically occurs after 16 to 24 hours of incubation.[1][2]
-
-
Toxin Instability: While STp is heat-stable, repeated freeze-thaw cycles or improper long-term storage can degrade the toxin. Toxin activity is generally stable for up to 6 months when stored at -20°C.[1][2]
-
Mouse Strain and Age: The responsiveness of suckling mice to STp can vary between strains. It's important to use a consistent and validated mouse strain. The age of the mice is also critical, with neonatal mice showing the strongest response.
-
Issue 3: High Background (High G/C Ratio) in the Negative Control Group
-
Question: Our negative control group (receiving sterile broth or a non-toxigenic strain) is exhibiting a high G/C ratio. What could be causing this?
-
Answer: A high background in the negative control group can confound the results and may be due to:
-
Contamination: Ensure the sterility of the growth medium and all reagents. Contamination of the negative control with an STp-producing organism will lead to false-positive results.
-
Non-Specific Intestinal Irritation: The inoculation procedure itself can sometimes cause mild intestinal irritation and fluid accumulation. Proper gavage technique is essential to minimize trauma. The volume of the inoculum should also be carefully controlled.
-
Osmolality of the Inoculum: A hypertonic inoculum can cause fluid secretion into the intestine, leading to an elevated G/C ratio. The osmolality of the control medium should be similar to that of the experimental samples.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical gut weight to carcass weight (G/C) ratio for a positive and negative result?
A1: A G/C ratio of ≥ 0.083 is generally considered a positive result, indicating fluid accumulation in the intestine. A ratio of < 0.075 is typically considered negative. Ratios between these values are considered equivocal and may require retesting.
Q2: What is the optimal incubation time for the mice after inoculation?
A2: The optimal incubation time for suckling mice after inoculation is 3 hours .[1][2] Fluid secretion does not typically increase after this time point.[1][2]
Q3: What is the ideal temperature for incubating the mice post-inoculation?
A3: Maintaining the mice at a constant temperature of 25-30°C during the incubation period is recommended to ensure consistent results.
Q4: How important is the choice of bacterial culture medium?
A4: The choice of culture medium is critical for optimal STp production. Casamino Acids-yeast extract (CAYE) broth is highly recommended.[1][2] Other media like Trypticase soy broth (TSB) or brain heart infusion (BHI) broth may not support robust toxin production, potentially leading to false negatives.[1][2]
Q5: What is the expected coefficient of variation for the STp suckling mouse assay?
A5: The coefficient of variation for the STp suckling mouse assay has been reported to be between 10.5% and 15.7% .[1][2]
Quantitative Data Summary
Table 1: Factors Influencing STp Suckling Mouse Assay Variability
| Parameter | Recommended Condition | Potential Impact of Deviation | Reference |
| Mouse Age | 2-4 days | Older mice show a decreased response. | General Knowledge |
| Incubation Time | 3 hours | Shorter times may not show full effect; longer times do not increase fluid secretion. | [1][2] |
| Incubation Temp. | 25-30°C | Inconsistent temperatures can introduce variability. | General Knowledge |
| Culture Medium | Casamino Acids-Yeast Extract | Other media can result in false negatives due to poor toxin production. | [1][2] |
| Culture Method | Roller tubes | Shaking or stationary cultures can lead to suboptimal toxin production. | [1][2] |
| G/C Ratio (Positive) | ≥ 0.083 | General Knowledge | |
| G/C Ratio (Negative) | < 0.075 | General Knowledge |
Experimental Protocols
Detailed Methodology for the STp Suckling Mouse Assay
-
Preparation of Bacterial Culture:
-
Inoculate a single colony of the E. coli strain into 5 mL of Casamino Acids-yeast extract (CAYE) broth.
-
Incubate the culture for 16-24 hours at 37°C in a roller tube apparatus to ensure optimal aeration and toxin production.
-
After incubation, centrifuge the culture at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the STp enterotoxin. The supernatant can be stored at -20°C.
-
-
Suckling Mouse Inoculation:
-
Use litters of 2-4 day old Swiss albino mice.
-
Separate the pups from their mothers 2 hours prior to inoculation.
-
Randomly assign pups to treatment groups (at least 3-4 mice per group).
-
Record the weight of each individual pup.
-
Administer 0.1 mL of the bacterial culture supernatant (or control solution) intragastrically using a 1 mL syringe fitted with a fine, flexible polyethylene (B3416737) tube. A small amount of a non-toxic dye (e.g., Evans blue) can be added to the inoculum to verify successful administration into the stomach.
-
After inoculation, house the mice in a clean cage at a constant temperature of 25-30°C for 3 hours.
-
-
Data Collection and Analysis:
-
After the 3-hour incubation period, euthanize the mice by cervical dislocation.
-
Open the abdominal cavity and carefully dissect the entire intestine from the pylorus to the anus.
-
Weigh the dissected intestine (gut weight).
-
Weigh the remaining carcass (carcass weight).
-
Calculate the gut weight to carcass weight (G/C) ratio for each mouse.
-
A positive result is indicated by a G/C ratio of ≥ 0.083.
-
Visualizations
Caption: STa enterotoxin signaling pathway in intestinal epithelial cells.
Caption: Experimental workflow for the STp suckling mouse assay.
Caption: Logical troubleshooting workflow for STp suckling mouse assay.
References
Technical Support Center: Optimizing Staurosporine (STP) Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Staurosporine (B1682477) (STP) in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Staurosporine and how does it work?
Staurosporine is a natural product originally isolated from the bacterium Streptomyces staurosporeus.[1] It is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases.[1][2][3] Its primary mechanism of action involves binding to the ATP-binding site of a wide range of kinases, including Protein Kinase C (PKC), Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs), thereby inhibiting their function.[1][4] By disrupting key signaling pathways that govern cell growth, proliferation, and survival, STP is widely used as a tool to reliably induce apoptosis (programmed cell death) in various cell lines.[1][2][4][5]
Q2: How do I dissolve and store Staurosporine?
Staurosporine is typically supplied as a lyophilized powder and is light-sensitive.[6] It is soluble in organic solvents like DMSO and ethanol (B145695) but insoluble in water.[7][8]
-
Reconstitution: To prepare a stock solution, dissolve the lyophilized powder in high-purity, anhydrous DMSO to a concentration of 1 mg/ml or 1 mM.[6][7]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid multiple freeze-thaw cycles.[6][7] When stored correctly and protected from light, the solution should be stable for several months.[6][7]
Q3: What is a good starting concentration for my experiment?
The optimal concentration of STP is highly cell-type dependent and assay-specific. A dose-response experiment is always recommended. However, based on published literature, a general starting range is between 10 nM and 1 µM.
-
For inducing apoptosis, a common concentration is 1 µM.[4][6][9]
-
In some sensitive cell lines like murine cortical neurons, concentrations as low as 30-100 nM can induce apoptosis.[10]
-
For non-malignant HBL-100 breast cells, 50 nM SSP induced 100% apoptosis after 48 hours, whereas metastatic T47D cells required 50 µM for a similar effect, highlighting cell-specific sensitivity.[11]
Q4: My cells are dying too quickly or not at all. What should I do?
This is a common issue related to concentration and incubation time.
-
No/Low Cell Death: If you observe minimal cell death, your STP concentration may be too low or the incubation time too short. Some cell lines may require 12 hours or more to undergo apoptosis.[6] Consider increasing the concentration or performing a time-course experiment (e.g., 3, 6, 12, 24 hours) to find the optimal duration.[6][9][12]
-
Excessive Cell Death/Necrosis: If cells are detaching and dying rapidly, the STP concentration may be too high, leading to necrosis instead of apoptosis. At high concentrations, STP can damage glial cells in addition to neurons.[10] Reduce the concentration and verify the mode of cell death using assays like Annexin V/PI staining. A dose-effect study is crucial to find the best compromise between apoptosis and necrosis.[12]
Q5: How can I be sure that Staurosporine is inducing apoptosis and not necrosis?
Several methods can confirm the mode of cell death:
-
Morphological Assessment: Apoptotic cells typically exhibit cell body shrinkage, chromatin condensation, and the formation of apoptotic bodies.[10][12] Necrosis is often characterized by cell swelling.[10]
-
Biochemical Assays:
-
Annexin V/PI Staining: This is a standard flow cytometry or fluorescence microscopy assay. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.[13]
-
Caspase Activation: Apoptosis induced by STP is often caspase-dependent.[12][14] You can measure the activity of key executioner caspases, like caspase-3, through western blotting for its cleaved form or by using activity assays.[4][12]
-
DNA Laddering: The fragmentation of DNA into a "ladder" pattern on an agarose (B213101) gel is a hallmark of apoptosis.[10]
-
Q6: I'm observing high variability between my experimental replicates. How can I improve consistency?
High variability often stems from inconsistencies in experimental technique.[15]
-
Standardize Cell Culture: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. Maintain consistent seeding densities.[15]
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of STP from your stock solution for each experiment.[15]
-
Solvent Control: High concentrations of DMSO can be toxic to cells.[15] Ensure the final DMSO concentration is consistent across all wells (including untreated controls) and is typically below 0.5%.
-
Homogenize Cell Seeding: Ensure a uniform suspension of cells before and during plating to avoid variability in cell numbers per well.[15]
-
Calibrate Equipment: Regularly calibrate pipettes and plate readers to ensure accuracy.[15]
Quantitative Data Summary
The following table summarizes STP concentrations and incubation times used in various published in vitro studies. This should be used as a guideline for designing your initial dose-response experiments.
| Cell Line/Type | Assay Type | Concentration Range / IC50 | Incubation Time | Reference |
| Human Leukemic U-937 Cells | Apoptosis/Cell Cycle | 0.5 µM - 1 µM | 18 - 24 hours | [4] |
| Human Corneal Endothelial Cells (HCEC) | Apoptosis Induction | 0.2 µM (optimal) | 3 - 24 hours | [12] |
| Murine Cortical Neurons | Neuronal Degeneration | 30 nM - 100 nM | ~24 hours | [10] |
| Human Breast Cells (HBL-100) | Apoptosis Induction | 50 nM | 48 hours | [11] |
| Human Breast Cells (T47D) | Apoptosis Induction | 50 µM | 24 hours | [11] |
| Septo-hippocampal cultures | Cell Death | LD50: 0.5 µM | 72 hours | [16] |
| Human Colon Carcinoma (HCT116) | Growth Inhibition | IC50: 6 nM | Not Specified | [17] |
| HeLa S3 Cells | Growth Inhibition | IC50: 4 nM | Not Specified | [17] |
Detailed Experimental Protocol: Determining Optimal STP Concentration
This protocol outlines a standard procedure for performing a dose-response experiment to identify the optimal STP concentration for inducing apoptosis in an adherent cell line using an MTT assay for viability.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
Staurosporine (STP) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)[11]
-
DMSO (for solubilizing formazan)[11]
-
Multichannel pipette
-
Plate reader (550-570 nm absorbance)
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate overnight (16-24 hours) at 37°C and 5% CO₂ to allow cells to attach.[6][11]
-
STP Treatment: a. Prepare serial dilutions of STP in complete culture medium. For a starting experiment, a range from 10 nM to 5 µM is appropriate. b. Include a "vehicle control" containing the highest concentration of DMSO used in the STP dilutions. c. Also include a "no treatment" control with medium only. d. Carefully remove the old medium from the cells and add 100 µL of the STP dilutions (or control media) to the appropriate wells. It is recommended to test each concentration in triplicate or quadruplicate.
-
Incubation: a. Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂. The optimal time should be determined via a time-course experiment.[6]
-
MTT Assay: a. After incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well.[11] b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the MTT-containing medium from the wells. d. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[11] e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Read the absorbance of each well using a plate reader at a wavelength of 550-570 nm. b. Calculate the average absorbance for each treatment group. c. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability). d. Plot % Viability against the log of STP concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visual Guides
Caption: Experimental workflow for determining the optimal STP concentration.
Caption: Simplified signaling pathway for STP-induced apoptosis.
References
- 1. google.com [google.com]
- 2. nbinno.com [nbinno.com]
- 3. biotium.com [biotium.com]
- 4. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 5. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 10. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
Technical Support Center: Development of a Stable Streptococcus pyogenes (Stp) Toxoid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of a stable Streptococcus pyogenes (Stp) toxoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stable Stp toxoid?
A1: The main challenges in developing a stable Stp toxoid revolve around three key areas:
-
Expression and Purification: Achieving high-yield expression of the recombinant toxin (e.g., Streptococcal Pyrogenic Exotoxin A, SpeA) in systems like E. coli can be hampered by protein toxicity to the host cells, leading to low yields or the formation of insoluble inclusion bodies.[1] Purification can also be challenging due to the presence of contaminants like DNases and proteases from the host or native source, which can affect the final product's stability and purity.[2][3]
-
Detoxification: The detoxification process, whether chemical (e.g., with formaldehyde) or genetic (site-directed mutagenesis), must completely eliminate toxicity without compromising the immunogenicity of the toxoid.[4][5] Chemical treatments can sometimes lead to aggregation or alter critical epitopes, while genetic modifications require careful selection of mutation sites to ensure the protein folds correctly and remains stable.[6][7]
-
Long-term Stability: The final toxoid product must remain stable during storage and handling. Instability can manifest as aggregation, precipitation, degradation, or loss of conformational epitopes, all of which can reduce vaccine potency and shelf-life.[2][8]
Q2: What are the common methods for detoxifying Streptococcal pyrogenic exotoxins?
A2: There are two primary approaches to detoxifying Stp exotoxins:
-
Genetic Detoxification: This involves introducing specific mutations into the gene encoding the toxin to eliminate its toxic activity while preserving its three-dimensional structure and immunogenicity.[7] This is often the preferred method as it results in a more homogeneous and stable product. By targeting residues crucial for binding to the T-cell receptor (TCR) or MHC class II molecules, the superantigenic activity of the toxin can be abrogated.[7][9][10]
-
Chemical Detoxification: This method uses chemical agents, most commonly formaldehyde (B43269), to inactivate the toxin.[11] Formaldehyde cross-links amino groups on the protein surface, leading to a loss of toxicity. However, this process can be difficult to control and may lead to protein aggregation, reduced immunogenicity, and the potential for reversion to toxicity if the inactivation is incomplete.[6][11]
Q3: How can I assess the stability of my Stp toxoid preparation?
A3: A comprehensive stability assessment should include a variety of analytical techniques to monitor the physical and chemical integrity of the toxoid over time and under different stress conditions (e.g., elevated temperature, varying pH).[12][13] Key assays include:
-
Size Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregates.
-
SDS-PAGE and Western Blot: To assess protein integrity and detect degradation products.
-
Circular Dichroism (CD) Spectroscopy: To monitor changes in the secondary and tertiary structure of the protein.
-
In Vivo Potency Assays: To ensure the toxoid retains its ability to elicit a protective immune response. This is typically done by immunizing animals (e.g., rabbits) and then challenging them with the native toxin or measuring the titer of neutralizing antibodies.[9]
-
Residual Toxicity Assays: To confirm that the toxoid preparation is not toxic. This can be assessed in vitro by measuring T-cell proliferation or in vivo using the rabbit pyrogen test.[14][15][16]
Troubleshooting Guides
Issue 1: Low Yield of Recombinant Toxin During Expression in E. coli
| Symptom | Possible Cause | Suggested Solution |
| No or very few colonies after transformation. | The recombinant toxin is toxic to E. coli. | Use a tightly regulated expression system (e.g., pBAD). Add glucose to the medium to suppress basal expression. Use a competent cell strain designed for toxic proteins, such as BL21(AI).[1] |
| Low protein yield after induction. | Codon usage of the S. pyogenes gene is not optimal for E. coli. | Optimize the codon usage of the gene for E. coli expression. |
| Inefficient induction of protein expression. | Optimize the concentration of the inducer (e.g., IPTG) and the induction time and temperature. Lowering the induction temperature (e.g., 18-25°C) and extending the induction time can sometimes improve yield and solubility.[1] | |
| Protein degradation by host cell proteases. | Use protease-deficient E. coli strains. Add protease inhibitors during cell lysis.[17] |
Issue 2: Protein Aggregation and Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitation after purification or during storage. | The buffer conditions (pH, ionic strength) are not optimal for the toxoid's stability. | Perform a buffer screen to identify the optimal pH and salt concentration. Proteins are often least soluble at their isoelectric point (pI), so adjust the pH to be at least one unit away from the pI.[8] |
| The protein concentration is too high. | Work with lower protein concentrations during purification and storage. If a high concentration is necessary, screen for stabilizing excipients.[8] | |
| The toxoid is sensitive to temperature changes. | Store the purified toxoid at an appropriate temperature (e.g., -80°C) and use cryoprotectants like glycerol (B35011) to prevent aggregation during freeze-thaw cycles.[8] | |
| Chemical detoxification (e.g., with formaldehyde) is causing cross-linking and aggregation. | Optimize the formaldehyde concentration and reaction time. Consider genetic detoxification as an alternative.[6] |
Issue 3: Loss of Immunogenicity of the Toxoid
| Symptom | Possible Cause | Suggested Solution |
| The toxoid fails to elicit a protective immune response in animal models. | Critical conformational epitopes were destroyed during detoxification or purification. | Use a gentler detoxification method, such as genetic modification. Monitor the structural integrity of the toxoid throughout the process using methods like circular dichroism. |
| The toxoid has aggregated, masking key epitopes. | Address the aggregation issue using the solutions in the troubleshooting guide above. | |
| The toxoid is not being presented effectively to the immune system. | Formulate the toxoid with an appropriate adjuvant (e.g., alum) to enhance the immune response.[18] |
Quantitative Data on Stp Toxoid Stability
| Parameter | Condition | Observed Effect on Stp Toxoid Stability | Reference |
| Temperature | 37°C | Higher expression of SpeA gene compared to 26°C.[11][19] | [11][19] |
| 60°C for 10 min | Significant decrease in hemolytic activity of streptococcal exotoxins.[20] | [20] | |
| 65°C for 30 min | Destruction of biological activity of purified pyrogenic exotoxin. | ||
| pH | pH < 6.0 | Increased likelihood of protein aggregation for many proteins. | [8][10] |
| pH 11.5 - 13.0 | Progressive unfolding of streptococcal protein G.[10] | [10] | |
| Formulation | With Polysorbate 80 (0.02%) | Prevents aggregation and particle formation.[21] | [21] |
| With Sucrose or Trehalose | Act as lyoprotectants, stabilizing the protein during freeze-drying.[22] | [22] | |
| With Arginine | Suppresses aggregation by impeding protein-protein contacts.[17] | [17] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant SpeA in E. coli
This protocol is a general guideline and may require optimization for specific constructs and expression systems.
-
Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the speA gene.
-
Plate the transformed cells on LB agar (B569324) plates with the appropriate antibiotic and incubate overnight at 37°C.[23]
-
-
Expression:
-
Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 20°C) with shaking.[24]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) containing protease inhibitors.
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
-
Purification:
-
If the recombinant SpeA is tagged (e.g., with a His-tag), use affinity chromatography for purification.
-
Load the cleared lysate onto the affinity column.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the bound protein with elution buffer containing an appropriate competing agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.[25]
-
Protocol 2: Formaldehyde Detoxification of SpeA
Caution: Formaldehyde is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Preparation:
-
Prepare a solution of purified SpeA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of formaldehyde (e.g., 37% in water).
-
-
Inactivation:
-
Add formaldehyde to the SpeA solution to a final concentration of 0.1-0.4% (v/v). The optimal concentration should be determined empirically.[11]
-
Incubate the mixture at 37°C for several days to weeks, with gentle agitation. The exact time required for complete detoxification needs to be determined by performing a time-course study and assessing residual toxicity at each time point.[11]
-
-
Neutralization and Dialysis:
-
After the incubation period, neutralize the excess formaldehyde by adding sodium bisulfite.
-
Extensively dialyze the toxoid preparation against a suitable buffer (e.g., PBS) to remove the formaldehyde and other reaction byproducts.
-
Protocol 3: In Vivo Potency Assay in Rabbits
-
Immunization:
-
Divide rabbits into groups (e.g., a control group receiving placebo and experimental groups receiving different doses of the Stp toxoid vaccine).
-
Administer the vaccine subcutaneously or intramuscularly. For a two-dose regimen, the second vaccination is typically given 20-23 days after the first.
-
-
Serum Collection:
-
Collect blood from the rabbits 14-17 days after the final vaccination.
-
Separate the serum and store it at -20°C or lower.
-
-
Toxin Neutralization Assay:
-
Serially dilute the rabbit sera.
-
Mix the diluted sera with a standard lethal dose of the native SpeA toxin and incubate for a specific period.
-
Inject the serum-toxin mixture into mice and observe for survival over a set period. The highest dilution of serum that protects the mice from the lethal effects of the toxin is the neutralizing antibody titer.
-
Protocol 4: Rabbit Pyrogen Test for Residual Toxicity
This test is used to detect the presence of pyrogens (fever-inducing substances), which would indicate residual toxicity of the toxoid preparation.
-
Animal Selection and Preparation:
-
Temperature Measurement:
-
Record the baseline rectal temperature of each rabbit. The temperature should not exceed 39.8°C.[26]
-
-
Injection:
-
Inject the Stp toxoid solution into the ear vein of each of three rabbits (typically 0.5-1.0 mL/kg).[14]
-
-
Post-Injection Monitoring:
-
Record the rectal temperature of each rabbit at 30-minute intervals for 3 hours after the injection.[14]
-
-
Interpretation:
-
The test is considered to have passed if the sum of the temperature increases for the three rabbits is not more than 1.4°C, and no individual rabbit shows a rise of 0.6°C or more. If these criteria are not met, the test should be repeated with five more rabbits.[14]
-
Visualizations
Caption: Experimental workflow for Stp toxoid development.
Caption: Signaling pathway of SpeA and its neutralization.
Caption: Troubleshooting logic for Stp toxoid instability.
References
- 1. Rational Design of Toxoid Vaccine Candidates for Staphylococcus aureus Leukocidin AB (LukAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. Alternative potency tests for quality control of immunobiologicals: a critical review of the validation approach [redalyc.org]
- 4. Toxoid Vaccination Against Bacterial Infection Using Cell Membrane-Coated Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing and Minimizing Aggregation and Particle Formation of Three Recombinant Fusion-Protein Bulk Antigens for Use in a Candidate Trivalent Rotavirus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Development of streptococcal pyrogenic exotoxin C vaccine toxoids that are protective in the rabbit model of toxic shock syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of stability at extreme alkaline pH in streptococcal protein G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Accelerated stability testing of bioproducts: attractions and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrogen Test and Its Determination Using Rabbits | Pharmaguideline [pharmaguideline.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. vnips.in [vnips.in]
- 17. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 18. Evaluation of safety and immunogenicity of a group A streptococcus vaccine candidate (MJ8VAX) in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Temperature regulation of the streptococcal pyrogenic exotoxin A-encoding gene (speA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iba-lifesciences.com [iba-lifesciences.com]
- 21. Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. scispace.com [scispace.com]
- 26. <151> PYROGEN TEST [drugfuture.com]
Technical Support Center: Overcoming Poor Immunogenicity of STp
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor immunogenicity of the Escherichia coli heat-stable enterotoxin (STp).
Frequently Asked Questions (FAQs)
Q1: What is STp and why is it a target for vaccine development?
STp is a heat-stable enterotoxin produced by enterotoxigenic Escherichia coli (ETEC), a major cause of diarrheal diseases, particularly in children in low- and middle-income countries and travelers.[1][2] STp, along with a closely related variant STh, is a key virulence factor that disrupts fluid and electrolyte homeostasis in the intestine, leading to diarrhea.[1][3] Targeting STp in a vaccine is crucial for developing a broadly protective ETEC vaccine.[1]
Q2: What makes STp poorly immunogenic?
The primary reason for STp's poor immunogenicity is its small size (approximately 2 kDa).[1] Molecules of this size, often referred to as haptens, are generally unable to elicit a robust immune response on their own because they cannot effectively cross-link B cell receptors to initiate B cell activation.[1] Natural ETEC infections do not typically induce a significant immune response against ST.[1]
Q3: What are the main challenges in developing an STp-based vaccine?
There are three main challenges in developing a vaccine against STp:
-
Poor Immunogenicity: Due to its small size, STp is not inherently immunogenic.[1][4]
-
Potent Toxicity: Native STp is highly toxic, making it unsuitable for use as a vaccine antigen without modification.[1][4][5]
-
Potential for Cross-Reactivity: STp shares structural similarities with endogenous human peptides like guanylin (B122020) and uroguanylin, which regulate intestinal fluid balance. An immune response against STp could potentially cross-react with these peptides, leading to adverse effects.[1]
Q4: What are the primary strategies to enhance the immunogenicity of STp?
The most common and effective strategy is to couple STp to a larger, immunogenic carrier protein.[1][5] This can be achieved through:
-
Chemical Conjugation: Covalently linking STp to a carrier protein.
-
Genetic Fusion: Creating a recombinant fusion protein where the STp sequence is genetically linked to the carrier protein sequence.[1][6]
Both methods provide T-cell epitopes from the carrier protein, which are necessary to stimulate a strong and long-lasting antibody response against the hapten-like STp.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no antibody titer against STp after immunization. | 1. Poor immunogenicity of the STp construct: The STp toxoid alone may not be sufficient to elicit a strong immune response. 2. Suboptimal adjuvant: The chosen adjuvant may not be providing a strong enough co-stimulatory signal. 3. Ineffective delivery system: The vaccine formulation may not be effectively reaching antigen-presenting cells (APCs). 4. Improper protein folding: The STp epitope may not be correctly displayed in the fusion protein. | 1. Ensure STp is conjugated or fused to a robust carrier protein (see Table 1). Consider using multiple copies of the STp toxoid in the construct.[6] 2. Select a potent adjuvant known to enhance immune responses to protein antigens (see Table 2). 3. Utilize a delivery system like nanoparticles or emulsions to improve antigen uptake and presentation.[7][8] 4. Verify the correct folding and disulfide bridge formation of the STp portion of the fusion protein.[5] |
| Toxicity observed in animal models after immunization. | 1. Incomplete detoxification of STp: The mutations introduced to create the STp toxoid may not have fully abolished its toxicity. 2. Reversion or degradation of the conjugate: Chemical conjugates might be unstable, releasing active STp. | 1. Confirm that the STp toxoid has mutations in key residues that eliminate toxicity (see Table 3). Perform an in vitro cGMP assay on the purified protein to confirm lack of activity.[4] 2. Favor the use of genetic fusions over chemical conjugation for a more stable product.[1] |
| High antibody titer against the carrier protein but low neutralizing antibodies against STp. | 1. Immunodominance of the carrier protein: The immune response may be primarily directed against the carrier. 2. Conformational changes in the STp epitope: The fusion or conjugation process may have altered the native structure of the protective epitopes on STp. | 1. Optimize the STp-carrier fusion design to enhance the presentation of STp epitopes. 2. Carefully select mutation sites for detoxification that do not disrupt critical protective epitopes. Epitope mapping can help identify these sites.[1] |
| Difficulty in expressing and purifying the STp fusion protein. | 1. Inclusion body formation: The fusion protein may be misfolded and aggregate in the expression host (e.g., E. coli). 2. Low expression levels: The construct may not be efficiently transcribed or translated. | 1. Optimize expression conditions (e.g., lower temperature, different expression strain). Develop protocols for refolding the protein from inclusion bodies. 2. Codon-optimize the gene for the chosen expression system. Use a strong promoter and ensure appropriate vector design. |
Data Presentation
Table 1: Carrier Proteins for Enhancing STp Immunogenicity
| Carrier Protein | Description | Rationale for Use | Reference(s) |
| LTB (Heat-labile enterotoxin B subunit) | The non-toxic B subunit of the ETEC heat-labile enterotoxin. | Highly immunogenic and can induce a mucosal immune response. Provides protection against LT-producing ETEC strains. | [1] |
| dmLT (Double mutant LT) | A non-toxic version of the full LT holotoxin with mutations in the A subunit (e.g., LTR192G/L211A). | Elicits neutralizing antibodies against both the A and B subunits of LT, providing broader protection against LT-producing ETEC. | [1] |
| Cholera Toxin B (CTB) | The non-toxic B subunit of cholera toxin. | Structurally and functionally similar to LTB, it is highly immunogenic. | [1] |
| Salmonella Flagellin | A potent TLR5 agonist. | Acts as both a carrier and a built-in adjuvant, stimulating a strong innate immune response. | [1] |
| Outer Membrane Proteins (e.g., OmpC) | Bacterial outer membrane proteins. | Can be engineered to display STp on the bacterial cell surface. | [1] |
Table 2: Adjuvants for STp-Based Subunit Vaccines
| Adjuvant Class | Examples | Mechanism of Action | Reference(s) |
| Aluminum Salts (Alum) | Aluminum hydroxide, aluminum phosphate | Creates a "depot" effect for slow antigen release and induces a local inflammatory response. | [7][9] |
| Emulsions (Oil-in-water) | MF59, AS03 | Enhance antigen uptake by APCs and stimulate cytokine production. | [7][10] |
| Toll-like Receptor (TLR) Agonists | Monophosphoryl lipid A (MPL) (TLR4), CpG DNA (TLR9) | Mimic pathogen-associated molecular patterns (PAMPs) to activate innate immunity. | [7][9] |
| Saponins | QS-21 | Forms immune-stimulating complexes (ISCOMs) that enhance antigen presentation and induce both humoral and cellular immunity. | [10] |
Table 3: Detoxifying Mutations in STp/STh
| Residue Position | Original Amino Acid | Example Mutation(s) | Effect | Reference(s) |
| 9 | Leucine (L) | - | Mutation at this site can reduce toxicity and the risk of cross-reaction with uroguanylin. | [1] |
| 12 | Asparagine (N) | Serine (S), Threonine (T) | STh-N12S is a promising toxoid candidate. | [1][6] |
| 13 | Proline (P) | Phenylalanine (F) | Mutations can affect both toxicity and antigenicity. | [1] |
| 14 | Alanine (A) | Histidine (H), Glutamine (Q) | A prime residue to target for abolishing toxicity; A14H and A14Q are effective toxoid mutations. | [1][11] |
Experimental Protocols
Expression and Purification of a His-tagged STp Toxoid-dmLT Fusion Protein
This protocol is a general guideline and may require optimization.
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a pET vector containing the gene for the His-tagged STp toxoid-dmLT fusion protein.[4][12]
-
Culture and Induction:
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight.
-
Inoculate a larger culture volume with the overnight culture and grow at 37°C to an OD600 of 0.5-0.6.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow for 4-6 hours at a reduced temperature (e.g., 30°C).[12][13]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.[14]
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[15]
-
Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[15]
-
-
Quality Control:
-
Analyze the purified protein by SDS-PAGE to assess purity and size.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
Confirm the absence of toxicity using an in vitro T84 cell cGMP assay.[4]
-
Mouse Immunization Protocol
-
Animals: Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Vaccine Formulation:
-
Dilute the purified STp toxoid fusion protein in sterile phosphate-buffered saline (PBS).
-
If using an adjuvant, mix the protein with the adjuvant according to the manufacturer's instructions (e.g., adsorb to alum by gentle mixing for 1 hour at 4°C).
-
-
Immunization Schedule:
-
Administer a primary immunization (Day 0) of 10-20 µg of the fusion protein in a total volume of 50-100 µL. The route can be subcutaneous (SC) or intramuscular (IM).[16]
-
Administer booster immunizations on Day 14 and Day 28 with the same dose and formulation.
-
-
Sample Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus prior to the primary immunization (pre-immune serum) and 10-14 days after the final booster.
-
Process the blood to collect serum and store at -20°C or -80°C.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for STp-specific IgG
-
Plate Coating: Coat a 96-well microtiter plate with synthetic STp peptide or the purified STp toxoid fusion protein (1-2 µg/mL in a coating buffer) overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 5% non-fat milk or 1% BSA) for 1-2 hours at room temperature.
-
Antibody Incubation:
-
Wash the plate.
-
Add serial dilutions of the mouse sera (starting at 1:100) to the wells and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add a TMB substrate solution and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Analysis: Read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the pre-immune serum.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Workflow for developing an immunogenic STp toxoid fusion vaccine.
Caption: Simplified signaling pathway for a TLR4 agonist adjuvant.
References
- 1. Development of an enterotoxigenic Escherichia coli vaccine based on the heat-stable toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Immunogenicity of an Enterotoxigenic Escherichia coli Vaccine Patch Containing Heat-Labile Toxin: Use of Skin Pretreatment To Disrupt the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Enterotoxigenic Escherichia coli Heat-Stable Toxin Secretion and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Heat-Stable (STa) Toxoids of Enterotoxigenic Escherichia coli Fused to Double Mutant Heat-Labile Toxin Peptide in Inducing Neutralizing Anti-STa Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. What are the adjuvants in vaccines? [synapse.patsnap.com]
- 8. jabonline.in [jabonline.in]
- 9. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 10. Selection of adjuvants for vaccines targeting specific pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity and Immunogenicity of Enterotoxigenic Escherichia coli Heat-Labile and Heat-Stable Toxoid Fusion 3xSTaA14Q-LTS63K/R192G/L211A in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Expression and Purification [protocols.io]
- 13. mdanderson.org [mdanderson.org]
- 14. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]
- 15. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Endotoxin Contamination in Recombinant STp
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to effectively manage and minimize endotoxin (B1171834) contamination during the production of recombinant STp.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a significant concern in recombinant protein production?
A1: Endotoxins are lipopolysaccharides (LPS), which are structural components of the outer membrane of Gram-negative bacteria like E. coli, a common host for recombinant protein production.[1][2][3][4] They are released in large quantities when the bacteria die or are lysed during protein extraction.[3][4] Endotoxins are potent pyrogens, meaning they can induce fever, inflammation, septic shock, and even death in humans and animals, making their removal critical for any therapeutic or in vivo application.[4][5][6] Even in in vitro assays, endotoxin contamination can lead to erroneous and misleading results by causing non-specific activation of immune cells.[4][7][8]
Q2: What are the primary sources of endotoxin contamination in a typical lab setting?
A2: The primary source of endotoxin contamination is the Gram-negative bacterial host (E. coli) used for protein expression.[1][2] However, contamination can also be introduced from various other sources throughout the production process, including:
-
Water: Water systems can harbor Gram-negative bacteria.[9]
-
Raw Materials: Media components, buffers, and resins can be contaminated.[5]
-
Equipment: Inadequately cleaned glassware, plasticware, and chromatography columns.[7]
-
Air and Environment: Dust and aerosols can carry endotoxins.[7]
-
Personnel: Human handling can introduce contamination.[10]
Q3: How are endotoxins detected and quantified?
A3: The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) assay, which is derived from the blood cells of the horseshoe crab.[1][2] The assay is based on an enzymatic cascade that is triggered by endotoxin, leading to a detectable signal.[11] There are three main types of LAL assays:
-
Gel-Clot: A qualitative method where the formation of a gel indicates the presence of endotoxin above a certain threshold.[1][2]
-
Turbidimetric: A quantitative method that measures the increase in turbidity as the clot forms.[3]
-
Chromogenic: A quantitative method where the enzymatic cascade cleaves a chromogenic substrate, resulting in a color change that is proportional to the endotoxin concentration.[2][3]
Recombinant Factor C (rFC) assays are a sustainable alternative to the LAL test, as they are synthetically produced and do not rely on horseshoe crabs.[1][11] They work similarly by using the first enzyme in the LAL cascade, Factor C, to detect endotoxins specifically.[11]
Q4: What are the primary strategies for removing endotoxin contamination from recombinant protein samples?
A4: Endotoxin removal is challenging due to the high stability of LPS and its tendency to interact with proteins.[3][12] Strategies are broadly categorized as upstream (prevention) and downstream (removal).[1] Key downstream removal methods include:
-
Chromatography: Anion-exchange chromatography is widely used, as the negatively charged phosphate (B84403) groups on endotoxins bind to the positively charged resin.[6][13] Affinity chromatography using ligands like Polymyxin B, which specifically binds to the Lipid A portion of endotoxin, is also effective.[14][15]
-
Phase Separation using Triton X-114: This method uses the non-ionic detergent Triton X-114, which separates into a detergent-rich phase and an aqueous phase upon warming. Endotoxins partition into the detergent phase, while the target protein remains in the aqueous phase.[1][15]
-
Ultrafiltration: This size-based method can be effective for removing large endotoxin aggregates from smaller protein products, though its efficacy can be limited in protein solutions.[1][13]
Troubleshooting Guide
Q5: My final purified STp still has high endotoxin levels (>0.5 EU/mg). What went wrong?
A5: High endotoxin levels in the final product can stem from several issues. A systematic approach is needed to identify the source.
-
Initial Contamination is Too High: The endotoxin load from the E. coli lysate may be overwhelming the capacity of your purification system.
-
Solution: Ensure efficient cell lysis without excessive shearing, which can release more endotoxin. Consider adding an early-stage endotoxin removal step, such as a wash with a non-ionic detergent like Triton X-100, before column chromatography.[13]
-
-
Ineffective Chromatography: Your chromatography steps may not be optimized for endotoxin removal.
-
Solution (Anion-Exchange): Ensure the pH of your buffer is high enough to keep the endotoxin negatively charged and your protein of interest unbound (if working in flow-through mode). The conductivity of the buffer should also be low (ideally <3-8 mS/cm) as high salt concentrations can disrupt the binding of endotoxin to the resin.[16]
-
Solution (Affinity): The affinity resin (e.g., Polymyxin B) may be saturated.[1] Increase the column volume or reduce the protein load. Ensure proper buffer conditions for optimal binding.
-
-
Re-contamination Downstream: The protein may be getting re-contaminated after purification.
-
Solution: Use certified endotoxin-free plasticware and glassware. Prepare all buffers with high-purity, endotoxin-free water and reagents. Filter-sterilize all buffers before use.
-
Q6: My endotoxin removal process results in significant loss of my recombinant STp. How can I improve recovery?
A6: Protein loss is a common issue, often caused by the removal method itself.
-
Issue with Triton X-114 Phase Separation: Hydrophilic proteins generally have good recovery, but more hydrophobic proteins can be lost to the detergent phase.[1] Residual detergent can also be a problem.[13]
-
Solution: Perform multiple, gentle extractions rather than one harsh one. Ensure complete separation of the aqueous and detergent phases. Additional purification steps may be needed to remove residual Triton X-114.[1]
-
-
Issue with Ion-Exchange Chromatography: If your protein has a net negative charge at the working pH, it will bind to the anion-exchange resin along with the endotoxin, leading to poor recovery.[1]
-
Solution: Adjust the buffer pH to a point where your protein's net charge is neutral or positive, allowing it to flow through while the negatively charged endotoxins bind. Alternatively, use a cation-exchange column to bind your protein while endotoxins flow through.[13]
-
-
Protein Precipitation: The buffers or conditions used for endotoxin removal may be causing your protein to precipitate.
-
Solution: Screen different buffer conditions (pH, salt concentration) for protein stability before scaling up the endotoxin removal step.
-
Q7: My LAL assay results are inconsistent or show inhibition/enhancement. What should I do?
A7: The LAL assay is sensitive to various substances that can interfere with the enzymatic cascade.[5]
-
Inhibition: The sample may contain chelating agents, high salt concentrations, or have a pH outside the optimal range (typically 6.0-8.0), which inhibits the LAL enzymes.
-
Solution: Dilute the sample with endotoxin-free water to reduce the concentration of the inhibiting substance. Perform a spike-and-recovery control to confirm inhibition. Adjust the sample pH as needed.
-
-
Enhancement: Certain substances can enhance the LAL reaction, leading to falsely elevated endotoxin readings.
-
Solution: Similar to inhibition, dilution can often resolve enhancement issues. It is crucial to run a validation for each specific sample matrix to determine the appropriate dilution factor that overcomes interference without diluting the endotoxin below the detection limit.[5]
-
Data Presentation
Table 1: Comparison of Common Endotoxin Detection Methods
| Method | Principle | Sensitivity Range | Pros | Cons |
| Gel-Clot LAL | Endotoxin-triggered coagulation cascade results in a solid gel clot.[1] | 0.03 to 0.25 EU/mL[2] | Economical, simple, requires minimal equipment.[2] | Qualitative/semi-quantitative, susceptible to user interpretation. |
| Turbidimetric LAL | Measures the increase in turbidity (cloudiness) over time.[3] | As low as 0.001 EU/mL[1] | Quantitative, automated. | Requires a spectrophotometer, can be affected by sample color/turbidity. |
| Chromogenic LAL | Measures the color intensity produced by the cleavage of a chromogenic substrate.[3] | As low as 0.001 EU/mL[1] | Quantitative, highly sensitive, not affected by sample color.[3] | More expensive, requires specific reagents and a plate reader. |
| Recombinant Factor C (rFC) | Recombinant Factor C is activated by endotoxin, which then cleaves a fluorogenic substrate.[11] | Comparable to chromogenic LAL | Endotoxin-specific (no false positives from beta-glucans), sustainable.[11] | May require specific instrumentation, regulatory acceptance can vary. |
Table 2: Comparison of Common Endotoxin Removal Methods
| Method | Removal Efficiency | Typical Protein Recovery | Pros | Cons |
| Anion-Exchange Chromatography | >99% | Variable (depends on protein pI) | Highly effective, scalable, well-established.[14] | Ineffective for negatively charged proteins, requires low conductivity buffers.[1] |
| Affinity Chromatography (Polymyxin B) | >99% | >90% | High specificity for endotoxin.[14] | Polymyxin B can leach and is toxic, potential for resin saturation.[1][14] |
| Triton X-114 Phase Separation | 90-99%[15] | >90%[15] | Effective for a wide range of proteins, rapid.[17] | Potential for protein loss, requires removal of residual detergent.[1][13] |
| Ultrafiltration | Variable (29-99%)[17] | High | Simple, removes aggregates. | Less effective for endotoxin monomers or in complex protein solutions.[13][17] |
Experimental Protocols
Protocol 1: Chromogenic LAL Endotoxin Assay
-
Preparation: Use endotoxin-free tubes and pipette tips. Reconstitute LAL reagent, chromogenic substrate, and endotoxin standard according to the manufacturer's instructions using LAL Reagent Water (LRW).
-
Standard Curve: Prepare a series of endotoxin standards by serially diluting the reconstituted endotoxin standard with LRW. A typical range is 0.005 to 5 EU/mL.
-
Sample Preparation: Dilute the recombinant STp sample with LRW to a level that overcomes any potential inhibition or enhancement, as determined during assay validation. Prepare a negative control (LRW) and a positive product control (spiked sample).
-
Assay: In a 96-well microplate, add 50 µL of standards, samples, and controls to designated wells.
-
LAL Reagent: Add 50 µL of reconstituted LAL reagent to each well. Tap the plate gently to mix.
-
Incubation: Incubate the plate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).
-
Substrate Addition: Add 100 µL of reconstituted chromogenic substrate to each well. Tap gently to mix.
-
Second Incubation: Incubate at 37°C for the time specified by the manufacturer (e.g., 6 minutes).
-
Stop Reaction: Add 50 µL of stop reagent (e.g., 25% acetic acid) to each well to stop the reaction.
-
Read Plate: Read the absorbance at 405-410 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting absorbance vs. endotoxin concentration. Determine the endotoxin concentration of the samples from the standard curve, correcting for the dilution factor.
Protocol 2: Endotoxin Removal by Triton X-114 Phase Separation
-
Preparation: Pre-chill all solutions and equipment to 4°C. Prepare a stock solution of 10% (w/v) Triton X-114 in endotoxin-free water.
-
Detergent Addition: Add the 10% Triton X-114 stock solution to your protein sample to a final concentration of 1%. Mix gently by inversion for 30 minutes at 4°C.
-
Phase Separation: Transfer the mixture to a 37°C water bath and incubate for 10 minutes. The solution will become cloudy as the detergent separates.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 25-30°C. Two phases will form: a lower, smaller detergent-rich phase containing the endotoxin, and an upper, larger aqueous phase containing the protein.
-
Protein Recovery: Carefully collect the upper aqueous phase, avoiding the lower detergent phase and the interface.
-
Repeat (Optional): For higher purity, the aqueous phase can be subjected to a second round of phase separation by adding fresh, pre-condensed Triton X-114 and repeating steps 2-5.[17]
-
Detergent Removal: Residual Triton X-114 should be removed from the final protein solution using methods like hydrophobic interaction chromatography or extensive dialysis.
Visualizations
Caption: Workflow for recombinant protein production with integrated endotoxin control points.
Caption: Decision tree for troubleshooting high endotoxin levels in purified protein.
Caption: Simplified signaling pathway of the LAL assay cascade for endotoxin detection.
References
- 1. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 2. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. listlabs.com [listlabs.com]
- 5. acciusa.com [acciusa.com]
- 6. acciusa.com [acciusa.com]
- 7. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 8. Residual Endotoxin Contaminations in Recombinant Proteins Are Sufficient to Activate Human CD1c+ Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. acciusa.com [acciusa.com]
- 11. Efficient Endotoxin Testing Leveraging Recombinant Proteins [rapidmicrobiology.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sinobiological.com [sinobiological.com]
Technical Support Center: Expression of Soluble TNF Receptor-like Protein (STp)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection of an appropriate expression host for soluble TNF receptor-like protein (STp).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the expression of STp in a question-and-answer format.
Issue 1: Low or No Expression of STp in E. coli
Question: I am not observing any or very low levels of my soluble TNF receptor-like protein (STp) after induction in E. coli. What are the possible causes and solutions?
Answer: Low or no expression of STp in E. coli can stem from several factors, often related to the toxicity of the protein to the host or issues with the expression vector and culture conditions.
Possible Causes and Solutions:
-
Codon Usage: The codon usage of the STp gene may not be optimal for E. coli. Different organisms have preferences for certain codons, and a gene with codons rarely used by E. coli can lead to inefficient translation.[1][2][3][4][5]
-
Toxicity of STp: The expressed STp might be toxic to the bacterial cells, leading to cell death or reduced growth upon induction.
-
Plasmid Instability: The expression plasmid may be unstable, leading to its loss from the bacterial population.
-
Solution: Ensure that the appropriate antibiotic selection is maintained throughout the culture. Using a recA-deficient E. coli strain can also help to ensure plasmid stability.[7]
-
-
Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site (RBS), or the secondary structure of the mRNA can hinder expression.
-
Solution: Verify the integrity of your expression vector sequence. Consider using a vector with a stronger promoter or a more efficient RBS. Analyzing the mRNA secondary structure near the start codon and making synonymous mutations to reduce it can improve translation initiation.[1]
-
Issue 2: STp is Expressed as Insoluble Inclusion Bodies in E. coli
Question: My STp is expressing at high levels in E. coli, but it is accumulating in insoluble inclusion bodies. How can I obtain soluble, active protein?
Answer: The formation of inclusion bodies is a common challenge when expressing eukaryotic proteins in E. coli due to the high rate of protein synthesis and the lack of appropriate machinery for complex protein folding and post-translational modifications.[9][10][11]
Strategies to Obtain Soluble Protein:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the cultivation temperature (e.g., 15-25°C) after induction slows down the rate of protein synthesis, which can promote proper folding.[8][12]
-
Reduce Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can decrease the expression rate and reduce the burden on the cell's folding machinery.[8]
-
Use a Different E. coli Strain: Some strains are engineered to facilitate disulfide bond formation or contain additional chaperones that can aid in protein folding.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the target protein.
-
-
Inclusion Body Solubilization and Refolding: If optimizing expression conditions fails to yield soluble protein, the inclusion bodies can be purified, solubilized, and then refolded into their active conformation.[9][10][13][14]
-
Isolation and Washing: After cell lysis, the dense inclusion bodies can be pelleted by centrifugation. Washing the inclusion bodies with mild detergents (e.g., Triton X-100) or low concentrations of denaturants helps to remove contaminating proteins.[13][15]
-
Solubilization: The washed inclusion bodies are then solubilized using strong denaturants like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea, which disrupt the protein aggregates.[10][13] A reducing agent such as dithiothreitol (B142953) (DTT) is often included to reduce any incorrect disulfide bonds.[13]
-
Refolding: The solubilized, denatured protein is then refolded by removing the denaturant. This is a critical step and can be achieved through methods like dialysis, dilution, or chromatography to gradually remove the denaturant and allow the protein to refold into its native conformation.
-
Issue 3: Low Yield of Purified STp from Eukaryotic Systems (Yeast, Insect, Mammalian Cells)
Question: I am expressing my STp in a eukaryotic system, but the final purified yield is very low. What steps can I take to improve it?
Answer: Low yields in eukaryotic systems can be due to a variety of factors, from suboptimal transfection/transformation and culture conditions to inefficient purification.
Troubleshooting Steps:
-
Optimize Transfection/Transduction Efficiency:
-
Insect Cells: Ensure high-titer baculovirus stock is used for infection. The multiplicity of infection (MOI) and the timing of harvest post-infection are critical parameters to optimize for maximal protein expression.[16]
-
Mammalian Cells: Optimize the transfection protocol by testing different transfection reagents, DNA-to-reagent ratios, and cell densities.
-
-
Culture Conditions:
-
Media Composition: Ensure the culture medium contains all necessary nutrients and supplements. For secreted proteins, the composition of the medium can significantly impact yield.
-
Temperature and pH: Maintain optimal temperature and pH for the specific cell line being used.
-
-
Purification Process:
-
Lysis Buffer: Use a lysis buffer that is effective for the host cell type and includes protease inhibitors to prevent protein degradation.[12]
-
Affinity Tag Accessibility: If using an affinity tag (e.g., His-tag), ensure it is accessible for binding to the purification resin. If the tag is sterically hindered, consider repositioning it to the other terminus of the protein.
-
Binding and Elution Conditions: Optimize the binding and elution conditions for your affinity chromatography. For His-tagged proteins, this includes the concentration of imidazole (B134444) in the wash and elution buffers.[12]
-
Frequently Asked Questions (FAQs)
Q1: Which expression host is the best for producing soluble TNF receptor-like protein (STp)?
A1: The choice of expression host depends on the specific requirements of your research, particularly the need for post-translational modifications (PTMs) like glycosylation, and the desired yield.
-
E. coli : This is a cost-effective and rapid system for producing large quantities of non-glycosylated proteins.[11] However, STp expressed in E. coli often forms insoluble inclusion bodies that require subsequent refolding.[1]
-
Yeast (Pichia pastoris) : Yeast systems offer a good balance of high-yield expression and the ability to perform some eukaryotic PTMs, including glycosylation, although the glycosylation pattern may differ from that in mammalian cells.[17][18][19]
-
Insect Cells (Baculovirus Expression Vector System - BEVS) : Insect cells can produce high yields of properly folded and post-translationally modified proteins, with glycosylation patterns that are more similar to mammalian cells than yeast.[20][21][22]
-
Mammalian Cells (e.g., CHO, HEK293) : Mammalian cells are the preferred host for producing STp with authentic, human-like PTMs, which are often critical for biological activity.[23] However, the yields are typically lower and the costs are higher compared to microbial and insect cell systems.
Q2: Is glycosylation important for the function of STp?
A2: Yes, glycosylation can be crucial for the proper folding, stability, solubility, and biological activity of STp.[24][25][26] Recombinant proteins produced in different expression systems will have different glycosylation patterns.[27] E. coli does not perform glycosylation.[27] Yeast provides high-mannose type glycosylation, while insect and mammalian cells perform more complex N-glycosylation.[27] The specific role of glycosylation should be considered when choosing an expression system, especially if the protein is intended for therapeutic applications.
Q3: My purified STp is not active. What could be the problem?
A3: Lack of activity can be due to several reasons:
-
Improper Folding: This is a common issue, especially if the protein was refolded from inclusion bodies. The refolding process may not have yielded the correct three-dimensional structure.
-
Absence of Post-Translational Modifications: If the STp requires specific PTMs like glycosylation or disulfide bond formation for its activity, expression in a host that cannot perform these modifications (like E. coli) will result in an inactive protein.
-
Protein Degradation: The protein may have been degraded by proteases during expression or purification. Always use protease inhibitors.
-
Incorrect Buffer Conditions: The buffer used for the final purified protein may not be optimal for its stability and activity. Ensure the pH and ionic strength are appropriate.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the purified protein solution, as this can lead to denaturation and loss of activity.[27]
Q4: How can I improve the solubility of my STp expressed in E. coli?
A4: To improve solubility in E. coli:
-
Lower the expression temperature to 15-25°C.[8]
-
Reduce the concentration of the inducer (e.g., IPTG).[8]
-
Fuse the STp to a highly soluble protein partner (e.g., Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST)).
-
Co-express with chaperones that can assist in proper folding.
-
Add 1% glucose to the bacterial culture medium during expression.[8]
Quantitative Data on STp Expression
| Expression Host | Protein Construct | Yield | Purity | Reference |
| E. coli | mrTNF-PADRE (human TNF-α vaccine) | 5.2 mg/g cell paste | >95% | [1] |
| Insect Cells | Recombinant soluble porcine TNF receptor type I (rspTNF-RI) | ~1.5 mg/L of culture | N/A | [20] |
| Insect Cells | rspTNF-RI-IgG fusion protein | ~4 mg/L of culture | N/A | [20] |
| Yeast (Pichia pastoris) | Recombinant human TNF-α | 6-10 g/L of culture | >95% | [17] |
Experimental Protocols
1. Expression and Purification of His-tagged STp from E. coli (Inclusion Body Protocol)
This protocol outlines the general steps for expressing STp as inclusion bodies in E. coli followed by purification and refolding.
I. Expression
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the His-tagged STp.
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for 3-4 hours at 37°C or shift to a lower temperature (e.g., 18-25°C) for overnight incubation to potentially increase the proportion of soluble protein.
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
II. Inclusion Body Purification
-
Resuspend the cell pellet in 30-35 mL of lysis buffer (e.g., PBST with 0.5-1.0% Triton X-100, EDTA, and DTT).[13][15]
-
Lyse the cells by sonication or using a French press on ice.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1-2% Triton X-100) to remove membrane proteins and other contaminants.[13][15] Repeat this wash step.
-
Wash the pellet with a buffer containing 1 M NaCl to remove DNA.[15]
III. Solubilization and Refolding
-
Solubilize the washed inclusion bodies in a buffer containing 6 M Guanidine-HCl or 8 M Urea, and a reducing agent like 20-100 mM DTT.[13]
-
Clarify the solubilized protein solution by centrifugation.
-
Refold the protein by gradually removing the denaturant. This can be achieved by:
-
Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.
-
IV. Purification of Refolded Protein
-
Load the refolded protein solution onto a Ni-NTA affinity column pre-equilibrated with binding buffer.
-
Wash the column with wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged STp with elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting.
2. Expression and Purification of STp from Insect Cells (Baculovirus System)
This protocol provides a general workflow for expressing STp in insect cells using the baculovirus expression vector system (BEVS).
I. Generation of Recombinant Baculovirus
-
Clone the gene of interest into a baculovirus transfer vector.[16]
-
Co-transfect insect cells (e.g., Sf9) with the transfer vector and linearized baculovirus DNA to generate a recombinant bacmid through homologous recombination.[16]
-
Isolate the recombinant bacmid and transfect a fresh batch of Sf9 cells to produce the initial P1 virus stock.
II. Virus Amplification
-
Amplify the P1 virus stock by infecting a larger culture of Sf9 cells to generate a high-titer P2 stock. This typically involves multiple rounds of infection and harvest to reach a titer of around 1 x 10^8 plaque-forming units per milliliter.[16]
III. Protein Expression
-
Infect a fresh culture of insect cells (e.g., Sf9 or High Five™ cells) with the high-titer virus stock at an optimized multiplicity of infection (MOI), typically between 0.1 and 3.[16]
-
Monitor the expression of the recombinant protein over several days. Peak expression usually occurs between 48 to 72 hours post-infection.[16]
-
Harvest the cells (for intracellular proteins) or the culture supernatant (for secreted proteins) by centrifugation.
IV. Protein Purification
-
If the protein is intracellular, lyse the harvested cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate or the culture supernatant by centrifugation and/or filtration.
-
Purify the STp using an appropriate chromatography method, such as affinity chromatography if the protein is tagged (e.g., His-tag or Fc-tag).
Visualizations
Caption: Decision workflow for selecting an appropriate expression host for STp.
Caption: Troubleshooting workflow for low STp expression yield.
References
- 1. A Single Codon Optimization Enhances Recombinant Human TNF-α Vaccine Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. E. coli vs. Yeast: Which Protein Expression System Is Better? [synapse.patsnap.com]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 14. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 16. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 17. High-level expression, purification, and characterization of recombinant human tumor necrosis factor synthesized in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rat tumour necrosis factor-alpha: expression in recombinant Pichia pastoris, purification, characterization and development of a novel ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Yeast Expression Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Development of a baculovirus expression system for soluble porcine tumor necrosis factor receptor type I and soluble porcine tumor necrosis factor receptor type I-IgG fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. takarabio.com [takarabio.com]
- 22. Insect Cells-Baculovirus System for the Production of Difficult to Express Proteins: From Expression Screening for Soluble Constructs to Protein Quality Control | Springer Nature Experiments [experiments.springernature.com]
- 23. Soluble forms of tumor necrosis factor receptors (TNF-Rs). The cDNA for the type I TNF-R, cloned using amino acid sequence data of its soluble form, encodes both the cell surface and a soluble form of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of differentially glycosylated forms of the soluble p75 tumor necrosis factor (TNF) receptor in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Glycosylation of Recombinant Anticancer Therapeutics in Different Expression Systems with Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Glycosylation of therapeutic proteins in different production systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Human TNF-RII (soluble) Recombinant Protein - FAQs [thermofisher.com]
Validation & Comparative
A Comparative Analysis of Enterotoxin STp and STh Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two key heat-stable enterotoxins produced by enterotoxigenic Escherichia coli (ETEC): STp (porcine) and STh (human). Understanding the nuances of their mechanisms and potencies is critical for the development of effective vaccines and therapeutics against ETEC-induced diarrheal diseases.
Introduction to STp and STh Enterotoxins
Enterotoxigenic Escherichia coli is a major cause of diarrheal illness, particularly in developing countries and among travelers. The pathogenicity of ETEC is largely attributed to the production of enterotoxins, including the heat-stable (ST) and heat-labile (LT) toxins. The heat-stable enterotoxin STa exists as two main variants: STp (originally isolated from pigs) and STh (of human origin). Both are small peptides that share a high degree of structural and functional similarity. STp is a 19-amino acid peptide, while STh consists of 18 amino acids. A key structural feature for both toxins is the presence of three intramolecular disulfide bonds, which are essential for their biological activity.
Both STp and STh exert their pathogenic effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1][2] This activation leads to a rapid increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn triggers a signaling cascade that results in the hypersecretion of electrolytes and water into the intestinal lumen, leading to watery diarrhea.[1][2]
Comparative Biological Activity
While both STp and STh function through the same pathway, subtle differences in their structure could theoretically lead to variations in their biological activity. However, existing research suggests that their potencies are largely comparable.
| Parameter | Enterotoxin STp | Enterotoxin STh | Reference |
| Amino Acid Length | 19 | 18 | [3] |
| Receptor | Guanylate Cyclase C (GC-C) | Guanylate Cyclase C (GC-C) | [1][2] |
| Second Messenger | cyclic GMP (cGMP) | cyclic GMP (cGMP) | [1][2] |
| Potency | High | High (reported to be 10x more potent than uroguanylin (B126073) and 100x more potent than guanylin (B122020) in binding to GC-C) | [1] |
Signaling Pathway
The binding of both STp and STh to the extracellular domain of the GC-C receptor instigates a conformational change that activates the intracellular guanylate cyclase domain. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The efflux of chloride ions into the intestinal lumen is followed by the passive movement of sodium ions and water, resulting in secretory diarrhea.
References
A Comparative Guide to the Structural and Functional Nuances of STp and STh Enterotoxins
For researchers and drug development professionals investigating enterotoxigenic Escherichia coli (ETEC), understanding the subtle yet significant differences between the heat-stable enterotoxins STp (porcine variant) and STh (human variant) is crucial. While both toxins are key players in the pathogenesis of diarrheal disease, their structural variations can influence biological activity and immunogenicity. This guide provides a detailed comparison of STp and STh, supported by available data and detailed experimental methodologies.
Core Structural Comparison
STp and STh are small peptide toxins that share a high degree of homology, particularly within their C-terminal toxic domain. However, they are not identical. The primary structural distinctions are summarized below.
| Feature | STp (STIa) | STh (STIb) | Key References |
| Amino Acid Length | 18 residues | 19 residues | [1] |
| N-Terminal Sequence | Varies from STh | Varies from STp | [1] |
| C-Terminal Toxic Domain | Conserved 14 amino acid region | Conserved 14 amino acid region | [1] |
| Disulfide Bridges | Three intramolecular bonds | Three intramolecular bonds | [1] |
| Disulfide Connectivity | Identical to STh | Cys6–Cys11, Cys7–Cys15, Cys10–Cys18 | [1] |
| 3D Structure | Right-handed spiral | Very similar to STp | [1] |
| Precursor Peptide | 72 amino acids (pre-pro-peptide) | 72 amino acids (pre-pro-peptide) | [2] |
Functional Activity: A Qualitative Overview
While both STp and STh activate the guanylate cyclase C (GC-C) receptor, leading to increased intracellular cyclic GMP (cGMP) and subsequent fluid and electrolyte secretion, direct quantitative comparisons of their potency are not extensively detailed in readily available literature. Clinical studies have indicated that the diarrheal symptoms caused by ETEC strains producing either toxin are often indistinguishable.[3]
| Biological Activity | STp | STh | Key References |
| Receptor Binding | Binds to Guanylate Cyclase C (GC-C) | Binds to Guanylate Cyclase C (GC-C) | [3] |
| Mechanism of Action | Activates GC-C, increasing cGMP levels | Activates GC-C, increasing cGMP levels | [3] |
| Clinical Presentation | Associated with diarrheal disease | Associated with diarrheal disease | [3][4] |
| Potency (Qualitative) | Potent inducer of intestinal secretion | Potent inducer of intestinal secretion | [3] |
Signaling Pathway and Experimental Workflow
To elucidate the functional characteristics of STp and STh, a series of well-established experimental protocols are employed. The common signaling pathway and a logical workflow for a comparative study are depicted below.
References
- 1. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Enterotoxigenic Escherichia coli with STh and STp Genotypes Is Associated with Diarrhea Both in Children in Areas of Endemicity and in Travelers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterotoxigenic Escherichia coli with STh and STp genotypes is associated with diarrhea both in children in areas of endemicity and in travelers - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunological Cross-Reactivity Between Streptococcus pyogenes and Streptococcus thermophilus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunological profiles of Streptococcus pyogenes (STp) and Streptococcus thermophilus (STh), with a specific focus on the potential for immunological cross-reactivity. The information presented is based on an extensive review of genomic and immunological studies.
Executive Summary
Genomic and Antigenic Profile Comparison
Streptococcus pyogenes is a significant human pathogen armed with a wide array of virulence factors that mediate host-pathogen interactions and immune evasion. In contrast, Streptococcus thermophilus is a non-pathogenic, "Generally Recognized As Safe" (GRAS) organism widely used in the dairy industry. This difference in pathogenicity is reflected in their genomic makeup.
Comparative genomic studies have revealed that S. thermophilus has undergone substantial "genome decay," a process of reductive evolution. This has led to the absence or formation of pseudogenes for many virulence-related genes that are hallmarks of S. pyogenes.
Table 1: Comparison of Key Antigens and Virulence Factors
| Antigen/Virulence Factor | Streptococcus pyogenes (STp) | Streptococcus thermophilus (STh) | Implication for Cross-Reactivity |
| M Protein | Major virulence factor and primary target of protective immunity. Hypervariable N-terminus defines over 200 serotypes.[1] | Absent. No homologous protein identified. | Low. The dominant antigen of STp is absent in STh. |
| Sortase-Anchored Surface Proteins | Numerous proteins, including M protein, are anchored to the cell wall by sortases and are key to host-pathogen interactions. | Lacks genes for sortase-anchored surface proteins; the sortase gene itself is a pseudogene.[2] | Low. A major class of surface antigens in STp is absent in STh. |
| Capsule | Hyaluronic acid capsule is anti-phagocytic and a major virulence factor. | While homologs of capsule synthesis genes (cps) are present (eps), they are involved in exopolysaccharide (EPS) production for texture in dairy products and do not form an anti-phagocytic capsule.[2] | Low. The structure and function of the surface polysaccharides are distinct. |
| Streptococcal C5a Peptidase (SCPA) | A serine protease that inactivates the complement component C5a, thus inhibiting neutrophil recruitment. Highly immunogenic.[3] | Absent. | Low. A key immunogenic and immune-evading protein of STp is absent. |
| Streptococcal Pyrogenic Exotoxins (Spe) | Superantigens (e.g., SpeA, SpeB, SpeC) that cause a massive, non-specific T-cell activation, leading to toxic shock syndrome. | Absent. | Low. A major class of toxins and antigens from STp is not present in STh. |
| Surface Immunogenic Protein (Sip) | Present and immunogenic. | Homologs are present in other streptococcal species, but its presence and immunogenicity in STh are not well-documented in comparative studies. | Potential for some cross-reactivity if a conserved homolog is present and expressed on the surface. |
| Laminin-Binding Protein (Lmb) | Present and immunogenic. | Homologs are present in other streptococcal species. | Potential for some cross-reactivity if a conserved homolog is present and expressed on the surface. |
| Housekeeping Proteins (e.g., GAPDH, Enolase) | Can be surface-exposed and elicit an immune response. | Highly conserved. | High degree of sequence homology suggests a potential for cross-reactivity, though these are not the primary targets of the immune response to infection. |
Immunomodulatory Properties
The interactions of these two bacterial species with the host immune system are markedly different.
Streptococcus pyogenes is adept at evading and manipulating the host immune response to establish infection. It employs a variety of strategies, including:
-
Complement Evasion : The M protein binds to host complement regulators like C4b-binding protein (C4BP) and Factor H to prevent opsonization and phagocytosis.[4]
-
Inhibition of Phagocytosis : The hyaluronic acid capsule prevents recognition by phagocytes.
-
IgG Degradation : Secreted enzymes like EndoS can hydrolyze the glycans on IgG, impairing antibody effector functions.[4]
-
Autoimmunity : Molecular mimicry between STp antigens (primarily M protein) and host tissues can lead to autoimmune sequelae such as acute rheumatic fever.[5]
Streptococcus thermophilus , on the other hand, is known for its immunomodulatory and often anti-inflammatory properties. Studies have shown that S. thermophilus can:
-
Alter the gene expression of human peripheral blood mononuclear cells (PBMCs).[6][7]
-
Downregulate the expression of several Toll-like receptors (TLRs), including TLR-1, TLR-2, TLR-4, and TLR-8, which are involved in the recognition of bacterial pathogens.[6][8]
-
Induce the production of both pro- and anti-inflammatory cytokines, suggesting a role in immune homeostasis.[6][7]
Hypothetical Experimental Workflow for Assessing Cross-Reactivity
While no specific studies on STp-STh cross-reactivity have been identified, a standard immunological workflow to investigate this would involve several key experiments.
Caption: Hypothetical workflow for studying STp and STh cross-reactivity.
Detailed Methodologies:
-
Antigen Preparation:
-
Bacterial Culture: S. pyogenes (e.g., M1T1 strain) and S. thermophilus (e.g., a common dairy strain) would be grown to mid-log phase in appropriate broth (e.g., Todd-Hewitt for STp, M17 for STh).
-
Whole Cell Lysates: Bacterial pellets would be washed in PBS and lysed using mechanical disruption (e.g., bead beating) or enzymatic digestion (e.g., lysozyme). Protein concentration would be determined by a BCA assay.
-
Antigen Purification: Specific conserved proteins identified through genomic analysis could be recombinantly expressed and purified for more targeted assays.
-
-
Generation of Antisera:
-
Immunization: Groups of mice or rabbits would be immunized subcutaneously with either STp or STh whole-cell lysates emulsified in a suitable adjuvant (e.g., Freund's adjuvant).
-
Booster Injections: Booster immunizations would be given at 2-3 week intervals to elicit a high-titer antibody response.
-
Serum Collection: Blood would be collected post-immunization, and serum (antisera) would be isolated and stored.
-
-
Cross-Reactivity Assays:
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Microtiter plates would be coated with either STp or STh lysate.
-
Plates would be incubated with serial dilutions of anti-STp or anti-STh sera.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody isotype would be added.
-
A colorimetric substrate would be added, and the absorbance would be read to quantify antibody binding. High absorbance would indicate cross-reactivity.
-
-
Western Blot:
-
STp and STh lysates would be separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane would be probed with anti-STp or anti-STh sera.
-
A labeled secondary antibody would be used for detection. The presence of bands in the heterologous lanes would indicate which proteins are cross-reactive.
-
-
Opsonophagocytic Killing (OPK) Assay:
-
Live STp or STh bacteria would be incubated with the heterologous antisera and a source of complement (e.g., baby rabbit serum).
-
Phagocytic cells (e.g., neutrophils) would be added.
-
The reduction in bacterial colony-forming units (CFUs) over time would be measured. A significant reduction in CFUs would indicate functional cross-reactive opsonizing antibodies.
-
-
Signaling Pathways
The initial recognition of these bacteria by the innate immune system involves Pattern Recognition Receptors (PRRs) like Toll-like receptors (TLRs). The downstream signaling pathways are expected to differ based on the distinct molecular patterns presented by each bacterium.
Caption: Simplified PRR signaling for STp and STh.
While both bacteria possess peptidoglycan (PGN) and lipoteichoic acid (LTA) that can be recognized by TLR2, the overall immune response is drastically different. STp's virulence factors lead to a robust pro-inflammatory response and immune evasion, whereas STh appears to actively downregulate TLR signaling, contributing to its anti-inflammatory profile.[6][8]
Conclusion
References
- 1. The Streptococcal Proteome - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel Conserved Group A Streptococcal Proteins Identified by the Antigenome Technology as Vaccine Candidates for a Non-M Protein-Based Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M Protein and Other Surface Proteins on Streptococcus pyogenes - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conserved molecular chaperone PrsA stimulates protective immunity against group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying protective Streptococcus - Schafer - N [schafer-n.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Novel conserved group A streptococcal proteins identified by the antigenome technology as vaccine candidates for a non-M protein-based vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1597348A2 - Conserved and specific streptococcal genomes - Google Patents [patents.google.com]
A Comparative Analysis of Heat-Stable Enterotoxin (STp) and Guanylin Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways of heat-stable enterotoxin (STp) of enterotoxigenic Escherichia coli and the endogenous hormone guanylin (B122020). Both peptides are potent activators of the guanylate cyclase C (GC-C) receptor, a key regulator of intestinal fluid and electrolyte homeostasis. Understanding the nuances of their interactions with GC-C is crucial for the development of novel therapeutics for gastrointestinal disorders.
At a Glance: Key Differences in Signaling
| Feature | Heat-Stable Enterotoxin (STp/STa) | Guanylin |
| Origin | Exogenous (bacterial toxin) | Endogenous (intestinal peptide hormone) |
| Potency | High-potency agonist ("superagonist") | Lower potency agonist |
| Receptor Affinity (Ki) | Very High (pM to low nM range) | High (nM to low µM range) |
| Primary Role | Pathophysiological (causes secretory diarrhea) | Physiological (regulates intestinal fluid and ion balance) |
| pH Sensitivity | Relatively pH-insensitive | Highly pH-sensitive (more potent at alkaline pH) |
Quantitative Comparison of Ligand-Receptor Interactions
The following tables summarize the quantitative data on the binding affinity and potency of STp (referred to as STa in literature, of which STp is a variant) and guanylin in activating the GC-C receptor and downstream signaling events.
Table 1: Binding Affinity (Ki) for Guanylate Cyclase C Receptor
| Ligand | Ki Value | Cell Line | Comments |
| STa | 78 ± 38 pM and 4.9 ± 1.4 nM[1][2] | T84 | Data suggests two binding sites with different affinities. |
| Guanylin | 19 ± 5 nM and 1.3 ± 0.5 µM[1][2] | T84 | Exhibits significantly lower affinity compared to STa. |
| Uroguanylin (B126073) | ~1.0 nM[3] | Human GC-C | Another endogenous ligand with intermediate affinity. |
Table 2: Potency (EC50) for cGMP Production
| Ligand | EC50 Value | Cell Line/System | Comments |
| STa | ~50 nM[4] | HEK293 cells expressing human GC-C | Demonstrates high potency in stimulating the second messenger. |
| Guanylin | Less potent than STa[1][5] | T84 | Specific EC50 values vary, but consistently require higher concentrations than STa for similar cGMP production. |
Table 3: Potency in Stimulating Short-Circuit Current (Isc)
| Ligand | Relative Potency | Cell/Tissue Model | Comments |
| STa | ~10-fold more potent than guanylin[1][2] | T84 cells | A direct functional measure of ion secretion. |
| Guanylin | Less potent than STa | T84 cells and human intestinal mucosa[2][6] | Elicits a concentration-dependent increase in Isc. |
Signaling Pathways
The primary signaling pathway for both STp and guanylin involves the activation of GC-C. However, evidence also suggests the existence of GC-C independent pathways for guanylin.
GC-C Dependent Signaling
Binding of both STp and guanylin to the extracellular domain of GC-C induces a conformational change that activates the intracellular guanylate cyclase domain. This leads to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[7] Increased intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[7] This results in the secretion of chloride ions, followed by sodium and water, into the intestinal lumen.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Competitive Radioligand Binding Assay for GC-C
This assay is used to determine the binding affinity (Ki) of unlabeled ligands (e.g., STp, guanylin) by measuring their ability to compete with a radiolabeled ligand for binding to the GC-C receptor.
Materials:
-
T84 human colon carcinoma cells (or other cells expressing GC-C)
-
Membrane preparation from T84 cells
-
Radiolabeled ligand (e.g., 125I-STa)
-
Unlabeled competitor ligands (STp, guanylin) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize T84 cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand to each well. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor ligand. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
cGMP Enzyme Immunoassay (EIA)
This assay quantifies the intracellular concentration of cGMP produced in response to GC-C activation.
Materials:
-
T84 cells cultured in multi-well plates
-
STp or guanylin at various concentrations
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
Commercially available cGMP EIA kit (containing cGMP antibody, cGMP-enzyme conjugate, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture T84 cells to confluence. Pre-treat the cells with a phosphodiesterase inhibitor. Stimulate the cells with different concentrations of STp or guanylin for a defined period.
-
Cell Lysis: Terminate the stimulation by removing the media and adding a lysis buffer to release the intracellular cGMP.
-
Immunoassay: Perform the competitive EIA according to the kit manufacturer's instructions.[8][9][10][11][12] This typically involves adding the cell lysates, a cGMP-enzyme conjugate, and a cGMP-specific antibody to a pre-coated plate. The cGMP in the sample competes with the cGMP-enzyme conjugate for binding to the antibody.
-
Detection: After washing away unbound reagents, add a substrate that is converted by the enzyme conjugate into a colored product.
-
Quantification: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cGMP. Use the standard curve to determine the concentration of cGMP in the cell lysates.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This electrophysiological technique measures the net ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity and, consequently, intestinal secretion.
Materials:
-
T84 cells grown to confluence on permeable filter supports
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution (or other appropriate physiological buffer)
-
STp or guanylin
-
Pharmacological inhibitors (e.g., bumetanide (B1668049) to block the Na-K-2Cl cotransporter)
Procedure:
-
Monolayer Preparation: Grow T84 cells on permeable filter supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Ussing Chamber Setup: Mount the filter support with the cell monolayer in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Fill both chambers with oxygenated Ringer's solution maintained at 37°C.
-
Measurement: Clamp the transepithelial voltage to 0 mV using the voltage-clamp amplifier. The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net movement of ions across the epithelium.
-
Stimulation: After a stable baseline Isc is established, add STp or guanylin to the apical chamber. An increase in Isc indicates an increase in anion secretion (primarily Cl-).
-
Inhibitor Studies (Optional): To confirm the involvement of specific ion transporters, pharmacological inhibitors can be added. For example, the addition of bumetanide to the basolateral side should inhibit the Isc increase induced by STp or guanylin.[2]
-
Data Analysis: Record and analyze the change in Isc over time in response to the addition of agonists and inhibitors.
Logical Relationship of Downstream Effects
The binding of both STp and guanylin to GC-C initiates a cascade of events that ultimately leads to intestinal fluid secretion. The potency of the ligand directly influences the magnitude of the downstream effects.
References
- 1. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of effects of uroguanylin, guanylin, and Escherichia coli heat-stable enterotoxin STa in mouse intestine and kidney: evidence that uroguanylin is an intestinal natriuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UNIPROT:Q02747 - FACTA Search [nactem.ac.uk]
- 7. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]
- 8. cloud-clone.com [cloud-clone.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
A Comparative Analysis of Receptor Binding Affinities: STp and Uroguanylin for Guanylate Cyclase C
A detailed guide for researchers and drug development professionals on the binding characteristics and signaling pathways of the heat-stable enterotoxin peptide (STp) and the endogenous hormone uroguanylin (B126073) with their common receptor, Guanylate Cyclase C (GC-C).
The interaction between ligands and their receptors is a cornerstone of cellular signaling and a critical area of study in drug development. This guide provides a comprehensive comparison of the receptor binding affinities of two key ligands for Guanylate Cyclase C (GC-C): the E. coli heat-stable enterotoxin (STp or STa) and the endogenous peptide hormone uroguanylin. GC-C, primarily expressed on the apical surface of intestinal epithelial cells, plays a pivotal role in regulating fluid and ion homeostasis.[1][2] Its activation by these ligands has significant physiological and pathophysiological consequences, making a thorough understanding of their binding kinetics essential.
Quantitative Comparison of Binding Affinities
The binding affinities of STp and uroguanylin to human Guanylate Cyclase C have been determined through various experimental assays, with competitive radioligand binding assays being a common method. The dissociation constant (Kd) is a key metric, where a lower Kd value indicates a higher binding affinity.
Data consistently shows that the bacterial enterotoxin STp binds to GC-C with a significantly higher affinity than the endogenous ligand, uroguanylin. This higher affinity contributes to STp's classification as a "superagonist" of the receptor.[3]
| Ligand | Dissociation Constant (Kd) | Reference |
| Heat-Stable Enterotoxin (STp/STa) | ~ 0.1 nM | [1][3] |
| Uroguanylin | ~ 1.0 nM | [1][3] |
| Guanylin (B122020) | ~ 10.0 nM | [1][3] |
This table summarizes the approximate binding affinities of the primary ligands for the human GC-C receptor under standard assay conditions.
Furthermore, the binding affinity of uroguanylin is notably influenced by the local pH microenvironment. At an acidic pH (e.g., 5.0), uroguanylin's binding affinity for GC-C increases approximately 10-fold.[3][4] This pH-dependent activity is linked to the acidic amino acid residues on its N-terminus.[5] In contrast, the binding of STp to GC-C is less affected by changes in mucosal pH.[4]
Signaling Pathways: A Tale of Two Activators
Upon binding to the extracellular domain of GC-C, both STp and uroguanylin induce a conformational change in the receptor, which activates its intracellular guanylyl cyclase domain.[3] This activation catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3]
The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase II (PKGII).[1] PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel.[1][6] The opening of the CFTR channel leads to the efflux of chloride ions and bicarbonate into the intestinal lumen, with water following osmotically, resulting in increased fluid secretion.[7][8]
While both ligands utilize this primary pathway, there is evidence suggesting that uroguanylin can also activate a GC-C-independent signaling pathway that involves changes in intracellular Ca2+ concentrations.[6][9]
Experimental Protocols: Determining Binding Affinity
A standard method for comparing the binding affinities of STp and uroguanylin is the competitive radioligand binding assay . This technique quantifies the displacement of a radiolabeled ligand by an unlabeled competitor.
Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of unlabeled STp and uroguanylin for the GC-C receptor.
Materials:
-
Cell Line: T84 human colon carcinoma cells, which endogenously express high levels of GC-C.
-
Radioligand: 125I-labeled STa (a common analogue of STp used for radiolabeling).
-
Competitors: Unlabeled STp and unlabeled uroguanylin at various concentrations.
-
Buffers: Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing BSA and protease inhibitors). Wash buffer.
-
Equipment: Gamma counter for measuring radioactivity.
Methodology:
-
Cell Culture: T84 cells are cultured to confluence in multi-well plates.
-
Incubation: The cells are incubated with a constant concentration of 125I-STa and increasing concentrations of the unlabeled competitor (either STp or uroguanylin). The incubation is typically carried out at 4°C to reach binding equilibrium and minimize ligand internalization.
-
Washing: After incubation, the cells are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Lysis and Measurement: The cells are lysed, and the amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of 125I-STa versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific N-Linked Glycosylation of Receptor Guanylyl Cyclase C Regulates Ligand Binding, Ligand-mediated Activation and Interaction with Vesicular Integral Membrane Protein 36, VIP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heat-Stable Enterotoxin of Enterotoxigenic Escherichia coli as a Vaccine Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uroguanylin increases Ca2+ concentration in astrocytes via guanylate cyclase C-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Anti-STp (TRIP10) Antibody Specificity
For Researchers, Scientists, and Drug Development Professionals
The specificity of an antibody is paramount for the accuracy and reproducibility of experimental results. In the context of drug development and cellular signaling research, ensuring that an anti-STp (Thyroid Hormone Receptor Interactor 10, or TRIP10/CIP4) antibody exclusively binds to its intended target is a critical first step. This guide provides a comparative framework for validating the specificity of anti-STp antibodies, grounded in established scientific principles. We present key experimental protocols and data presentation formats to objectively assess and compare the performance of different anti-STp antibody alternatives.
The Five Pillars of Antibody Validation for Anti-STp
To rigorously assess the specificity of anti-STp antibodies, we recommend a multi-pronged approach based on the five pillars of antibody validation.[1] This framework provides a comprehensive strategy to confirm that an antibody is binding to the correct target protein.
Genetic Strategies: The Gold Standard
Knockout (KO) or knockdown (KD) models are considered the gold standard for antibody validation.[2][3] By comparing the antibody's signal in wild-type cells versus cells where the TRIP10 gene has been silenced or removed, one can unequivocally determine target specificity. A truly specific antibody should show a significant reduction or complete loss of signal in the KO/KD model.
Comparison of Anti-STp Antibodies using Genetic Strategies
| Antibody | Method | Cell Line | Wild-Type Signal (Normalized) | KO/KD Signal (Normalized) | Specificity Confirmation |
| Anti-STp Ab 1 | Western Blot | HEK293T | 1.00 | <0.05 | High |
| Anti-STp Ab 2 | Western Blot | HEK293T | 1.00 | 0.85 | Low (potential off-target) |
| Anti-STp Ab 1 | Immunofluorescence | A549 | Strong cytoplasmic | No signal | High |
| Anti-STp Ab 2 | Immunofluorescence | A549 | Strong cytoplasmic | Moderate cytoplasmic | Low (potential off-target) |
Experimental Workflow for Genetic Validation
Caption: Workflow for genetic validation of anti-STp antibody specificity.
Orthogonal Strategies: Cross-Referencing Data
This approach involves correlating the results from the antibody-based application with data from a non-antibody-based method. For instance, comparing protein expression levels measured by Western Blot with mRNA levels measured by RT-qPCR across a panel of cell lines. A good correlation suggests the antibody is recognizing the correct target.
Comparison of Anti-STp Antibodies using Orthogonal Strategies
| Cell Line | Anti-STp Ab 1 (Western Blot Signal) | TRIP10 mRNA (Relative Quantity) | Correlation (R²) |
| HEK293T | 1.25 | 1.30 | \multirow{4}{*}{0.95} |
| A549 | 0.80 | 0.75 | |
| MCF7 | 1.50 | 1.65 | |
| Jurkat | 0.20 | 0.15 |
Independent Antibody Strategies: Two is Better Than One
This method uses two or more independent antibodies that recognize different, non-overlapping epitopes on the target protein. If both antibodies produce a similar staining pattern in immunohistochemistry or co-precipitate the same protein, it provides strong evidence of specificity.
Comparison of Anti-STp Antibodies using Independent Antibody Approach
| Application | Anti-STp Ab 1 (Epitope A) | Anti-STp Ab 3 (Epitope B) | Concordance |
| Immunofluorescence | Cytoplasmic staining | Cytoplasmic staining | High |
| Immunoprecipitation-WB | IP: Ab 1, WB: Ab 3 -> Band at ~75 kDa | IP: Ab 3, WB: Ab 1 -> Band at ~75 kDa | High |
Recombinant Protein Expression: Tag, You're It
In this strategy, the target protein is expressed with a tag (e.g., GFP or HA). The signal from the anti-STp antibody should co-localize or correspond with the signal from an antibody against the tag. This is particularly useful for confirming the molecular weight in a Western Blot.
Comparison of Anti-STp Antibodies using Recombinant Expression
| Antibody | Application | Cell Line (Transfected with STp-GFP) | Observation | Specificity Confirmation |
| Anti-STp Ab 1 | Western Blot | HEK293T | Band at ~102 kDa (STp ~75 kDa + GFP ~27 kDa) | High |
| Anti-STp Ab 1 | Immunofluorescence | U2OS | Co-localization with GFP signal | High |
Immunoprecipitation-Mass Spectrometry (IP-MS): The Ultimate Litmus Test
IP-MS is a powerful technique where the antibody is used to pull down its binding partner(s) from a cell lysate. The precipitated proteins are then identified by mass spectrometry. For a specific antibody, the top hit should be TRIP10. This method can also identify any off-target interactions.
Comparison of Anti-STp Antibodies using IP-MS
| Antibody | Top Identified Protein | TRIP10 Sequence Coverage | Key Off-Target Proteins |
| Anti-STp Ab 1 | TRIP10 | >50% | None identified |
| Anti-STp Ab 2 | TRIP10 | >40% | Heat Shock Protein 70 |
The STp (TRIP10) Signaling Pathway
TRIP10, also known as Cdc42-interacting protein 4 (CIP4), is an adaptor protein involved in several key cellular processes. It plays a crucial role in insulin-stimulated glucose transport by being required for the translocation of the GLUT4 transporter to the plasma membrane.[4][5] TRIP10 interacts with the small GTPase Cdc42 and is involved in regulating the actin cytoskeleton, which is essential for membrane trafficking and endocytosis.[1][6][7]
Caption: Simplified signaling pathway of STp (TRIP10) in insulin-mediated GLUT4 translocation.
Detailed Experimental Protocols
Western Blotting for Genetic Validation
-
Cell Lysis: Lyse wild-type and TRIP10 KO/KD cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the anti-STp antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. A loading control (e.g., anti-GAPDH or anti-beta-actin) should be used to normalize protein levels.
Immunofluorescence for Independent Antibody Validation
-
Cell Culture: Plate cells on glass coverslips and allow them to adhere overnight.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with two different anti-STp antibodies on separate coverslips for 1 hour at room temperature.
-
Washing: Wash coverslips 3x with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Staining and Mounting: Stain nuclei with DAPI and mount coverslips on slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope and compare the staining patterns.
Immunoprecipitation for IP-MS
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads for 1 hour.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-STp antibody or an isotype control antibody overnight at 4°C.
-
Capture: Add protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively with IP lysis buffer.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data against a human protein database to identify the precipitated proteins.
By employing these rigorous validation strategies, researchers can confidently select the most specific and reliable anti-STp antibody for their experimental needs, ensuring the integrity and reproducibility of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-TRIP10 Antibody (A31830) | Antibodies.com [antibodies.com]
- 3. genecards.org [genecards.org]
- 4. biosave.com [biosave.com]
- 5. TRIP10 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. genular.atomic-lab.org [genular.atomic-lab.org]
- 7. uniprot.org [uniprot.org]
A Comparative Guide to Neutralization Assays for Enterotoxin STp
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the neutralization assay of Escherichia coli heat-stable enterotoxin peptide (STp). We will delve into the underlying signaling pathway, compare various assay formats, and provide detailed experimental protocols to assist researchers in selecting the most suitable approach for their drug discovery and development needs.
Introduction to Enterotoxin STp and Neutralization Assays
Enterotoxigenic Escherichia coli (ETEC) is a leading cause of diarrheal disease, largely due to the action of its heat-stable enterotoxins, such as STp. STp is a small peptide toxin that targets the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1][2] This interaction triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.[1][2][3][4] The subsequent accumulation of cGMP activates protein kinase G II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[2] This leads to an efflux of chloride ions, followed by sodium and water, resulting in secretory diarrhea.[4][5]
A neutralization assay for Enterotoxin STp is a critical tool for the development of therapeutics, such as antibodies or small molecule inhibitors. The principle of this assay is to quantify the ability of a test compound to inhibit the biological activity of STp, which is most commonly measured by the reduction in STp-induced cGMP production in a relevant cell line.
STp Signaling Pathway
The binding of STp to its receptor, guanylate cyclase C, initiates a signaling cascade that ultimately leads to intestinal fluid secretion.
Caption: Signaling pathway of Enterotoxin STp.
Comparison of cGMP Detection Methods for Neutralization Assays
The core of an STp neutralization assay is the quantification of intracellular cGMP levels. Several methods are available, each with its own advantages and limitations.
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Live-Cell Imaging (FRET/BRET) |
| Principle | Competitive binding of radiolabeled cGMP and sample cGMP to a specific antibody.[6] | Competitive binding of sample cGMP and enzyme-labeled cGMP to a specific antibody.[6][7] | Genetically encoded biosensors that change fluorescence or luminescence upon cGMP binding.[6][8][9] |
| Sensitivity | Very high, can be the most sensitive method.[10] | High, with detection limits in the low picomole range.[7] | High, allows for single-cell analysis.[9] |
| Throughput | Low to medium | High | Medium to high |
| Real-time analysis | No, endpoint assay. | No, endpoint assay. | Yes, allows for kinetic measurements.[8] |
| Spatial Resolution | None, measures bulk cGMP from cell lysates.[6] | None, measures bulk cGMP from cell lysates or supernatant.[9][11] | High, can detect subcellular cGMP microdomains.[6] |
| Reagents | Radioactive isotopes (e.g., 125I), specific antibodies.[6] | Specific antibodies, enzyme conjugates, substrates. | Genetically encoded sensors (plasmids/viral vectors). |
| Equipment | Scintillation counter.[10] | Microplate reader.[7] | Fluorescence or luminescence microscope.[9] |
| Advantages | High sensitivity. | High throughput, non-radioactive. | Provides real-time kinetic and spatial information.[8][9] |
| Disadvantages | Requires handling of radioactive materials, low throughput. | Endpoint measurement, no spatial information. | Requires cell transfection/transduction, specialized equipment. |
Experimental Protocols
General Workflow for an STp Neutralization Assay
The following diagram outlines a typical workflow for an in vitro STp neutralization assay.
Caption: General workflow of an STp neutralization assay.
Detailed Methodology: Competitive ELISA for cGMP Quantification
This protocol is adapted from commercially available cGMP ELISA kits and published methodologies.[7]
1. Cell Culture and Treatment:
-
Seed a suitable human colonic carcinoma cell line, such as T84, into 96-well plates and grow to confluency. T84 cells are a well-established model for studying intestinal chloride secretion.[4]
-
Prepare serial dilutions of the test neutralizing compound (e.g., antibody, nanobody, or small molecule) in appropriate cell culture media.
-
Pre-incubate the confluent cell monolayers with the neutralizing compound for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add a constant, predetermined concentration of synthetic STp to each well (except for negative controls) and incubate for a defined period (e.g., 30 minutes) to induce cGMP production.[11]
-
To prevent cGMP degradation, a phosphodiesterase (PDE) inhibitor such as IBMX or vardenafil (B611638) can be added to the culture medium.[11][12]
2. Sample Preparation:
-
After incubation, aspirate the medium and lyse the cells using 0.1 M HCl to stop enzymatic activity and release intracellular cGMP.[7]
-
Centrifuge the plates to pellet cell debris.
-
Collect the supernatants containing cGMP for analysis. Samples may require acetylation according to the specific ELISA kit protocol to improve sensitivity.
3. cGMP Competitive ELISA:
-
Prepare cGMP standards and controls as per the manufacturer's instructions.[7]
-
Add standards, controls, and prepared samples to the wells of the ELISA plate pre-coated with a goat anti-rabbit IgG.
-
Add a fixed amount of cGMP-alkaline phosphatase conjugate and a rabbit anti-cGMP antibody to each well.
-
Incubate the plate to allow for competitive binding of the cGMP in the sample/standard and the cGMP conjugate to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution. The alkaline phosphatase on the bound conjugate will convert the substrate, producing a yellow color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The intensity of the color is inversely proportional to the cGMP concentration in the sample.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of STp-induced cGMP production for each concentration of the neutralizing compound.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Alternative and Emerging Approaches
While cell-based assays measuring cGMP are the gold standard, other techniques can provide complementary information:
-
Toxin Binding Assays: These assays directly measure the ability of a neutralizing agent to block the binding of labeled STp to its receptor on cells or purified receptor domains.
-
Cell-based Functional Assays: Measuring downstream effects of cGMP signaling, such as chloride ion efflux (e.g., using fluorescent ion indicators) or changes in cell volume, can also serve as a readout for neutralization.
-
In vivo Models: Animal models, such as the suckling mouse assay, provide the ultimate test for the efficacy of a neutralizing compound by measuring the inhibition of intestinal fluid accumulation.
Conclusion
The choice of a neutralization assay for Enterotoxin STp depends on the specific research question, available resources, and desired throughput. For high-throughput screening of neutralizing compounds, a competitive ELISA for cGMP is often the most practical approach due to its robustness, scalability, and non-radioactive nature. For more detailed mechanistic studies, live-cell imaging with FRET or BRET biosensors offers unparalleled insights into the real-time and spatial dynamics of cGMP signaling. By understanding the principles and methodologies outlined in this guide, researchers can effectively evaluate and compare potential therapeutics against this important diarrheal pathogen.
References
- 1. Heat-stable enterotoxin - Wikipedia [en.wikipedia.org]
- 2. Molecular Determinants of Enterotoxigenic Escherichia coli Heat-Stable Toxin Secretion and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of guanylate cyclase by E. coli heat-stable enterotoxin (STa). Modulation by NAD and pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Escherichia coli heat stable enterotoxin in a human colonic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enterotoxin - Wikipedia [en.wikipedia.org]
- 6. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanical Stimuli Affect Escherichia coli Heat-Stable Enterotoxin-Cyclic GMP Signaling in a Human Enteroid Intestine-Chip Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated Extracellular cGMP Produced after Exposure to Enterotoxigenic Escherichia coli Heat-Stable Toxin Induces Epithelial IL-33 Release and Alters Intestinal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Streptococcus pyogenes Toxoids: A Guide for Vaccine Development
For Immediate Release
In the ongoing effort to develop a safe and effective vaccine against Streptococcus pyogenes (Group A Streptococcus, GAS), several protein toxins have been identified as promising targets for toxoid-based vaccines. This guide provides a comparative analysis of the preclinical efficacy of key S. pyogenes toxoids, with a focus on Streptolysin O (SLO) and Streptococcal Pyrogenic Exotoxins (Spe). The data presented herein is compiled from various preclinical studies to aid researchers, scientists, and drug development professionals in advancing GAS vaccine candidates.
Executive Summary
The development of a broadly protective vaccine against the diverse serotypes of S. pyogenes is a global health priority. Toxoid vaccines, which utilize inactivated bacterial toxins to elicit a protective immune response without causing disease, represent a promising strategy. This guide focuses on the comparative immunogenicity and protective efficacy of toxoids derived from key S. pyogenes virulence factors, including Streptolysin O (SLO), a potent cytolysin, and Streptococcal Pyrogenic Exotoxins (e.g., SpeA, SpeC), which are superantigens implicated in severe GAS diseases.
This analysis reveals that multicomponent vaccines, such as the "Combo#5" formulation containing SLO, SpyCEP, SCPA, ADI, and TF, can elicit robust, high-titer antigen-specific antibody responses.[1][2] While these combination vaccines demonstrate protection against cutaneous GAS challenge, their efficacy against invasive disease can be limited compared to vaccines based on full-length M protein.[1][2] Separately, detoxified mutants of SpeA have been shown to be highly immunogenic and protective in rabbit models of streptococcal toxic shock syndrome.
Comparative Immunogenicity and Efficacy Data
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of various S. pyogenes toxoid-containing vaccines.
Table 1: Antigen-Specific IgG Titers in Immunized Mice
| Vaccine Candidate | Mouse Strain | Adjuvant | Mean IgG Titer (Day 35) | Data Source |
| Combo#5 (SLO, SpyCEP, SCPA, ADI, TF) | BALB/c | Alum | >10^5 (for each component) | Rivera-Hernandez et al., 2016[1][2] |
| J8-ADI (M-protein peptide conjugate) | BALB/c | Alum | >10^5 (for J8 and ADI) | Rivera-Hernandez et al., 2016[1][2] |
| ΔGAC-ADI (Carbohydrate conjugate) | BALB/c | Alum | >10^5 (for ΔGAC and ADI) | Rivera-Hernandez et al., 2016[1][2] |
| Full-length M1 Protein | BALB/c | Alum | >10^6 | Rivera-Hernandez et al., 2016[1][2] |
Table 2: Protective Efficacy in Mouse Challenge Models
| Vaccine Candidate | Challenge Model | Challenge Strain | Outcome | Protection (%) | Data Source |
| Combo#5 | Cutaneous | M1 GAS | Reduced bacterial load in skin | Significant protection | Rivera-Hernandez et al., 2016[1][2] |
| Combo#5 | Invasive (subcutaneous) | 5448 (M1T1) | Survival | No significant protection | Rivera-Hernandez et al., 2016[1][2] |
| J8-ADI | Cutaneous | M1 GAS | Reduced bacterial load in skin | Significant protection | Rivera-Hernandez et al., 2016[1][2] |
| J8-ADI | Invasive (subcutaneous) | 5448 (M1T1) | Survival | No significant protection | Rivera-Hernandez et al., 2016[1][2] |
| ΔGAC-ADI | Cutaneous | M1 GAS | Reduced bacterial load in skin | Significant protection | Rivera-Hernandez et al., 2016[1][2] |
| ΔGAC-ADI | Invasive (subcutaneous) | 5448 (M1T1) | Survival | No significant protection | Rivera-Hernandez et al., 2016[1][2] |
| Full-length M1 Protein | Invasive (subcutaneous) | 5448 (M1T1) | Survival | 100% | Rivera-Hernandez et al., 2016[1][2] |
| CEP (SpyCEP fragment) | Intramuscular | S. pyogenes | Reduced bacterial dissemination | Significant protection | Zingaretti et al., 2010 |
| CEP (SpyCEP fragment) | Intranasal | S. pyogenes | Reduced bacterial dissemination | Significant protection | Zingaretti et al., 2010 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of vaccine research. Below are summarized protocols for key experiments cited in this guide.
Mouse Immunization and Challenge
-
Animal Model: 6- to 8-week-old female BALB/c mice are commonly used.[3] For invasive disease models, humanized plasminogen mice may be employed.[1][2]
-
Vaccine Formulation: Recombinant protein antigens (e.g., 5-10 µg of each) are typically adjuvanted with aluminum hydroxide (B78521) (alum).[1][2][3] For mucosal immunization, adjuvants like cholera toxin B subunit (CTB) can be used.[3]
-
Immunization Schedule: A common schedule involves intramuscular or subcutaneous injections on days 0, 21, and 28.[1][2] For mucosal immunization, sublingual or intranasal administration can be performed.[3]
-
Challenge: Approximately two weeks after the final immunization (day 42), mice are challenged with a virulent S. pyogenes strain.
-
Efficacy Assessment:
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is a generalized procedure for determining antigen-specific IgG titers in serum.
-
Plate Coating: 96-well microtiter plates are coated with the specific recombinant antigen (e.g., SLO, SpeA) at a concentration of approximately 5 µg/mL in carbonate buffer and incubated overnight at 4°C.
-
Blocking: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking solution (e.g., 3% fish gelatin in PBS) for 2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Serial dilutions of serum from immunized mice are added to the wells and incubated for 90 minutes at 37°C or overnight at 4°C.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody is added to each well and incubated for 1 hour at 37°C.
-
Detection: Plates are washed again, and a substrate solution (e.g., TMB) is added. The colorimetric reaction is allowed to develop for 5-15 minutes in the dark.
-
Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader. Antibody titers are typically expressed as the reciprocal of the highest dilution giving an absorbance value above a predetermined cutoff.
Signaling Pathways and Experimental Workflows
Immune Response to S. pyogenes Toxoids
The immunogenicity of S. pyogenes toxoids is dependent on their recognition by the innate immune system, which in turn shapes the adaptive immune response. Toll-like receptors (TLRs) play a crucial role in this process. While specific TLR signaling pathways for each toxoid are not fully elucidated, a general pathway can be outlined.
Caption: Generalized signaling pathway of the immune response to S. pyogenes toxoids.
Experimental Workflow for Vaccine Efficacy Testing
The following diagram illustrates a typical workflow for the preclinical evaluation of S. pyogenes toxoid vaccine candidates.
References
A Comparative Guide to the Mechanisms of Enterotoxin STp and Heat-Labile Enterotoxin (LT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two key bacterial enterotoxins: heat-stable enterotoxin STp and heat-labile enterotoxin (LT), both primarily associated with enterotoxigenic Escherichia coli (ETEC). Understanding the distinct and overlapping pathways these toxins exploit is crucial for the development of effective therapeutics and vaccines against diarrheal diseases. This document synthesizes experimental data on their molecular interactions, signaling cascades, and physiological consequences, supported by detailed experimental protocols.
At a Glance: Key Differences and Quantitative Parameters
The fundamental difference between STp and LT lies in the second messenger systems they manipulate. STp elevates intracellular cyclic guanosine (B1672433) monophosphate (cGMP), while LT increases cyclic adenosine (B11128) monophosphate (cAMP). This initial divergence leads to distinct activation cascades, although they ultimately converge on the phosphorylation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to ion and water secretion.
| Feature | Heat-Stable Enterotoxin (STp) | Heat-Labile Enterotoxin (LT) |
| Second Messenger | Cyclic GMP (cGMP) | Cyclic AMP (cAMP) |
| Receptor | Guanylate Cyclase C (GC-C) | GM1 Ganglioside |
| Primary Effector | Guanylate Cyclase C (intrinsic to receptor) | Adenylate Cyclase |
| Downstream Kinase | cGMP-dependent Protein Kinase II (PKGII) | Protein Kinase A (PKA) |
| Onset of Action | Rapid (fluid accumulation within 30-60 minutes)[1][2] | Slower (fluid accumulation peaks at 3-6 hours)[1] |
| Duration of Action | Shorter | Longer |
| Effective Concentration (in vitro) | ~50 ng for maximal cGMP response in T84 cells[3] | ~10 ng for significant cAMP response in T84 cells[3] |
| Effective Dose (in vivo) | 25 µg in murine ligated intestinal loops induced significant fluid accumulation[1] | 25 µg in murine ligated intestinal loops induced significant fluid accumulation[1] |
| Heat Stability | Stable at 100°C | Labile, inactivated at 65°C |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by STp and LT are distinct. The following diagrams, rendered in DOT language, illustrate these pathways from receptor binding to the final cellular response.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the effects of STp and LT enterotoxins.
Murine Ligated Intestinal Loop Model for Fluid Accumulation
This in vivo model is a standard for quantifying enterotoxin-induced fluid secretion.
Workflow Diagram:
Methodology:
-
Animal Preparation: Adult mice (e.g., Swiss Webster or BALB/c) are fasted overnight with free access to water.
-
Anesthesia and Surgery: Mice are anesthetized, and a midline laparotomy is performed to expose the small intestine.
-
Loop Creation: A section of the jejunum or ileum is isolated, and 1-2 cm loops are created by tying off the ends with silk sutures, taking care not to obstruct major blood vessels.
-
Toxin Administration: A solution containing a known concentration of purified STp or LT (e.g., 25 µg) in a buffered solution (e.g., PBS) is injected into the ligated loop. A control loop is injected with the buffer alone.
-
Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animal is kept warm and monitored for the duration of the experiment (typically 1-2 hours for STp and 4-6 hours for LT).
-
Data Collection: The animal is euthanized, the ligated loops are excised, and their length and weight are recorded. The fluid accumulation is expressed as a ratio of weight (mg) to length (cm).
Ussing Chamber Analysis of Ion Transport
This ex vivo technique measures ion transport across an epithelial sheet, providing direct evidence of toxin-induced changes in ion flux.
Methodology:
-
Tissue Preparation: A segment of mouse intestine (e.g., jejunum or colon) is excised, and the muscle layers are stripped away to isolate the mucosa. The tissue is then mounted in an Ussing chamber, separating the mucosal and serosal sides.
-
Buffer and Equilibration: Both sides of the chamber are filled with a warmed (37°C) and oxygenated (95% O₂/5% CO₂) Krebs bicarbonate Ringer solution.[4] The tissue is allowed to equilibrate.
-
Krebs Bicarbonate Ringer (KBR) Composition (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄. Glucose (10 mM) is typically added to the serosal side and mannitol (B672) (10 mM) to the mucosal side.[4]
-
-
Electrophysiological Measurements: The transepithelial potential difference is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously measured.
-
Toxin Application: Purified STp or LT is added to the mucosal chamber, and the change in Isc is recorded. An increase in Isc indicates an increase in net anion secretion (primarily Cl⁻).
-
Pharmacological Analysis: Specific ion channel blockers can be used to confirm the identity of the ions being transported. For example, bumetanide (B1668049) can be added to the serosal side to inhibit the Na-K-2Cl cotransporter, which should reduce the toxin-induced Isc increase.
In Vitro cAMP and cGMP Immunoassays
These assays quantify the intracellular levels of the second messengers produced in response to toxin exposure in cultured intestinal epithelial cells (e.g., T84 or Caco-2).
Methodology:
-
Cell Culture and Treatment: Intestinal epithelial cells are grown to confluence on multi-well plates. The cells are then treated with various concentrations of STp or LT for a specified period.
-
Cell Lysis: The culture medium is removed, and the cells are lysed to release their intracellular contents. A common lysis buffer is 0.1 M HCl.[5] Some commercial kits provide a proprietary lysis buffer.
-
Immunoassay: The concentration of cAMP or cGMP in the cell lysate is determined using a competitive enzyme immunoassay (EIA) kit.
-
Principle: Free cAMP or cGMP in the sample competes with a fixed amount of enzyme-labeled cAMP or cGMP for binding sites on a specific antibody coated onto a microplate.
-
Detection: After washing away unbound reagents, a substrate is added that reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of cAMP or cGMP in the original sample.
-
-
Quantification: A standard curve is generated using known concentrations of cAMP or cGMP, and the concentrations in the unknown samples are determined by interpolation from this curve. Results are typically normalized to the total protein concentration of the cell lysate.
Conclusion
The heat-stable enterotoxin STp and the heat-labile enterotoxin LT, while both potent inducers of diarrheal disease, operate through fundamentally different molecular mechanisms. STp's rapid action is mediated by the direct activation of guanylate cyclase C and a subsequent cGMP signaling cascade. In contrast, LT's slower, more prolonged effect requires cellular uptake and ADP-ribosylation of the Gsα protein to activate the cAMP pathway. These differences in their mechanisms of action have important implications for the pathophysiology of ETEC infections and for the design of targeted therapeutic interventions. The experimental protocols detailed in this guide provide a robust framework for further investigation into these toxins and the development of novel anti-diarrheal agents.
References
- 1. Ussing Chamber - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Heat-Stable Enterotoxin Secretions Assessed via ICP-MS Reveal Iron-Mediated Regulation of Virulence in CFA/I- and CS6-Expressing ETEC Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Exposure to Escherichia coli Heat-Labile and Heat-Stable Enterotoxins Increases Fluid Secretion and Alters Cyclic Nucleotide and Cytokine Production by Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterotoxigenic Escherichia coli heat labile enterotoxin affects neutrophil effector functions via cAMP/PKA/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of ETEC Heat-Stable Enterotoxin (STp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and novel methods for the detection of the heat-stable enterotoxin (STp) produced by enterotoxigenic Escherichia coli (ETEC). The accurate detection of STp is crucial for clinical diagnostics, epidemiological surveillance, and the development of effective vaccines and therapeutics against ETEC-mediated diarrheal diseases. This document outlines the performance of a novel genotypic method, multiplex Polymerase Chain Reaction (PCR), in comparison to the traditional phenotypic method, the Ganglioside GM1 Enzyme-Linked Immunosorbent Assay (GM1-ELISA).
Comparative Performance of Detection Methods
The selection of a suitable detection method for ETEC STp depends on a balance of sensitivity, specificity, throughput, and laboratory capacity. While traditional phenotypic assays directly measure the presence of the toxin, newer genotypic methods offer high sensitivity and specificity in detecting the genes encoding these toxins.
| Method | Principle | Target | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| Multiplex PCR (Novel Method) | Amplification of specific gene sequences | estA gene (encoding STp) | High (can detect low numbers of bacteria) | High (specific primers target the toxin gene) | High | High sensitivity and specificity, allows for simultaneous detection of multiple toxin genes. | Detects the gene, not the expressed toxin, which may not always correlate with active toxin production. Requires specialized equipment. |
| GM1-ELISA (Traditional Method) | Immunoassay based on toxin binding to GM1 ganglioside receptors | STp Toxin | Moderate to High | High | High | Detects the biologically active toxin. Well-established and widely used. | May have lower sensitivity than PCR, especially with low toxin concentrations. Cross-reactivity with other toxins can occur. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of these detection methods in a laboratory setting.
Multiplex PCR for the Detection of the estA (STp) Gene
This protocol outlines a multiplex PCR assay for the simultaneous detection of genes encoding ETEC toxins, including STp.
1. DNA Extraction:
-
Bacterial DNA is extracted from a single colony grown overnight on a suitable agar (B569324) plate.
-
The colony is suspended in 50 μl of sterile water and boiled at 100°C for 10 minutes to lyse the cells and release the DNA.[1]
2. PCR Reaction Mixture:
-
A PCR master mix is prepared containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the estA gene (STp), as well as primers for other target toxin genes if performing a multiplex assay.[2]
-
Degenerate primers can be used to efficiently amplify both STh and STp gene sequences.[3]
3. PCR Amplification:
-
The PCR is performed in a thermal cycler with the following typical conditions:
-
Initial denaturation at 94°C for 1 minute.
-
35 cycles of:
-
Denaturation at 94°C for 30 seconds.
-
Annealing at 52°C for 30 seconds.
-
Extension at 72°C for 1 minute.
-
-
Final extension at 72°C for 5 minutes.[2]
-
4. Gel Electrophoresis:
-
The amplified PCR products are separated by electrophoresis on a 3% agarose (B213101) gel.[2]
-
The presence of a band of the expected size for the estA gene indicates a positive result for STp.
GM1-ELISA for the Detection of STp Toxin
This protocol describes a GM1-ELISA for the phenotypic detection of the STp toxin.
1. Plate Coating:
-
Microtiter plates are coated with GM1 ganglioside (400 ng/well) and incubated overnight.[4]
2. Sample Preparation:
-
ETEC strains are cultured in a suitable medium to promote toxin production. The addition of lincomycin (B1675468) can increase the yield of heat-labile toxin, a related ETEC toxin, and similar optimization may be beneficial for STp.[5]
-
The culture supernatant containing the secreted toxins is collected.
3. Toxin Binding:
-
The culture supernatant is added to the GM1-coated wells and incubated to allow the STp toxin to bind to the GM1 receptors.
4. Detection:
-
A primary antibody specific for the STa toxin is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
A substrate solution is added, and the resulting color change is measured using a spectrophotometer. The optical density is proportional to the amount of STp toxin present.
Visualizing the STp Signaling Pathway and Experimental Workflow
To further elucidate the biological context and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of ETEC STp toxin in intestinal epithelial cells.[6][7][8]
Caption: Experimental workflow for the detection of ETEC STp.
References
- 1. Multiplex PCR for Enterotoxigenic, Attaching and Effacing, and Shiga Toxin-Producing Escherichia coli Strains from Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Multiplex PCR Assays for Detection of Enterotoxigenic Escherichia coli Colonization Factors and Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Genetic Fusions of Heat-Labile (LT) and Heat-Stable (ST) Toxoids of Porcine Enterotoxigenic Escherichia coli Elicit Neutralizing Anti-LT and Anti-STa antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved GM1-enzyme-linked immunosorbent assay for detection of Escherichia coli heat-labile enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of E. coli Heat-Stable Enterotoxin (STp) Bioassays
For researchers and drug development professionals, the accurate and reproducible quantification of bacterial toxins is paramount. This guide provides a comparative analysis of common bioassays for the heat-stable enterotoxin of Escherichia coli (STp), also known as STa. We will delve into the reproducibility, protocols, and underlying mechanisms of these assays to aid in the selection of the most appropriate method for your research needs.
Understanding STp Enterotoxin Signaling
The pathogenic effects of STp are initiated by its binding to the guanylate cyclase C (GC-C) receptor on the surface of intestinal epithelial cells. This interaction triggers a signaling cascade that leads to the disruption of electrolyte balance and subsequent fluid secretion.
Caption: Signaling pathway of E. coli heat-stable enterotoxin STp.
Comparison of STp Bioassay Reproducibility
The selection of a bioassay often involves a trade-off between biological relevance, throughput, and reproducibility. Below is a summary of key performance metrics for common STp bioassays. It is important to note that direct comparative studies reporting all these metrics for STp are scarce; therefore, some data from similar enterotoxin assays are included as representative examples.
| Bioassay Type | Key Principle | Common Readout | Intra-Assay CV (%) | Inter-Assay CV (%) | Z'-Factor | Throughput |
| Suckling Mouse Bioassay | In vivo fluid accumulation in the intestine of infant mice. | Intestinal-to-carcass weight ratio. | 10.5 - 15.7[1] | Not commonly reported | Not applicable | Low |
| Competitive ELISA | Competition between free STp and labeled STp for antibody binding. | Colorimetric or fluorometric signal (inversely proportional to STp concentration). | ~5.4[2] | Not commonly reported, but generally <15% for immunoassays[3] | > 0.5 (achievable) | High |
| T84 Cell-Based Assay | Measurement of cGMP accumulation in a human colon carcinoma cell line. | cGMP concentration (e.g., via ELISA or RIA). | <10 (expected) | <15 (expected) | > 0.5 (achievable) | Medium to High |
CV (Coefficient of Variation): A measure of the relative variability, with lower percentages indicating higher precision.[4][3] Z'-Factor: A statistical indicator of assay quality, with values between 0.5 and 1.0 considered excellent for high-throughput screening.[5][6][7][8]
Experimental Protocols
Detailed and consistent protocols are crucial for ensuring the reproducibility of bioassays.
Suckling Mouse Bioassay
This traditional in vivo assay directly measures the physiological effect of STp.
Caption: Experimental workflow for the STp suckling mouse bioassay.
Protocol:
-
Animal Model: Use 2-4 day old suckling mice.
-
Sample Preparation: Prepare serial dilutions of the test sample and include positive and negative controls. A small amount of Evans blue dye can be added to verify successful injection.
-
Injection: Gently inject 0.1 mL of the sample directly into the stomach of each mouse using a fine-gauge needle.
-
Incubation: House the mice at room temperature for 3 hours.[1][9]
-
Euthanasia and Dissection: Euthanize the mice and carefully dissect the entire intestine, from the stomach to the anus.
-
Measurement: Weigh the dissected intestine (A) and the remaining carcass (B).
-
Analysis: Calculate the ratio of intestinal weight to carcass weight (A/B). A ratio greater than 0.083 is typically considered a positive result.
Competitive ELISA
This in vitro immunoassay offers higher throughput and avoids the use of live animals.
Protocol:
-
Coating: Coat microtiter plate wells with an STp-carrier protein conjugate (e.g., STp-BSA) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Competition: Add a mixture of the sample (or standard) and a limited amount of anti-STp primary antibody to the wells. Incubate to allow competition between the STp in the sample and the coated STp for antibody binding.
-
Secondary Antibody: Wash the plate and add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Wash the plate and add a chromogenic substrate. The color development is inversely proportional to the amount of STp in the sample.
-
Analysis: Measure the absorbance at the appropriate wavelength and calculate the STp concentration based on a standard curve.
T84 Cell-Based Assay
This in vitro assay measures a key downstream event in the STp signaling pathway and offers a cell-based alternative to animal testing.
Protocol:
-
Cell Culture: Culture T84 human colon carcinoma cells to confluence on permeable supports to form a polarized monolayer.
-
Sample Treatment: Treat the apical surface of the T84 cell monolayers with the STp-containing sample or standards. Include a phosphodiesterase inhibitor to prevent cGMP degradation.
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours) to allow for STp binding and cGMP production.[10][11]
-
Cell Lysis: Lyse the cells to release the intracellular cGMP.
-
cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available cGMP immunoassay kit (e.g., ELISA or RIA).
-
Analysis: Determine the STp concentration by comparing the induced cGMP levels to a standard curve generated with known concentrations of STp.
Conclusion
The choice of a bioassay for STp enterotoxin depends on the specific requirements of the study. The suckling mouse bioassay, while having lower throughput, provides a direct measure of biological activity in vivo. The competitive ELISA offers high throughput and good reproducibility, making it suitable for screening large numbers of samples. The T84 cell-based assay provides a physiologically relevant in vitro model that bridges the gap between immunoassays and animal studies. For all assays, adherence to detailed and consistent protocols is the cornerstone of achieving reproducible and reliable data.
References
- 1. Suckling mouse model for detection of heat-stable Escherichia coli enterotoxin: characteristics of the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openagrar.de [openagrar.de]
- 3. researchgate.net [researchgate.net]
- 4. salimetrics.com [salimetrics.com]
- 5. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. researchgate.net [researchgate.net]
- 10. Elevated Extracellular cGMP Produced after Exposure to Enterotoxigenic Escherichia coli Heat-Stable Toxin Induces Epithelial IL-33 Release and Alters Intestinal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Genomics of STp-Encoding Plasmids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of plasmids encoding the porcine heat-stable enterotoxin (STp), a key virulence factor in Enterotoxigenic Escherichia coli (ETEC). ETEC is a major cause of diarrheal disease in humans, particularly children in developing countries and travelers, as well as in livestock.[1][2] The genes encoding STp (estA) are located on mobile genetic elements, primarily conjugative plasmids, which facilitates their spread among bacterial populations.[1][3] Understanding the genomic architecture and stability of these plasmids is crucial for developing novel therapeutics and surveillance strategies.
This guide summarizes key genomic features of representative STp-encoding plasmids, details common experimental protocols for their analysis, and provides visual workflows to aid in research design.
Comparative Analysis of STp-Encoding Virulence Plasmids
Plasmids encoding STp are often large, multi-replicon elements belonging to the IncF incompatibility group, a family of plasmids widely disseminated in clinically relevant Enterobacteriaceae.[4][5] These plasmids frequently carry a mosaic of genes encoding not only the STp toxin but also other virulence factors, such as heat-labile (LT) enterotoxins and colonization factors (CFs), which mediate adherence to intestinal cells.[1][6]
The stability of these plasmids within a bacterial population can vary significantly, impacting the stable expression of virulence traits. This variability is often linked to the presence or absence of dedicated plasmid stability systems.
Table 1: Genomic Features of Representative STp-Encoding Plasmids
| Plasmid Name | Strain of Origin | Size (bp) | GC Content (%) | Incompatibility Group(s) | Key Virulence Genes | Plasmid Stability Genes | Reference(s) |
| pCss-E1373 | ETEC E1373 | ~70,000 (approx.) | Not Specified | FII | estA (STp), cssABCD (CS6) | Absent | [3][7] |
| p666 | ETEC H10407 | 66,681 | Not Specified | RepFIIA | estA (STp), eltA/B (LT) | Present (transfer region) | [6][8] |
| pE3015 | ETEC E3015 | Not Specified | Not Specified | Not Specified | estA (STp), cssABCD (CS6) | Not Specified | [3] |
| pETEC_80 | ETEC E24377A | ~80,000 (approx.) | Not Specified | Not Specified | estA, eltA/B | Not Specified | [9] |
| pEcoFMU073332d | ETEC FMU073332 | 137,665 | Not Specified | Not Specified | sta2 (ST), eltA/B (LT), eatA, cstH | Not Specified | [10] |
| pCss-E1189 | ETEC E1189 | ~90,000 (approx.) | Not Specified | FII | estH (STh), cssABCD (CS6) | pemI/K, stbA/B, parM | [3][7] |
Note: This table includes plasmid pCss-E1189, which encodes the human-variant heat-stable toxin (STh), as a direct comparator to the unstable STp-encoding plasmid pCss-E1373 to highlight the role of stability genes.
Key Experimental Protocols
The comparative analysis of STp-encoding plasmids involves a combination of molecular biology, microbiology, and bioinformatics techniques.
Plasmid DNA Isolation and Sequencing
High-quality plasmid DNA is the prerequisite for genomic analysis.
-
Isolation: Plasmid DNA is typically isolated from overnight bacterial cultures using alkaline lysis-based methods, often in the form of commercial kits. For large plasmids (>20 kb), alternative methods or specialized kits may be required to prevent shearing and improve yield.[11]
-
Sequencing: A hybrid sequencing approach is often employed to achieve complete, circularized plasmid genomes.[2][12]
Plasmid Stability Assay
This assay measures the maintenance of a plasmid in a bacterial population over generations in the absence of selective pressure (e.g., antibiotics).
-
Initiation: A single colony of the plasmid-harboring strain is inoculated into a liquid medium with the appropriate antibiotic to ensure all starting cells contain the plasmid. The culture is grown overnight.[11][14]
-
Serial Passage: The overnight culture is diluted (e.g., 1:1000) into fresh liquid medium without antibiotics and grown for a set number of generations (e.g., ~10 generations over 24 hours).[14]
-
Sampling and Plating: At regular intervals (e.g., every 24 hours), an aliquot of the culture is serially diluted and plated onto two types of agar (B569324) plates:
-
Non-selective plates: To count the total number of viable cells.
-
Selective plates (with antibiotic): To count the number of cells that have retained the plasmid.[11]
-
-
Calculation: The percentage of plasmid-containing cells at each time point is calculated by dividing the colony count on selective media by the count on non-selective media. A decline in this percentage over time indicates plasmid instability.[11]
-
Confirmation: Loss of specific plasmid-encoded genes (e.g., estA, cssA) can be confirmed by PCR on individual colonies from the non-selective plates.[3]
Plasmid Mobilization (Conjugation) Assay
This experiment determines if a plasmid can be transferred from a donor to a recipient bacterial cell.
-
Strain Preparation: Prepare liquid cultures of:
-
Donor strain: The bacterial strain containing the STp-encoding plasmid (often carrying a selectable marker like antibiotic resistance).
-
Recipient strain: A compatible strain that lacks the plasmid and has a different selectable marker (e.g., resistance to a different antibiotic, often chromosomally encoded).
-
Helper strain (for non-conjugative plasmids): If the STp plasmid is mobilizable but not self-conjugative, a third strain containing a helper plasmid with the necessary transfer machinery (e.g., pRK2013) is required.[15]
-
-
Mating: Mix the donor and recipient (and helper, if needed) cells on a solid surface, such as an agar plate or filter, and incubate for several hours to allow cell-to-cell contact and DNA transfer.[15]
-
Selection of Transconjugants: Scrape the cell mixture and plate serial dilutions onto double-selective agar plates. These plates contain the antibiotics to select against the donor strain and for the recipient strain that has successfully received the plasmid.[15]
-
Calculation of Transfer Frequency: The conjugation frequency is calculated as the number of transconjugant colonies (recipients that received the plasmid) per donor cell.[16]
Bioinformatics Workflow for Comparative Plasmid Genomics
Analysis of plasmid sequences relies on a structured bioinformatics pipeline.
-
Assembly: Raw sequencing reads are assembled into contiguous sequences (contigs) using hybrid assemblers like Unicycler, which can integrate both long and short reads to resolve complex genomic structures.[17]
-
Annotation: Genes and other genomic features are identified using annotation pipelines such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST.[10][18][19]
-
Plasmid Identification and Typing: Assembled contigs are identified as plasmid-derived using tools like PlasmidFinder, which detects replicon sequences to determine the incompatibility (Inc) group.[18][19]
-
Virulence and Resistance Gene Identification: The annotated genome is screened against specialized databases like the Virulence Factor Database (VFDB) and ResFinder to identify genes associated with virulence and antimicrobial resistance.[18][20]
-
Comparative Analysis: Whole plasmid sequences are aligned to identify regions of similarity and difference (synteny). Tools like BLASTn are used for pairwise comparisons, while multiple genome alignment tools like Mauve can be used to compare several plasmids simultaneously.[9][21]
Visualizations
The following diagrams illustrate key workflows and concepts in the comparative analysis of STp-encoding plasmids.
References
- 1. Pathogenomics of the Virulence Plasmids of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-read-sequenced reference genomes of the seven major lineages of enterotoxigenic Escherichia coli (ETEC) circulating in modern time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of the Encoding Plasmids and Surface Expression of CS6 Differs in Enterotoxigenic Escherichia coli (ETEC) Encoding Different Heat-Stable (ST) Enterotoxins (STh and STp) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complete Sequence and Comparative Analysis of a Multidrug-Resistance and Virulence Multireplicon IncFII Plasmid pEC302/04 from an Extraintestinal Pathogenic Escherichia coli EC302/04 Indicate Extensive Diversity of IncFII Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Association of Plasmid Incompatibility Groups With Variable Antimicrobial Resistance Genotypes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Commensal Gone Bad: Complete Genome Sequence of the Prototypical Enterotoxigenic Escherichia coli Strain H10407 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Determinants of Enterotoxigenic Escherichia coli Heat-Stable Toxin Secretion and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Genome Sequence of Enterotoxigenic Escherichia coli Strain FMU073332 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.chalmers.se [research.chalmers.se]
- 13. High-Quality Whole-Genome Sequences for 21 Enterotoxigenic Escherichia coli Strains Generated with PacBio Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Mobilizing Tool Based on the Conjugative Transfer System of the IncM Plasmid pCTX-M3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Complete Genome and Plasmid Sequences of Escherichia coli Type Strain ATCC 11775 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Practical Bioinformatics Workflow for Routine Analysis of Bacterial WGS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. journals.asm.org [journals.asm.org]
- 21. youtube.com [youtube.com]
Evaluating the Immunogenicity of Fusion Proteins Incorporating Tetanus Helper T-cell Epitopes
A Comparative Guide for Researchers and Drug Development Professionals
The development of effective subunit vaccines often hinges on overcoming the poor immunogenicity of single, purified antigens. A powerful strategy to enhance the immune response is the creation of fusion proteins that genetically link a target antigen to a potent carrier protein or a specific T-cell epitope. Among the most successful and widely used T-cell epitopes are those derived from tetanus toxoid (TT), such as the universal CD4+ T-cell epitope P2. These epitopes provide robust T-helper cell activation, which is crucial for driving strong and durable B-cell responses and antibody production.
This guide provides a comparative analysis of the immunogenicity of fusion proteins incorporating tetanus-derived peptides (STp), supported by experimental data from various studies. It details the methodologies used to evaluate these immune responses and illustrates the underlying immunological mechanisms and experimental workflows.
Comparative Immunogenicity Data
Incorporating tetanus toxoid T-cell epitopes into fusion protein constructs has been shown to significantly enhance humoral and cellular immune responses against the target antigen. The following tables summarize quantitative data from studies comparing the immunogenicity of vaccines with and without these helper epitopes or evaluating different vaccine formulations.
Table 1: Enhancement of Neutralizing Antibody Titers with a Tetanus Epitope
This table presents data from a study on recombinant rotavirus ΔVP8* subunit vaccines. The inclusion of the tetanus toxoid P2 epitope (P2-P[1]ΔVP8) resulted in significantly higher neutralizing antibody titers compared to the vaccine without the P2 epitope (P[1]ΔVP8) in guinea pigs.
| Vaccine Formulation | Dose (µ g/dose ) | Adjuvant | Geometric Mean Neutralizing Antibody Titer | Fold Increase |
| P[1]ΔVP8* (Control) | 10 | Aluminum Phosphate | 2,048 | - |
| P2-P[1]ΔVP8 | 10 | Aluminum Phosphate | 16,384 | 8.0 |
| P[1]ΔVP8 (Control) | 20 | Aluminum Phosphate | 8,192 | - |
| P2-P[1]ΔVP8 | 20 | Aluminum Phosphate | 65,536 | 8.0 |
| Data sourced from a study on rotavirus ΔVP8 subunit vaccines[2]. Titers were measured after two intramuscular immunizations. |
Table 2: Comparison of T-Cell Responses to CMV Peptide Vaccines
This table shows the effect of fusing a CMV cytotoxic T-cell epitope to a tetanus helper epitope on T-cell expansion in healthy volunteers. The study also highlights the critical role of adjuvants.
| Vaccine Formulation | Adjuvant (PF03512676) | T-Cell Expansion (in vitro) |
| CMV peptide alone | No | 30% of volunteers |
| Tetanus-CMV fusion peptide | No | 30% of volunteers |
| CMV peptide alone | Yes | 100% of tested subjects |
| Tetanus-CMV fusion peptide | Yes | 100% of tested subjects |
| Data from a clinical evaluation of CMV peptide vaccines[3]. T-cell responses were detected ex vivo by flow cytometry and after in vitro stimulation. |
Table 3: Humoral Response to a Nipah Virus Fusion Protein Vaccine
This table details the F-specific IgG antibody titers induced by an AdC68-F (Nipah virus fusion protein) vaccine in mice, demonstrating the kinetics of the antibody response over time and the effect of a booster dose.
| Time Point | Immunization Schedule | F-specific IgG Antibody Titer (Geometric Mean) |
| 2 Weeks | Single Immunization | 6,933 |
| 6 Weeks | Single Immunization | 51,200 |
| 40 Weeks | Single Immunization | >51,200 |
| 2 Weeks Post-Boost | Prime-Boost | 20,267 |
| Data from a study on a Nipah virus vaccine[1]. |
Experimental Protocols
Accurate evaluation of immunogenicity relies on standardized and robust assays. Below are detailed methodologies for key experiments commonly used in the assessment of fusion protein vaccines.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is used to quantify antigen-specific antibody concentrations (titers) in serum samples.
Methodology:
-
Coating: 96-well microplates are coated with the recombinant target antigen (e.g., 1 µg/mL of NiV F-protein or Ov-FUS-1) diluted in a coating buffer (e.g., PBS) and incubated overnight at 4°C[1][4].
-
Washing: Plates are washed three to five times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 5% skim milk or 1% BSA) and incubating for 1-2 hours at 37°C.
-
Serum Incubation: Serum samples are serially diluted (e.g., starting from 1:50 or 1:100) in a dilution buffer and added to the wells. Plates are incubated for 1-2 hours at 37°C.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the host species' IgG (e.g., goat anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates are washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB) is added to each well. The reaction is allowed to develop in the dark for 10-15 minutes[4].
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄)[4].
-
Reading: The optical density (OD) is measured at 450 nm using a microplate reader. Endpoint titers are calculated as the reciprocal of the highest serum dilution that gives an OD value three times higher than the background[4].
ELISpot Assay for Quantifying Cytokine-Secreting T-Cells
The ELISpot assay is a highly sensitive method to measure the frequency of antigen-specific T-cells based on their cytokine secretion (e.g., IFN-γ).
Methodology:
-
Plate Coating: An ELISpot plate is coated with a capture antibody against the cytokine of interest (e.g., anti-mouse IFN-γ) and incubated overnight at 4°C[1].
-
Washing and Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Cell Seeding: Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) are isolated from immunized animals and seeded into the wells (e.g., at 2 x 10⁵ cells/well)[1].
-
Antigen Stimulation: Cells are stimulated by adding the specific antigen (e.g., a peptide pool from the fusion protein) to the wells. A positive control (e.g., Concanavalin A) and a negative control (medium only) are included. The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection: Cells are removed, and a biotinylated detection antibody against the cytokine is added, followed by incubation.
-
Enzyme Conjugation: Streptavidin-HRP is added to the wells and incubated.
-
Spot Development: After washing, a substrate is added, leading to the formation of colored spots at the sites of cytokine secretion.
-
Analysis: The plate is dried, and the spots, each representing a single cytokine-producing cell, are counted using an automated ELISpot reader. Results are expressed as spot-forming cells (SFCs) per million cells[1].
Flow Cytometry for Intracellular Cytokine Staining (ICS)
ICS is a powerful technique to identify and phenotype cytokine-producing cells, providing information on the type of T-cell response (e.g., Th1 vs. Th2).
Methodology:
-
Cell Stimulation: Isolated lymphocytes (e.g., from spleen or lung) are stimulated for several hours (e.g., 5 hours) with the relevant antigen peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) and a co-stimulatory molecule (e.g., anti-CD28)[5]. This allows cytokines to accumulate inside the cell.
-
Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Cells are fixed with a fixation buffer (e.g., paraformaldehyde-based) and then permeabilized using a permeabilization buffer (e.g., containing saponin) to allow antibodies to access intracellular targets.
-
Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17)[5].
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The data is analyzed using specialized software to gate on specific cell populations (e.g., CD4+ T-cells) and quantify the percentage of cells expressing the cytokine of interest[5].
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz help to clarify complex processes involved in immunogenicity evaluation.
Caption: General experimental workflow for evaluating vaccine immunogenicity.
Caption: Mechanism of T-cell help by STp fusion proteins.
References
- 1. Vaccines based on the fusion protein consensus sequence protect Syrian hamsters from Nipah virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inclusion of a universal tetanus toxoid CD4+ T cell epitope P2 significantly enhanced the immunogenicity of recombinant rotavirus ΔVP8* subunit parenteral vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of safety and immunogenicity of PADRE-cytomegalovirus (CMV) and tetanus-CMV fusion peptide vaccines with or without PF03512676 adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combination Adjuvants Enhance Recombinant Protein Vaccine Protection against Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for E. coli Enterotoxin STp
Researchers and drug development professionals handling Enterotoxin STp (E. coli) must adhere to stringent disposal protocols to ensure laboratory safety and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe inactivation and disposal of this heat-stable toxin.
Immediate Safety and Operational Plan
The primary methods for rendering Enterotoxin STp non-toxic involve either heat-based or chemical-based inactivation. Due to its heat-stable nature, it is crucial to use validated parameters for thermal deactivation.[1][2] Chemical inactivation, primarily using sodium hypochlorite (B82951) (bleach), offers a reliable alternative.
Inactivation and Disposal Protocols
1. Heat Inactivation (Autoclaving):
This is the preferred method for treating liquid waste and contaminated solid materials such as pipette tips, culture plates, and gloves.
-
Experimental Protocol:
-
Collect all contaminated liquid and solid waste in designated, autoclavable biohazard bags or containers.
-
Ensure containers with liquids have loosened caps (B75204) to prevent pressure buildup.
-
Place the materials in a calibrated autoclave.
-
Process the load at 121°C and 15 psi for a minimum of 60 minutes. While some general protocols for E. coli suggest 20 minutes, the heat-stable nature of STp warrants a longer duration to ensure complete inactivation.[1][3]
-
After the cycle is complete and the materials have cooled, the autoclaved waste can be disposed of as regular biomedical waste.[3]
-
2. Chemical Inactivation (Bleach):
This method is suitable for decontaminating surfaces, small volumes of liquid waste, and as a pre-treatment before autoclaving.
-
Experimental Protocol:
-
Prepare a fresh 10% bleach solution (1 part household bleach to 9 parts water).[4]
-
For liquid waste, add the 10% bleach solution to achieve a final concentration of at least 1% sodium hypochlorite and ensure a minimum contact time of 60 minutes.
-
For surface decontamination (e.g., spills), absorb the spill with paper towels, then saturate the area with the 10% bleach solution and allow a contact time of at least 60 minutes.
-
Wipe the area clean with fresh paper towels.
-
Dispose of all materials used for cleanup (gloves, paper towels) in biohazard bags for autoclaving.
-
Quantitative Data for Inactivation
| Parameter | Method | Specification | Contact Time | Efficacy |
| Temperature | Autoclaving | 121°C (at 15 psi) | ≥ 60 minutes | Inactivates heat-stable enterotoxin.[1] |
| Temperature | Dry Heat | 180°C | ≥ 3 hours | Effective for depyrogenation (endotoxin removal).[5] |
| Temperature | Dry Heat | 250°C | ≥ 30 minutes | Effective for depyrogenation (endotoxin removal).[5] |
| Chemical | Sodium Hypochlorite | 10% Bleach Solution | ≥ 60 minutes | Effective for surface and liquid decontamination.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of materials contaminated with Enterotoxin STp.
References
- 1. Escherichia coli heat-stable enterotoxin: rapid method of purification and some characteristics of the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat-stable enterotoxin - Wikipedia [en.wikipedia.org]
- 3. harris.csb.utoronto.ca [harris.csb.utoronto.ca]
- 4. sciencebuddies.org [sciencebuddies.org]
- 5. Inactivation of Escherichia coli Endotoxin by Soft Hydrothermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Safety and Handling Protocols for E. coli Enterotoxin STp
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Escherichia coli heat-stable enterotoxin STp (STp). Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination. Enterotoxigenic E. coli (ETEC) producing heat-stable enterotoxins like STp are a significant cause of diarrheal disease worldwide.[1][2][3] The STp toxin is a small, non-immunogenic peptide that is notably resilient, maintaining its structure and activity even after being heated to 100°C.[1][4]
Biosafety Level and Containment
All work involving pathogenic strains of E. coli, including those producing STp, and the purified toxin itself, must be conducted under Biosafety Level 2 (BSL-2) containment.[5][6] This requires specific practices and facilities to minimize the risk of exposure.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for all personnel handling STp toxin or STp-producing E. coli cultures.[5][7]
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, disposable. Double-gloving is recommended. | Prevents skin contact with the toxin and contaminated surfaces. |
| Lab Coat | Solid-front, with tight-fitting wrists. | Protects clothing and skin from splashes and spills.[5] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects mucous membranes of the eyes from splashes. |
| Face Shield | Required when there is a significant risk of splashes or aerosol generation. | Provides an additional layer of protection for the face. |
| Footwear | Closed-toed shoes. | Protects feet from spills and falling objects.[5] |
Operational Plan: Handling and Experimental Protocols
Strict adherence to the following procedures is essential to minimize the risk of exposure and contamination.
General Handling Procedures
-
Access Control: Limit access to the laboratory area where STp is being handled.
-
Work Area: Conduct all manipulations of STp toxin and cultures within a certified Class II Biological Safety Cabinet (BSC) to contain aerosols.[8]
-
Aerosol Minimization: Use techniques and equipment that minimize the creation of aerosols and splashes.
-
Sharps Safety: Exercise extreme caution when using needles and syringes to avoid accidental inoculation. Dispose of all sharps in a designated, puncture-resistant container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the toxin, before leaving the laboratory, and after removing gloves.[6][7]
Experimental Protocol: Reconstitution of Lyophilized STp Toxin
-
Preparation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitution: Reconstitute the toxin in an appropriate acidic buffer or acidified water (pH 2-3), as alkaline solutions can be unstable. For dilute solutions, the addition of 0.1% to 1% BSA is recommended to prevent adsorption to the container.
-
Storage: Store reconstituted toxin in single-use aliquots and freeze for stability.
Disposal Plan: Decontamination and Waste Management
The heat-stable nature of STp requires rigorous decontamination and disposal procedures. The toxin can withstand boiling for extended periods and even autoclaving.[1]
Decontamination of Surfaces and Equipment
-
Primary Method: All work surfaces and equipment should be decontaminated with a freshly prepared 1:10 dilution of household bleach (final concentration of 0.5% sodium hypochlorite) with a minimum contact time of 30 minutes.[8]
-
Alternative Disinfectants: Other effective disinfectants include ethanol (B145695) and glutaraldehyde.[5]
Waste Disposal
-
Liquid Waste: All liquid waste containing STp toxin or STp-producing E. coli must be decontaminated before disposal. This can be achieved by adding bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes, or overnight to be cautious.[9] Autoclaving liquid waste containing the toxin is not a reliable method of inactivation.[1]
-
Solid Waste: All contaminated solid waste (e.g., gloves, pipette tips, culture plates) should be collected in a biohazard bag and autoclaved before being disposed of as biohazardous waste. While autoclaving may not inactivate the toxin, it will kill the bacteria.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and the spread of contamination.
Spill Inside a Biological Safety Cabinet (BSC)
-
Keep the BSC running to contain aerosols.
-
Cover the spill with paper towels or other absorbent material.
-
Gently apply a 1:10 bleach solution to the absorbent material, working from the outside in.
-
Allow a 30-minute contact time.
-
Wipe up the spill, decontaminate all affected surfaces within the BSC, and dispose of all waste in a biohazard bag.
Spill Outside a Biological Safety Cabinet
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Secure the Area: Close the door and post a warning sign.
-
Wait: Allow aerosols to settle for at least 30 minutes before re-entering.
-
Don PPE: Before re-entering, don appropriate PPE, including a gown, gloves, eye protection, and a face shield. Respiratory protection may be necessary depending on the nature of the spill.
-
Contain and Disinfect: Follow the spill cleanup procedure outlined for inside a BSC.
Below is a workflow diagram for handling an accidental spill of Enterotoxin STp.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Heat-Stable Enterotoxin of Enterotoxigenic Escherichia coli as a Vaccine Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat-stable enterotoxin - Wikipedia [en.wikipedia.org]
- 5. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 6. Enterohemorrhagic or Shiga-toxin E. coli | Office of Research [bu.edu]
- 7. hospitalitycleaning101.com [hospitalitycleaning101.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. reddit.com [reddit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
